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Foundational

The Biochemical Engine of Cellular Respiration: A Technical Guide to Cocarboxylase Tetrahydrate in Pyruvate Dehydrogenase

Executive Summary Cocarboxylase tetrahydrate, the biologically active diphosphate form of Vitamin B1 (Thiamine pyrophosphate or TPP), is a master regulator of cellular bioenergetics. It serves as the indispensable prosth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cocarboxylase tetrahydrate, the biologically active diphosphate form of Vitamin B1 (Thiamine pyrophosphate or TPP), is a master regulator of cellular bioenergetics. It serves as the indispensable prosthetic group for the E1 subunit (pyruvate dehydrogenase) of the Pyruvate Dehydrogenase Complex (PDC)[1][2]. For drug development professionals and metabolic researchers, understanding the precise mechanistic enzymology of TPP is critical for designing targeted therapies in oncology (e.g., the Warburg effect) and metabolic syndromes. This whitepaper dissects the biochemical mechanism of cocarboxylase tetrahydrate, its structural dynamics within the E1 heterotetramer, and the causal logic behind field-proven in vitro assay methodologies.

Molecular Characteristics of Cocarboxylase Tetrahydrate

In biochemical research and pharmaceutical formulation, the tetrahydrate form of cocarboxylase () is preferred over anhydrous variants[3]. With a molecular weight of 496.37 g/mol and a highly hygroscopic nature, the tetrahydrate crystal structure provides superior thermodynamic stability and aqueous solubility[3][4]. This ensures consistent molarity and reproducible kinetic behavior when reconstituting the coenzyme for highly sensitive in vitro assays.

Mechanistic Enzymology: The Catalytic Cycle of TPP in PDH

The active site of the human PDH E1 subunit ( α2​β2​ heterotetramer) houses TPP, which is anchored via metal ligation to a magnesium ion ( Mg2+ ) and hydrogen bonding to surrounding amino acid residues[1]. The catalytic brilliance of TPP lies in its thiazolium ring.

  • Ylide Formation : The C2 proton of the thiazolium ring is highly acidic. Its dissociation yields a resonance-stabilized carbanion, or ylide[2].

  • Nucleophilic Attack : This ylide acts as a potent nucleophile, attacking the C2 carbonyl carbon of pyruvate to form a tetrahedral intermediate known as lactyl-TPP[1][2].

  • Decarboxylation & Electron Sink : The intermediate rapidly undergoes decarboxylation, releasing CO2​ . This step is thermodynamically driven by the thiazolium ring's ability to act as an "electron sink." The adjacent positively charged nitrogen and sulfur atoms stabilize the resulting carbanion via resonance[2].

  • Reductive Acetylation : The intermediate, hydroxyethyl-TPP, transfers its two-carbon acetyl fragment to the oxidized lipoamide prosthetic group covalently attached to the E2 subunit (dihydrolipoyl transacetylase). This yields acetyl-dihydrolipoamide and regenerates the TPP ylide for the next catalytic cycle[1].

TPP_Mechanism N1 1. TPP Deprotonation (Formation of C2 Ylide) N2 2. Nucleophilic Attack (Ylide attacks Pyruvate) N1->N2 Pyruvate binding N3 3. Decarboxylation (CO2 release & Electron Sink) N2->N3 Tetrahedral intermediate N4 4. Hydroxyethyl-TPP (Resonance-stabilized carbanion) N3->N4 Loss of CO2 N5 5. Acetyl Transfer to E2 (Reductive acetylation of Lipoamide) N4->N5 E2 Lipoamide enters active site N5->N1 Release of Acetyl-Dihydrolipoamide Regeneration of TPP Ylide

Catalytic cycle of TPP in the Pyruvate Dehydrogenase E1 subunit.

Structural Dynamics: The α2​β2​ "Flip-Flop" Mechanism

Recent crystallographic analyses of human PDH at 1.95-Å resolution have elucidated the dynamic nonequivalence of the two chemically identical catalytic sites within the E1 heterotetramer[5]. The enzyme operates via a "flip-flop" mechanism, driven by a concerted ~2-Å shuttle-like motion of the heterodimers[5]. This structural alternation ensures that while one active site is engaged in nucleophilic attack and decarboxylation, the adjacent site is structurally optimized for product release and lipoamide interaction. This dynamic reciprocity prevents steric clashes between the bulky E2 lipoyl domains and maximizes the overall catalytic throughput of the PDC.

Experimental Methodology: Quantifying PDH Activity

To isolate and quantify the specific activity of PDH from crude mitochondrial extracts, researchers employ a coupled spectrophotometric assay that measures the reduction of NAD+ to NADH at 340 nm[6][7].

The Causality of Reagent Selection

As an application scientist, it is vital to understand why specific reagents are used, rather than blindly following a protocol:

  • Triton X-100 (0.05%) : This non-ionic detergent serves a critical dual purpose. First, it permeabilizes the inner mitochondrial membrane, granting exogenously added substrates (pyruvate, CoA, TPP) unrestricted access to the matrix-localized PDH complex[6]. Second, it selectively inhibits Complex I of the electron transport chain. Without this inhibition, Complex I would rapidly re-oxidize the newly formed NADH back to NAD+ , resulting in an artificially low absorbance reading and a false-negative assessment of PDH activity[7].

  • Cocarboxylase Tetrahydrate (200 µM) : Added to saturate the E1 active sites, ensuring that the measured reaction velocity ( Vmax​ ) is strictly a function of total functional PDH enzyme concentration, rather than being limited by endogenous coenzyme availability[6][8].

  • Mannitol/Sucrose Buffer : Used during isolation to maintain osmotic balance, preventing mitochondrial uncoupling or rupture during high-speed centrifugation[7].

Quantitative Data: Optimized Reaction Components
ComponentFinal ConcentrationBiochemical Function
MOPS Buffer (pH 7.4) 25 mMMaintains physiological pH, ensuring optimal protonation states for E1/E2/E3 catalysis.
Triton X-100 0.05% (v/v)Permeabilizes mitochondrial membranes and completely inhibits NADH oxidation by Complex I.
Sodium Pyruvate 2.5 mMPrimary substrate; provides the α -keto acid for decarboxylation.
NAD+ 1.0 mMTerminal electron acceptor for the E3 subunit; its reduction to NADH is measured at 340 nm.
Cocarboxylase Tetrahydrate 200 µMExogenous TPP to saturate the E1 active site and drive ylide formation.
Coenzyme A (CoASH) 100 µMAcyl acceptor for the E2 subunit; essential for the formation of Acetyl-CoA.
MgCl2​ 5.0 mMEssential divalent cation; coordinates the pyrophosphate moiety of TPP within the E1 active site.

Detailed Protocol: TPP-Dependent PDH Activity Assay

This self-validating protocol ensures high-fidelity kinetic readouts by controlling for background NADH oxidation.

Step 1: Mitochondrial Isolation Homogenize target tissue in ice-cold isolation buffer (210 mM mannitol, 70 mM sucrose, 10 mM MOPS, 1 mM EDTA, pH 7.4). Centrifuge at 550 × g to remove cellular debris, then at 10,000 × g to pellet the intact mitochondria[7].

Step 2: Membrane Permeabilization Resuspend the mitochondrial pellet and dilute 1:5 in assay buffer containing 25 mM MOPS and 0.05% Triton X-100. Incubate on ice for 2 minutes to ensure complete membrane lysis and Complex I inhibition[6][7].

Step 3: Substrate Saturation In a UV-transparent cuvette or 96-well plate, combine the permeabilized mitochondria with the reaction master mix (2.5 mM pyruvate, 1.0 mM NAD+ , 200 µM cocarboxylase tetrahydrate, 100 µM CoASH, and 5.0 mM MgCl2​ )[6][8].

Step 4: Kinetic Measurement Immediately transfer to a UV/Vis spectrophotometer. Measure absorbance at 340 nm continuously every 5 seconds for 275 seconds. The rate of NADH formation ( ϵ=6200M−1cm−1 ) is directly proportional to PDH activity[6][7].

Step 5: Data Normalization Quantify the total protein content of the original mitochondrial suspension using a BCA assay. Express the final PDH activity as nmol NADH/min/mg protein[6].

PDH_Assay S1 Step 1: Mitochondrial Isolation (Maintain osmotic balance) S2 Step 2: Membrane Permeabilization (Triton X-100 inhibits Complex I) S1->S2 S3 Step 3: Substrate Saturation (Add Pyruvate, NAD+, CoA, TPP, Mg2+) S2->S3 S4 Step 4: Kinetic Measurement (NADH absorbance at 340 nm) S3->S4 S5 Step 5: Data Normalization (BCA Protein Assay) S4->S5

Step-by-step experimental workflow for quantifying PDH activity.

References

  • Pyruvate dehydrogenase - Mechanism. Wikipedia. URL:[Link]

  • Thiamine pyrophosphate - Chemistry & Reaction Mechanisms. Wikipedia. URL: [Link]

  • Structural basis for flip-flop action of thiamin pyrophosphate-dependent enzymes revealed by human pyruvate dehydrogenase. PubMed / NIH. URL: [Link]

  • Cocarboxylase tetrahydrate | CID 45358321. PubChem / NIH. URL:[Link]

  • Loss of Cardiac PFKFB2 Drives Metabolic, Functional, and Electrophysiological Remodeling in the Heart. Journal of the American Heart Association (JAHA). URL:[Link]

  • PKM1 Exerts Critical Roles in Cardiac Remodeling Under Pressure Overload in the Heart. Circulation (AHA). URL:[Link]

Sources

Exploratory

Cocarboxylase Tetrahydrate: Chemical Structure and Molecular Weight Analysis

Executive Summary Cocarboxylase tetrahydrate, widely known as thiamine pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme form of Vitamin B1[1]. It serves as an indispensable cofactor for critical meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cocarboxylase tetrahydrate, widely known as thiamine pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme form of Vitamin B1[1]. It serves as an indispensable cofactor for critical metabolic enzymes, including pyruvate dehydrogenase and branched-chain alpha-ketoacid dehydrogenase, which govern carbohydrate catabolism and cellular energy production[1][2]. Accurate structural characterization and precise quantification of TPP are paramount in clinical diagnostics, nutritional research, and pharmacokinetic drug development.

This whitepaper provides an in-depth technical guide on the chemical architecture, molecular weight analysis, and self-validating analytical methodologies (LC-MS/MS and HPLC-Fluorescence) required to accurately measure cocarboxylase tetrahydrate.

Chemical Structure & Physicochemical Properties

Cocarboxylase tetrahydrate (CAS: 68684-55-9) is a complex organic molecule characterized by a unique bipartite ring system[][4]. Its structural integrity is defined by several key domains:

  • Pyrimidine Ring : A 2,5-dimethyl-6-aminopyrimidine moiety.

  • Thiazolium Ring : A 4-methyl-5-hydroxyethyl thiazole ring.

  • Methylene Bridge : The covalent linkage connecting the pyrimidine and thiazolium rings.

  • Pyrophosphate Ester : A diphosphate group attached to the hydroxyethyl tail of the thiazole ring.

  • Hydration State : The tetrahydrate form contains four water molecules incorporated into its crystal lattice. This hydration significantly enhances its aqueous solubility and shelf-stability compared to anhydrous forms, preventing premature degradation from heat and light[4][5].

Mechanistic Insight (Causality of Function): The biological activity of TPP is directly dictated by its structure. The C2 carbon of the thiazolium ring acts as an electron sink, forming a highly reactive carbanion that facilitates the decarboxylation of alpha-keto acids[5]. Concurrently, the pyrophosphate group is strictly required for anchoring the coenzyme to the Mg²⁺ ion within the active site of metabolic enzymes.

G TPP Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate) Pyrimidine Pyrimidine Ring (Aminopyrimidine) TPP->Pyrimidine Thiazole Thiazolium Ring (Reactive C2 Carbanion) TPP->Thiazole Pyrophosphate Pyrophosphate Group (Mg2+ Anchoring) TPP->Pyrophosphate Hydrate Tetrahydrate (4 H2O molecules) TPP->Hydrate Bridge Methylene Bridge Pyrimidine->Bridge Thiazole->Pyrophosphate Ester linkage Bridge->Thiazole

Structural domains and functional causality of Cocarboxylase Tetrahydrate.

Molecular Weight Analysis and Mass Spectrometry

The molecular formula for cocarboxylase tetrahydrate is C₁₂H₁₈N₄O₇P₂S · 4H₂O (often written as C₁₂H₂₆N₄O₁₁P₂S), yielding a theoretical molecular weight of 496.37 g/mol [][4]. However, mass spectrometric (MS) analysis targets the anhydrous, ionized form of the molecule.

In Electrospray Ionization (ESI) positive mode, TPP exists as a permanent cation due to the quaternary nitrogen in the thiazolium ring. During desolvation in the MS source, the four water molecules are lost. The resulting intact precursor ion [M]⁺ has an exact mass of approximately 425.1 m/z[2][6].

Fragmentation Causality: Upon Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the weakest bond in the TPP molecule is the methylene bridge connecting the two rings. Cleavage at this site yields a highly stable pyrimidine fragment at m/z 121.85[6]. This specific transition (425.1 → 121.85) is the gold standard Multiple Reaction Monitoring (MRM) transition for LC-MS/MS quantification, offering unparalleled specificity and a high signal-to-noise ratio[6].

Table 1: Physicochemical and Mass Spectrometry Properties
PropertyValue
IUPAC Name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-diphosphonooxyethyl)-4-methylthiazol-3-ium tetrahydrate
CAS Number 68684-55-9
Molecular Formula C₁₂H₂₆N₄O₁₁P₂S
Molecular Weight 496.37 g/mol
Monoisotopic Mass (Cation) ~425.06 g/mol
Primary MS/MS Transition m/z 425.1 > 121.85 (Positive ESI)

Analytical Workflows for Quantification

Because approximately 80% of circulating thiamine is sequestered inside erythrocytes as TPP, whole blood is the mandatory matrix for clinical analysis[7][8]. Analyzing plasma alone will result in false negatives for thiamine deficiency[9]. Below are two self-validating experimental protocols for TPP analysis.

Protocol A: LC-MS/MS Analysis (Direct Quantification)

This method provides direct mass-based quantification. To ensure a self-validating system, a stable isotope-labeled internal standard (TPP-d3) is spiked into the sample to correct for variable extraction recoveries and ion suppression in the MS source[6].

Step-by-Step Methodology:

  • Internal Standard Addition : Aliquot 100 µL of EDTA whole blood into a microcentrifuge tube. Add 10 µL of TPP-d3 internal standard solution.

  • Erythrocyte Lysis & Protein Precipitation : Add 200 µL of 10% Trichloroacetic Acid (TCA).

    • Causality: TCA rapidly denatures hemoglobin and other binding proteins, releasing intracellular TPP into the solvent while simultaneously precipitating the proteins to protect the LC column from clogging[6][8].

  • Centrifugation : Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Injection : Inject 5 µL onto a reversed-phase C18 UPLC column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[10].

  • Detection : Monitor MRM transitions 425.1 > 121.85 (TPP) and 428.1 > 124.85 (TPP-d3)[6].

G Start Whole Blood Sample IS Add Internal Standard (TPP-d3) Start->IS Precipitation Protein Precipitation (10% TCA) IS->Precipitation Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Precipitation->Centrifugation LC UPLC Separation (C18 Column) Centrifugation->LC MS ESI-MS/MS Detection (MRM 425.1 -> 121.85) LC->MS

Experimental workflow for LC-MS/MS quantification of TPP in whole blood.

Protocol B: HPLC-Fluorescence Analysis (Derivatization Method)

TPP lacks native fluorescence. To achieve the required sensitivity using standard HPLC, TPP must be chemically converted into a highly fluorescent thiochrome derivative[7][8].

Step-by-Step Methodology:

  • Extraction : Perform TCA precipitation on whole blood as described in Protocol A, and collect the supernatant[8].

  • Pre-column Derivatization : To 100 µL of the supernatant, add 50 µL of 5M NaOH and 10 µL of 1% Potassium Ferricyanide (K₃Fe(CN)₆)[8].

    • Causality: The alkaline environment (pH > 9) opens the thiazole ring, allowing the ferricyanide to oxidize the molecule into a rigid, tricyclic thiochrome structure that exhibits strong fluorescence[7][11].

  • Neutralization : Terminate the reaction by adding 50 µL of 10% orthophosphoric acid.

    • Causality: Lowering the pH stabilizes the thiochrome derivative and matches the starting conditions of the mobile phase to prevent peak distortion[7].

  • HPLC Injection : Inject onto a C18 column.

  • Detection : Measure fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 435 nm[8].

G TPP Thiamine Pyrophosphate (Non-fluorescent) Reaction Ring Oxidation (pH > 9) TPP->Reaction Reagent Alkaline K3Fe(CN)6 (Oxidizing Agent) Reagent->Reaction Thiochrome Thiochrome Derivative (Highly Fluorescent) Reaction->Thiochrome Detection Fluorescence Detection (Ex: 365nm, Em: 435nm) Thiochrome->Detection

Pre-column thiochrome derivatization pathway for HPLC-Fluorescence analysis.

Table 2: Comparison of Analytical Methodologies
ParameterLC-MS/MSHPLC-Fluorescence
Detection Principle Mass-to-charge ratio (m/z)Photon emission (Fluorescence)
Sample Preparation Simple (TCA precipitation)Complex (Pre-column derivatization)
Specificity Extremely High (Structural fragments)Moderate to High (Derivatization specific)
Internal Standard Stable Isotope (TPP-d3)Chemical Analog (e.g., Amprolium)
Throughput High (Short run times, ~2 mins)Moderate (Longer run times, ~5-13 mins)

Conclusion

The rigorous analysis of cocarboxylase tetrahydrate requires a deep understanding of its physicochemical properties. The tetrahydrate form dictates its handling and solubility, while its unique ring structure governs both its biological function and mass spectrometric fragmentation. By employing either isotope-dilution LC-MS/MS or precisely controlled pre-column derivatization HPLC, researchers can establish self-validating systems that ensure absolute trustworthiness in pharmacokinetic and clinical data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45358321, Cocarboxylase tetrahydrate." PubChem. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "COCARBOXYLASE TETRAHYDRATE - Inxight Drugs." Available at: [Link]

  • Food and Drug Administration (FDA) precisionFDA. "COCARBOXYLASE." Available at: [Link]

  • Journal of Applied Pharmaceutical Science. "Development and validation of a reverse phase-high performance liquid chromatography method for estimation of Thiamine diphosphate." Available at: [Link]

  • Eagle Biosciences. "Vitamin B1 (Thiamine Pyrophosphate) HPLC Assay." Available at: [Link]

  • Nederlandse Vereniging voor Klinische Chemie en Laboratoriumgeneeskunde (NVKC). "Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI–MS/MS." Available at: [Link]

Sources

Foundational

Whitepaper: The Mechanism of Action of Cocarboxylase Tetrahydrate in Yeast Metabolism

Executive Summary Cocarboxylase tetrahydrate, universally recognized in biochemical literature as Thiamine Pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme derivative of Vitamin B1. In Saccharomyces...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cocarboxylase tetrahydrate, universally recognized in biochemical literature as Thiamine Pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme derivative of Vitamin B1. In Saccharomyces cerevisiae (baker's yeast), TPP is not merely a static structural cofactor; it is a dynamic catalytic engine that drives critical nodes of carbohydrate and amino acid metabolism. As a Senior Application Scientist, I approach the study of TPP by analyzing both its fundamental chemical mechanism—enzymatic umpolung—and the rigorous, self-validating experimental methodologies required to accurately measure its kinetic parameters in vitro. This guide provides an in-depth technical analysis of TPP's mechanism of action, its metabolic roles in yeast, and field-proven protocols for studying TPP-dependent enzymes.

The Chemical Engine: Umpolung and the Thiazolium Ylide

The catalytic brilliance of TPP lies in its ability to perform enzymatic umpolung, or polarity inversion[1]. The functional core of the TPP molecule is its thiazolium ring. Under physiological conditions within the enzyme's active site, the C2 proton of this thiazolium ring is unusually acidic.

The mechanism of action proceeds through a highly orchestrated sequence:

  • Ylide Formation: Deprotonation of the C2 carbon yields a resonance-stabilized carbanion, known as an ylide[2].

  • Nucleophilic Attack: In the context of α -keto acid decarboxylation, this ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the substrate (e.g., pyruvate) to form a covalent intermediate[2].

  • Decarboxylation: The positively charged thiazolium nitrogen acts as an "electron sink," withdrawing electron density and facilitating the cleavage of the adjacent carbon-carbon bond, thereby releasing carbon dioxide ( CO2​ )[1].

  • Product Release: The resulting resonance-stabilized carbanion (hydroxyethyl-TPP enamine) is subsequently protonated, releasing the product (e.g., acetaldehyde) and regenerating the active TPP ylide for the next catalytic cycle[2].

TPPCycle Ylide 1. TPP Ylide Formation (Deprotonation at C2) Attack 2. Nucleophilic Attack (on α-keto acid carbonyl) Ylide->Attack Intermediate1 3. Covalent Intermediate (e.g., Lactyl-TPP) Attack->Intermediate1 Decarboxylation 4. Decarboxylation (CO2 Release) Intermediate1->Decarboxylation Intermediate2 5. Resonance-Stabilized Carbanion (Hydroxyethyl-TPP enamine) Decarboxylation->Intermediate2 ProductRelease 6. Product Release (Acetaldehyde generation) Intermediate2->ProductRelease ProductRelease->Ylide

Catalytic cycle of TPP demonstrating ylide formation, nucleophilic attack, and decarboxylation.

Core TPP-Dependent Metabolic Nodes in Saccharomyces cerevisiae

In yeast metabolism, TPP is the obligate cofactor for several critical metabolic intersections that dictate cellular energy production and flavor compound synthesis.

  • Pyruvate Decarboxylase (PDC): PDC is the cornerstone of alcoholic fermentation. S. cerevisiae expresses three distinct PDC isoenzymes (Pdc1, Pdc5, Pdc6) that catalyze the non-oxidative decarboxylation of pyruvate to acetaldehyde[3]. This step is essential for regenerating NAD+ to sustain glycolysis under anaerobic conditions.

  • Transketolase (TK): TK provides a vital link between glycolysis and the pentose phosphate pathway (PPP). It utilizes TPP to catalyze the reversible transfer of a two-carbon ketol unit from ketose donors (such as D-xylulose-5-phosphate) to aldose acceptors[4].

  • 2-Oxo-Acid Decarboxylases (Ehrlich Pathway): Enzymes such as Aro10 and Pdc5 exhibit broad substrate specificity, decarboxylating branched-chain and aromatic 2-oxo acids (e.g., phenylpyruvate)[3]. This pathway leads to the formation of fusel alcohols, which are critical flavor and aroma compounds in fermented beverages[3].

YeastMetabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PPP Pentose Phosphate Pathway Glucose->PPP Shunt PDC Pyruvate Decarboxylase (PDC) [TPP-Dependent] Pyruvate->PDC Ehrlich Ehrlich Pathway Pyruvate->Ehrlich Amino Acid Catabolism Acetaldehyde Acetaldehyde PDC->Acetaldehyde CO2 Ethanol Ethanol Acetaldehyde->Ethanol ADH TK Transketolase (TK) [TPP-Dependent] PPP->TK ARO10 ARO10 / PDC5 [TPP-Dependent] Ehrlich->ARO10 Fusel Fusel Alcohols ARO10->Fusel

Key TPP-dependent metabolic nodes in yeast, highlighting glycolysis, PPP, and the Ehrlich pathway.

Causality in Experimental Design: Resolving the Holoenzyme

To accurately determine the binding affinity ( Km​ ) and catalytic efficiency of TPP, researchers must first strip the endogenous TPP from the holoenzyme to create a clean apoenzyme baseline. Failure to do so results in artificially elevated kinetic baselines and irreproducible data.

Why use Sephadex G-25 at pH 8.0 for resolution? TPP binds tightly—often irreversibly under physiological conditions—to yeast PDC[5]. However, shifting the buffer to a mildly alkaline pH (pH 8.0) induces a conformational relaxation in the enzyme. This allows a significant portion of the bound TPP to dissociate reversibly, which can then be separated from the high-molecular-weight protein fraction via size exclusion chromatography[5].

Why is Mg2+ strictly required for reconstitution? Resolved apo-PDC fails to bind TPP in the absence of divalent cations[5]. Magnesium acts as an essential coordinating bridge between the negatively charged pyrophosphate tail of TPP and the enzyme's active site residues. Without Mg2+ , electrostatic repulsion prevents the thiazolium ring from correctly orienting within the catalytic pocket.

Self-Validating Experimental Protocols

Trustworthiness in biochemical assays requires self-validating systems. The following protocols detail the preparation and kinetic evaluation of yeast PDC, ensuring rigorous quality control at every step.

Protocol 1: Apoenzyme Resolution via Size Exclusion Chromatography
  • Buffer Exchange: Equilibrate a Sephadex G-25 column with 50 mM Tris-HCl buffer, adjusted precisely to pH 8.0.

  • Loading: Apply the clarified yeast cell lysate or purified holo-PDC to the column.

  • Elution: Elute with the same buffer. Collect the high-molecular-weight fractions (containing the apoenzyme). The low-molecular-weight TPP and Mg2+ will be retained in the column matrix.

  • Self-Validation Step: Assay the eluted protein fractions in the absence of added TPP. A successfully resolved apoenzyme preparation must exhibit <5% residual decarboxylase activity compared to the original holoenzyme. If activity is higher, the resolution process must be repeated.

Protocol 2: Reconstitution and Spectrophotometric Kinetic Assay
  • Reconstitution: Incubate the validated apoenzyme with varying concentrations of TPP (0.1 µM to 100 µM) and a saturating concentration of Mg2+ (5 mM) for 30 minutes at 25°C. Causality note: Cofactor reconstitution is a slow process at low TPP concentrations; insufficient incubation time will skew kinetic data[5].

  • Coupled Assay Setup: In a UV-transparent cuvette, combine the reconstituted enzyme with 50 mM sodium pyruvate (substrate), 0.2 mM NADH, and an excess of purified Alcohol Dehydrogenase (ADH) in a 50 mM MES buffer (pH 6.5).

  • Measurement: Monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation to NAD+ is directly proportional to the rate of acetaldehyde generation by PDC.

  • Self-Validation Step: Run a parallel control reaction lacking pyruvate. Any decrease in A340​ in this control indicates non-specific NADH oxidation, which must be subtracted from the experimental rates.

Workflow Lysis 1. Yeast Lysis & Clarification GelFiltration 2. Sephadex G-25 (pH 8.0) Lysis->GelFiltration Apoenzyme 3. Apoenzyme Validation GelFiltration->Apoenzyme Reconstitution 4. TPP + Mg2+ Incubation Apoenzyme->Reconstitution Assay 5. Coupled Spectrophotometric Assay (340 nm) Reconstitution->Assay

Self-validating workflow for the isolation, reconstitution, and kinetic assay of apo-PDC.

Quantitative Data Presentation

To contextualize the specificities of TPP-dependent enzymes in yeast, the following table summarizes the primary substrates and metabolic roles of key decarboxylases.

Table 1: Substrate Specificity of Yeast TPP-Dependent Enzymes

EnzymePrimary Substrate(s)Metabolic PathwayTPP/Cofactor Requirement
Pdc1, Pdc5, Pdc6 Pyruvate, 2-oxo-butanoateAlcoholic FermentationStrict requirement for TPP and Mg2+ [3]
Aro10 Phenylpyruvate, Branched-chain 2-oxo acidsEhrlich Pathway (Fusel Alcohols)Strict requirement for TPP and Mg2+ [3]
Transketolase (TK) D-xylulose-5-phosphate, Ribose-5-phosphatePentose Phosphate PathwayStrict requirement for TPP and Mg2+ [4]

Sources

Exploratory

Cocarboxylase Tetrahydrate: Advanced Solubility Dynamics and Stability Kinetics in Aqueous Buffer Systems

Executive Summary Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP) tetrahydrate, is the metabolically active, coenzymatic form of Vitamin B1. While its role in cellular energy metabolism—spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP) tetrahydrate, is the metabolically active, coenzymatic form of Vitamin B1. While its role in cellular energy metabolism—specifically in the enzymatic decarboxylation of alpha-keto acids—is well documented, formulating TPP for in vitro assays, bioprocessing feeds, and parenteral drug development presents significant physicochemical challenges. This whitepaper provides an in-depth mechanistic analysis of TPP solubility and stability in aqueous environments, translating thermodynamic and kinetic data into actionable, self-validating laboratory protocols.

Molecular Architecture and Solvation Dynamics

Cocarboxylase tetrahydrate ( C12​H19​N4​O7​P2​S⋅4H2​O ) is a highly polar, zwitterionic molecule characterized by an aminopyrimidine ring linked to a thiazolium ring via a methylene bridge, terminating in a pyrophosphate ester.

Solvation Mechanics

The compound is freely soluble in water due to the high hydration energy of the pyrophosphate moiety and the permanent positive charge on the quaternary thiazolium nitrogen. However, solubility does not equate to stability. The ionization state of the molecule is highly dependent on the pH of the aqueous buffer:

  • Pyrophosphate Moiety: Exhibits multiple pKa​ values (approximately 1.5 and 6.5).

  • Aminopyrimidine Ring: The pKa​ for the enzyme-bound APH+ form is critical for catalytic activity, but in bulk aqueous solution, the pKa​ of the 4′-aminopyrimidine ring is precisely 4.85 1.

Causality in Buffer Selection: Because the protonation state dictates electron distribution across the methylene bridge, selecting a buffer that maintains the pyrimidine ring in a partially protonated state (pH 2.0 – 4.0) prevents the nucleophilic attack that leads to molecular cleavage.

Kinetic Stability and Degradation Mechanisms

The degradation of cocarboxylase in aqueous solutions follows first-order kinetics and is driven by three primary vectors: pH stress, thermal degradation, and transition metal catalysis 2.

pH-Dependent Hydrolysis

Thiamine pyrophosphate is uniquely vulnerable at the extremes of the pH scale.

  • Hyper-Acidic Conditions (pH < 1.0): The rate of hydrolysis of higher thiamine phosphates to thiamine monophosphate (TMP) is relatively high 3.

  • Alkaline Conditions (pH > 7.0): An alkaline environment promotes the rapid loss of thiamine integrity 2. The hydroxyl ions attack the electropositive phosphorus atom, cleaving the pyrophosphate ester to yield TMP and free thiamine. Furthermore, pH > 8.0 induces the opening of the thiazole ring and cleavage at the methylene bridge [[4]]().

Metal Ion Catalysis and Micellar Acceleration

Transition metals act as potent catalysts for TPP degradation. Metal ions such as Cu2+ and Fe3+ coordinate with the N1′ of the pyrimidine ring and the pyrophosphate oxygen atoms, significantly increasing the degradation rate constant ( kx​ ) even at ambient temperatures 2. Interestingly, while hydrolysis in standard aqueous buffers can be sluggish, the addition of anionic or nonionic micelles dramatically accelerates the hydrolysis of TPP at room temperature 5.

TPP_Degradation TPP Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate) TMP Thiamine Monophosphate (TMP) TPP->TMP Hydrolysis (H2O) pH > 7.0 or Heat Cleavage Pyrimidine + Thiazole Fragments TPP->Cleavage Metal-Catalyzed (Cu2+, Fe3+) Thiamine Free Thiamine (Vitamin B1) TMP->Thiamine Hydrolysis Phosphatase / Acid Thiamine->Cleavage Alkaline Cleavage (pH > 8.0)

Figure 1: Mechanistic degradation pathways of Cocarboxylase in aqueous solutions.

Data Synthesis: Stability Profiles

To facilitate formulation decisions, the quantitative degradation parameters of Cocarboxylase Tetrahydrate are summarized below.

Table 1: Cocarboxylase Tetrahydrate Stability Profile Across pH Ranges

pH RangeBuffer System ExampleStability ProfileDominant Degradation Pathway
< 1.0 HCl / KClHighly UnstableRapid acid-catalyzed hydrolysis to TMP 3
2.0 - 4.0 Citrate / AcetateMaximum Stability Minimal hydrolysis; intact pyrophosphate [[2]]()
5.0 - 7.0 PhosphateModerately StableSlow deacetylation/hydrolysis
> 7.0 Tris / CarbonateUnstableBase-catalyzed thiazole ring opening & cleavage 4

Table 2: Impact of Metal Ions on Degradation Rate ( kx​ ) at 25°C (Derived from empirical HPLC kinetics 2)

Metal Chloride ( 50 mg L−1 )Degradation Rate Constant ( kx​×10−2 )Statistical Significance
Control (No Metal) ~ 1.50 (Baseline)N/A
FeCl2​ ( Fe2+ ) 6.07Significant ( p<0.05 )
CuCl ( Cu+ ) 6.63Significant ( p<0.05 )

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to prevent systemic errors during formulation and analysis.

Protocol 1: Preparation of Stabilized Cocarboxylase Stock Solutions

Objective: Formulate a 1 mg/mL TPP stock solution that resists hydrolytic and oxidative degradation for >7 days at 4°C.

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer and adjust to exactly pH 4.0 using Glacial Acetic Acid.

    • Causality: pH 4.0 is the thermodynamic sweet spot. It is acidic enough to prevent base-catalyzed thiazole ring opening, yet avoids the hyper-acidic regime (pH < 1) that triggers rapid pyrophosphate hydrolysis.

  • Deoxygenation: Purge the buffer with high-purity N2​ gas for 15 minutes prior to API addition.

    • Causality: Dissolved oxygen accelerates the formation of thiochrome (an oxidized, fluorescent derivative of thiamine), rendering the coenzyme biologically inactive.

  • Dissolution & Shielding: Dissolve Cocarboxylase Tetrahydrate to a final concentration of 1 mg/mL in an amber volumetric flask.

    • Causality: TPP is photosensitive; UV light induces homolytic cleavage of the methylene bridge.

  • Filtration (System Suitability Check): Filter through a 0.22 µm Polyethersulfone (PES) membrane. Do not use Nylon.

    • Causality: Nylon membranes have a high affinity for phosphorylated compounds and will strip the TPP from the solution, falsely lowering the titer.

  • Validation Check: Measure the UV absorbance ratio ( A254​/A230​ ). A stable ratio confirms the structural integrity of the aminopyrimidine ring before proceeding to downstream applications.

Protocol 2: Stability-Indicating HPLC-UV Assay

Objective: Quantify intact TPP and resolve it from its primary degradation products (TMP and free thiamine) [[2]]().

  • Mobile Phase Configuration:

    • Solvent A: 0.1 M Ammonium Acetate, adjusted to pH 5.8 with 0.1% Acetic Acid.

    • Solvent B: HPLC-Grade Acetonitrile.

    • Causality: At pH 5.8, the pyrophosphate moiety is partially ionized, ensuring consistent retention on the stationary phase without causing on-column acid hydrolysis.

  • Stationary Phase: Eclipse XDB C18 column (4.6 mm x 150 mm, 5 µm), maintained at 30°C.

  • Gradient Elution: Run a gradient at 1.0 mL/min up to 5 minutes.

    • Causality: A gradient is strictly required because the highly polar intact TPP elutes early, whereas the less polar degradation fragments (e.g., cleaved thiazole) require higher organic concentrations to wash off the column.

  • Detection & Validation: Monitor at 254 nm.

    • System Suitability: Inject a resolution standard containing TPP, TMP, and Thiamine. The assay is only valid if the chromatographic resolution ( Rs​ ) between TPP and TMP is > 2.0.

HPLC_Workflow Prep Sample Prep Acetate Buffer (pH 4.0) Incubate Thermal Stress (25°C - 55°C) Prep->Incubate Filter Filtration 0.22 µm PES Incubate->Filter HPLC HPLC-UV Analysis 254 nm Detection Filter->HPLC Data Kinetic Modeling (First-Order Rates) HPLC->Data

Figure 2: Self-validating experimental workflow for stability-indicating HPLC analysis.

References

  • Wikipedia Contributors. "Thiamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "Separation of phosphoric acid from aqueous solutions of thiamine phosphates." CA2012928C.
  • Clemson OPEN. "Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC." Clemson University. Available at:[Link]

  • National Institutes of Health (PMC). "Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps." NIH. Available at:[Link]

  • ResearchGate. "A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media." International Journal of ChemTech Research. Available at:[Link]

Sources

Foundational

Thermodynamic Properties and Mechanistic Dynamics of Cocarboxylase Tetrahydrate Binding

Executive Summary Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP), is the biologically active, coenzymatic form of Vitamin B1. It is a critical catalytic driver in carbohydrate metabolism (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP), is the biologically active, coenzymatic form of Vitamin B1. It is a critical catalytic driver in carbohydrate metabolism (e.g., via pyruvate decarboxylase and transketolase) and acts as a regulatory ligand in eukaryotic and prokaryotic riboswitches. For drug development professionals and structural biologists, understanding the thermodynamics of TPP binding is not merely an academic exercise; it is the key to unlocking allosteric modulation and designing novel antimicrobial fragment-linked therapeutics.

This whitepaper dissects the thermodynamic causality behind TPP binding, contrasting its conformational states, detailing the energetic drivers of its catalytic activation, and providing a self-validating calorimetric protocol for empirical measurement.

The Thermodynamic Paradox of Conformational Selection

The binding of TPP to its target macromolecules presents a fascinating thermodynamic dichotomy between protein apoenzymes and RNA riboswitches.

The "V-Conformation" in Apoenzymes

In apoenzymes such as Pyruvate Decarboxylase (PDC) and Transketolase, TPP is forced into a highly strained, high-energy "V-conformation" . In isolation, this conformation is thermodynamically unfavorable due to steric hindrance between the pyrimidine and thiazole rings. However, the apoenzyme compensates for this entropic and structural penalty through massive enthalpic gains (ΔH < 0). The binding pocket provides a rigid matrix of hydrogen bonds and hydrophobic packing that stabilizes the V-shape.

Causality: Why force this strained state? The V-conformation brings the N4'-amino group of the pyrimidine ring into direct spatial proximity with the C2 carbon of the thiazole ring. This proximity is an absolute structural prerequisite for the intramolecular proton transfer required to activate the enzyme.

The "Extended Conformation" in Riboswitches

Conversely, when TPP binds to the eukaryotic TPP-sensing riboswitch (the only known riboswitch in eukaryotes), it adopts an "extended conformation" . Here, the thiazole and pyrimidine rings are stretched, differing by approximately 90° around the C5−C7 bond compared to the enzymatic V-shape. The thermodynamic driver here relies heavily on the pre-organization of the RNA pocket by divalent cations (Mg²⁺), which mitigates the severe entropic penalty (-TΔS) typically associated with RNA-ligand compaction.

Mechanistic Causality: The C2 Activation Pathway

The ultimate goal of TPP binding in enzymes is the generation of a reactive ylide (carbanion) at the C2 position of the thiazole ring. This is not a spontaneous event; it is a kinetically restricted process driven by the thermodynamic energy of binding.

Upon binding, a conserved glutamate residue in the apoenzyme donates a hydrogen bond to the N1' nitrogen of the TPP pyrimidine ring. This single interaction alters the electronic distribution of the ring, drastically shifting the pKa of the adjacent 4'-amino group. The 4'-amino group is thereby activated to act as an intramolecular base, abstracting the proton from the C2 carbon to form the catalytic carbanion .

Activation_Pathway A Apoenzyme Matrix (Conserved Glutamate) B Pyrimidine Ring (N1' Protonation) A->B Hydrogen Bond Donation C 4'-Amino Group (Intramolecular Base) B->C Electronic Activation D Thiazole Ring (C2 Deprotonation) C->D Proton Abstraction E Reactive Ylide (Catalytic Carbanion) D->E Thermodynamic Stabilization

Fig 1. Intramolecular proton-transfer relay driving TPP C2 carbanion formation.

Quantitative Thermodynamic Profiles

The thermodynamic parameters of TPP binding reveal a system that is fundamentally enthalpically driven , with binding affinities (K_d) heavily modulated by the entropic environment (specifically Mg²⁺ concentration in RNA).

Table 1: Thermodynamic Parameters of TPP Binding
LigandTarget MacromoleculeConditionsDissociation Constant (K_d)Enthalpy (ΔH)Entropy Penalty (-TΔS)
TPP E. coli thiM Riboswitch0.5 mM Mg²⁺~200 nMFavorable (< 0)Highly Unfavorable (> 0)
TPP E. coli thiM Riboswitch2.5 mM Mg²⁺~9 nMFavorable (< 0)Moderately Unfavorable
TPP E. guineensis ThiC Riboswitch30°C, pH 8.00.178 nMFavorable (< 0)Favorable / Neutral
Thiamine TPP RiboswitchStandard~10 μMFavorable (< 0)Unfavorable (> 0)

Data synthesized from calorimetric studies on riboswitch interactions .

Insight: The shift from a K_d of 200 nM to 9 nM upon increasing Mg²⁺ from 0.5 mM to 2.5 mM demonstrates that divalent cations act as thermodynamic pre-organizers. By pre-folding the RNA tertiary structure (specifically the P3-L5 interaction), Mg²⁺ pays the entropic cost of folding before the ligand binds, allowing the favorable enthalpy of TPP binding to drive a much tighter complex .

Self-Validating Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To accurately capture the thermodynamic profile (ΔG, ΔH, ΔS, and stoichiometry) of TPP binding, Isothermal Titration Calorimetry (ITC) is the gold standard. However, to ensure the data is trustworthy, the protocol must be a self-validating system that mathematically eliminates artifactual heats of dilution and buffer mismatch.

Step-by-Step ITC Methodology
  • Strict Co-Dialysis (The Buffer Match): Dialyze the apoenzyme or RNA sample extensively (minimum 3 exchanges over 24 hours) against the experimental buffer (e.g., 100 mM HEPES-Na, pH 8.0, 200 mM KOAc, supplemented with precise MgCl₂ concentrations). Crucial Step: Dissolve the TPP ligand powder directly into the final dialysate (the buffer saved from the last dialysis exchange). This guarantees that the pH and salt concentrations are identical down to the micromolar level, eliminating heats of mixing.

  • Thermal Degassing: Degas both the macromolecule solution and the TPP ligand solution under vacuum at a temperature 2°C below the experimental run temperature for 10 minutes. This prevents microbubble formation in the sample cell, which causes catastrophic noise in the raw thermal power data.

  • Control Titration (Heat of Dilution): Load the sample cell with the dialysate buffer (no macromolecule). Titrate the TPP ligand into the buffer using the exact injection parameters planned for the experiment. This generates a baseline heat of dilution for the ligand.

  • Experimental Titration: Empty and clean the cell. Load the macromolecule (~10-15 μM). Titrate the TPP ligand (~150-200 μM in the syringe) using 2 μL injections spaced 120 seconds apart to allow the thermal baseline to re-equilibrate.

  • Data Integration & Subtraction: Subtract the control titration isotherm point-by-point from the experimental isotherm. Fit the resulting curve to a single-site or cooperative binding model to extract the association constant (K_a) and Enthalpy (ΔH). Calculate Gibbs Free Energy (ΔG = -RT ln(K_a)) and Entropy (ΔG = ΔH - TΔS).

ITC_Workflow Step1 Sample Dialysis & Buffer Matching Step2 Vacuum Degassing (Prevent Microbubbles) Step1->Step2 Step3 Control Titration (Measure Dilution Heat) Step2->Step3 Step4 TPP Titration (Measure Binding Heat) Step3->Step4 Step5 Isotherm Subtraction & Integration (ΔH, Kd) Step4->Step5

Fig 2. Self-validating Isothermal Titration Calorimetry (ITC) protocol for TPP binding.

Conclusion

The thermodynamic binding of cocarboxylase tetrahydrate is a masterclass in biological energy utilization. Whether it is paying the energetic cost of forcing a V-conformation to enable a highly specific C2 carbanion activation in enzymes, or relying on Mg²⁺ pre-organization to overcome entropic penalties in riboswitches, the binding event is never passive. For drug developers, targeting these precise thermodynamic states—such as designing fragment-linked inhibitors that exploit the extended conformation of the eukaryotic riboswitch—represents a highly rational and potent therapeutic strategy.

References

  • How thiamine diphosphate is activated in enzymes. Science (1997). URL: [Link]

  • Structural Basis of Thiamine Pyrophosphate Analogues Binding to the Eukaryotic Riboswitch. Journal of the American Chemical Society (2008). URL:[Link]

  • Thermodynamic analysis of ligand binding and ligand binding-induced tertiary structure formation by the thiamine pyrophosphate riboswitch. RNA (2010). URL:[Link]

  • Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis. PLOS One (2020). URL:[Link]

Exploratory

Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate): Mechanistic Paradigms, Kinetic Profiling, and Assay Methodologies

Executive Summary Cocarboxylase tetrahydrate, universally known as thiamine pyrophosphate (TPP) tetrahydrate, is the metabolically active, diphosphate derivative of vitamin B1[1]. As an obligate coenzyme, it is the prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Cocarboxylase tetrahydrate, universally known as thiamine pyrophosphate (TPP) tetrahydrate, is the metabolically active, diphosphate derivative of vitamin B1[1]. As an obligate coenzyme, it is the primary biochemical engine driving the cleavage and formation of carbon-carbon bonds across multiple fundamental metabolic pathways[2]. This whitepaper provides an in-depth technical synthesis of TPP’s structural chemistry, kinetic parameters, and the self-validating experimental methodologies used to quantify its function in clinical and research settings.

The Mechanistic Core: Ylide Chemistry and Electron Sinks

The catalytic prowess of TPP is rooted in its unique bipartite ring structure, consisting of a pyrimidine ring and a thiazolium ring bridged by a methylene group[3]. The enzymatic mechanism relies on highly coordinated electron pushing:

  • Proton Relay: The pyrimidine ring acts as an intramolecular proton relay, facilitating the deprotonation of the C2 carbon on the adjacent thiazolium ring[2].

  • Ylide Formation: This deprotonation generates a highly reactive C2 carbanion, or ylide[3].

  • Nucleophilic Attack: The ylide acts as a potent nucleophile, attacking the carbonyl carbon of substrate molecules (e.g., pyruvate or alpha-ketoglutarate) to form a covalent single bond[1][4].

  • Electron Sink & Cleavage: Following substrate binding, the target C-C bond is cleaved. The thiazolium ring functions as an "electron sink," absorbing the electrons and stabilizing the resulting negative charge through the formation of a resonance-stabilized enamine intermediate[3][4].

TPP_Mechanism A Cocarboxylase (TPP) Apoenzyme Binding B Pyrimidine Ring Proton Relay A->B Mg2+ coordination C Thiazolium Ring C2 Carbanion (Ylide) B->C Deprotonation D Nucleophilic Attack on Carbonyl Substrate C->D Substrate binding E C-C Bond Cleavage (Decarboxylation) D->E Electron sink F Resonance-Stabilized Enamine Intermediate E->F CO2 release G Product Release & Ylide Regeneration F->G Protonation G->C Catalytic cycle

Catalytic cycle of TPP highlighting ylide formation and enamine stabilization.

Metabolic Integration: Systems Biology of TPP-Dependent Enzymes

TPP is synthesized in the cytosol and compartmentalized based on target enzyme localization[1]. It is the critical cofactor for several metabolic gatekeepers:

  • Cytosolic Transketolase (TK): Operating within the non-oxidative branch of the Pentose Phosphate Pathway (PPP), TK transfers two-carbon ketol groups to produce ribose-5-phosphate (for DNA/RNA synthesis) and NADPH (for fatty acid synthesis and redox maintenance)[5][6].

  • Mitochondrial Pyruvate Dehydrogenase Complex (PDHC): PDHC links cytosolic glycolysis to the mitochondrial Tricarboxylic Acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate into acetyl-CoA[6][7].

  • Mitochondrial Alpha-Ketoglutarate Dehydrogenase (KGDH): A critical rate-limiting enzyme within the TCA cycle itself[6].

Metabolic_Integration GLY Glycolysis PYR Pyruvate GLY->PYR PPP Pentose Phosphate Pathway GLY->PPP G6P shunt PDHC PDHC (TPP-dependent) PYR->PDHC ACOA Acetyl-CoA PDHC->ACOA TCA TCA Cycle ACOA->TCA KGDH α-KGDH (TPP-dependent) TCA->KGDH TK Transketolase (TPP-dependent) PPP->TK

Key metabolic nodes requiring TPP as an enzymatic cofactor.

Quantitative Kinetics and Inhibitor Dynamics

Understanding the kinetic parameters of TPP-dependent enzymes is crucial for drug development, particularly when designing antimetabolites for oncology or antimicrobial applications. Thiamine antivitamins, such as oxythiamine (OT) and 3-deazathiamine (DAT), act as potent competitive inhibitors when phosphorylated to their pyrophosphate forms (OTPP and DATPP)[8].

The following table summarizes the competitive kinetic profiling of mammalian PDHC. Notably, DATPP exhibits an inhibitor constant ( Ki​ ) significantly lower than the natural cofactor's Michaelis constant ( Km​ ), making it an exceptionally potent competitive inhibitor[8].

Kinetic ParameterTarget Enzyme / ComplexLigand / SubstrateValue (µM)Reference
Km​ (Michaelis Constant) Pyruvate Dehydrogenase Complex (PDHC)Thiamine Pyrophosphate (TPP)0.06[8]
Ki​ (Inhibitor Constant) Pyruvate Dehydrogenase Complex (PDHC)3-Deazathiamine Pyrophosphate (DATPP)0.0026[8]
Ki​ (Inhibitor Constant) Pyruvate Dehydrogenase Complex (PDHC)Oxythiamine Pyrophosphate (OTPP)0.025[8]

Table 1: Kinetic profiling of mammalian PDHC in the presence of natural cofactors and synthetic antivitamins.

Validated Experimental Methodologies

To ensure scientific integrity, the assays used to measure TPP and its dependent enzymes must be rigorously controlled. Below are two field-proven protocols detailing both the methodology and the underlying causality of the experimental design.

Protocol 1: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

The ETKAC assay is a self-validating system. By comparing basal enzyme activity to TPP-stimulated activity within the exact same sample, the assay acts as its own internal control, effectively normalizing for variations in absolute enzyme concentration across different biological samples[9].

Step-by-Step Methodology:

  • Sample Preparation: Isolate erythrocytes from whole blood and wash thoroughly.

    • Causality: Leukocytes contain disproportionately high thiamine levels; failing to remove them will artificially inflate baseline transketolase activity, masking subclinical deficiencies[9].

  • Lysis: Prepare the erythrocyte hemolysate to release cytosolic transketolase[9].

  • Basal Activity Measurement: Incubate the hemolysate with ribose-5-phosphate. Monitor the reaction spectrophotometrically by coupling it to NADH oxidation (measured via absorbance decrease at 340 nm)[10].

  • Stimulated Activity Measurement: In a parallel well, incubate the hemolysate with an excess of exogenous TPP tetrahydrate prior to adding the substrate[7].

  • Coefficient Calculation: Calculate ETKAC = (Stimulated Activity / Basal Activity). An ETKAC > 1.25 typically indicates severe thiamine deficiency, as it proves the apoenzyme was highly unsaturated in vivo[9].

ETKAC_Workflow S1 Step 1: Erythrocyte Isolation & Washing S2 Step 2: Hemolysate Preparation S1->S2 S3 Step 3: Basal ETK Activity Measurement S2->S3 S4 Step 4: TPP-Stimulated Activity Measurement S2->S4 Add excess TPP S5 Step 5: ETKAC Calculation (Stimulated / Basal) S3->S5 S4->S5

Step-by-step workflow for the Erythrocyte Transketolase Activity Coefficient assay.

Protocol 2: Spectrophotometric Pyruvate Dehydrogenase (PDH) Kinetics Assay

This protocol utilizes 2,6-dichloroindophenol (DCPIP) as a terminal electron acceptor to measure the specific activity of the ThDP-dependent PDH E1 subunit[11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing 20 mM potassium phosphate buffer (pH 7.5), 0.2 mM TPP tetrahydrate, 2 mM MgCl2, and 100 µM DCPIP[11].

  • Enzyme Incubation: Add the solubilized PDH enzyme (or immunocaptured PBMC extract) to the reaction mixture and equilibrate to 37°C[11][12].

  • Reaction Initiation: Introduce 2 mM sodium pyruvate to initialize the carboligation/decarboxylation reaction[11].

  • Spectrophotometric Tracking: Monitor the reduction of DCPIP continuously.

    • Causality: While DCPIP is often measured at 600 nm, monitoring at its isosbestic point (517 nm) prevents artifacts caused by micro-fluctuations in pH during the reaction, ensuring that the change in absorbance is strictly proportional to electron transfer[11].

  • Data Analysis: Calculate the initial rate ( V0​ ) from the linear portion of the absorbance decay curve (<20% substrate conversion) to ensure steady-state Michaelis-Menten kinetics apply[11].

References
  • [5] MDPI. Hiding in Plain Sight: Modern Thiamine Deficiency.

  • [1] Wikipedia. Thiamine pyrophosphate.

  • [9] NIH/PMC. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status.

  • [10] ResearchGate. (PDF) Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status.

  • [6] Cornell University. Thiamine Biochemistry.

  • [11] NIH/PMC. Assessing the Thiamine Diphosphate Dependent Pyruvate Dehydrogenase E1 Subunit for Carboligation Reactions with Aliphatic Ketoacids.

  • [7] University of Cambridge. Accepted version (100.61 KB).

  • [2] Cuvillier. 1 Introduction (ThDP Catalysis).

  • [8] Taylor & Francis. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro.

  • [3] ACS Publications. Cofactor Activation and Substrate Binding in Pyruvate Decarboxylase. Insights into the Reaction Mechanism from Molecular Dynamics Simulations.

  • [4] Biology LibreTexts. 6.6: Cofactors and Catalysis - A Little Help From My Friends.

  • [12] NIH/PMC. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells.

Sources

Foundational

Whitepaper: Profiling the Room-Temperature Stability of Cocarboxylase Tetrahydrate in Aqueous and Solid-State Systems

Prepared by: Senior Application Scientist, Analytical & Formulation Development Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Executive Summary Cocarboxylase tetrahydrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical & Formulation Development Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals

Executive Summary

Cocarboxylase tetrahydrate (Thiamine Pyrophosphate Tetrahydrate, TPP, or Thiamine Diphosphate) is the metabolically active coenzyme form of Vitamin B1. It is a critical component in parenteral nutrition, metabolic therapies, and cell culture media[1]. While the tetrahydrate crystalline form offers superior solid-state stability compared to anhydrous variants, its behavior in aqueous solutions at room temperature (25°C) presents significant formulation challenges.

This technical guide deconstructs the mechanistic drivers of cocarboxylase degradation, provides a self-validating analytical workflow for stability indicating assays, and outlines formulation strategies to mitigate room-temperature degradation.

Mechanistic Drivers of Degradation

To formulate stable therapeutics, one must first understand the causality of degradation. Cocarboxylase tetrahydrate consists of a pyrimidine ring linked to a thiazole ring via a methylene bridge, with a pyrophosphate group attached to the thiazole side chain[1][2]. At room temperature, the stability of this molecule is dictated by three primary vectors:

  • pH-Dependent Hydrolysis: Cocarboxylase exhibits maximum stability in acidic environments (pH < 6.0)[2][3]. As the pH approaches neutral or alkaline conditions, the pyrophosphate bond undergoes rapid hydrolysis, sequentially yielding thiamine monophosphate (TMP) and free thiamine[1].

  • Nucleophilic Cleavage (The Sulfite Effect): In parenteral nutrition mixtures, antioxidants such as sodium metabisulfite act as strong nucleophiles. At room temperature, sulfites attack the methylene bridge, cleaving the molecule into inactive pyrimidine and thiazole derivatives[4][5].

  • Metal Ion Catalysis: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of the thiazole ring, leading to the formation of thiochrome or other degradation products, a reaction that accelerates at 25°C compared to refrigerated conditions[6].

Mechanism A Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate) B Hydrolysis of Pyrophosphate (Aqueous, 25°C) A->B Phosphatase / H2O E Nucleophilic Attack (Alkaline pH >6.0 or Sulfites) A->E Chemical Cleavage C Thiamine Monophosphate (TMP) B->C D Free Thiamine (Vitamin B1) C->D Hydrolysis D->E F Pyrimidine Derivative E->F G Thiazole Derivative E->G

Fig 1: Mechanistic degradation pathways of Cocarboxylase Tetrahydrate at room temperature.

Quantitative Stability Profiling

To translate these mechanisms into actionable data, we must quantify the degradation rates. The following table synthesizes the expected stability profile of cocarboxylase in aqueous solutions at room temperature (25°C) based on extensive chromatographic studies[3][4][6].

Table 1: Cocarboxylase Aqueous Stability Matrix at 25°C
Formulation MatrixpH LevelAdditives/ExcipientsT₉₀ (Time to 10% Loss)Primary Degradant Observed
Unbuffered Ultrapure Water4.5 - 5.5None> 14 DaysThiamine Monophosphate
Phosphate Buffer7.4 (Physiological)None< 24 HoursFree Thiamine
Parenteral Nutrition Admixture5.5 - 6.5Amino Acids (No Sulfites)~ 7 DaysOxidized Thiazole species
Parenteral Nutrition Admixture5.5 - 6.5Sodium Metabisulfite< 12 HoursPyrimidine/Thiazole cleavage products

Insight for Formulators: The data clearly demonstrates that maintaining an acidic pH and strictly avoiding bisulfite-based antioxidants are non-negotiable parameters for achieving room-temperature stability[4][5].

Methodological Framework: Stability-Indicating HPLC Protocol

To accurately monitor the stability of cocarboxylase tetrahydrate, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The protocol below is designed as a self-validating system : it incorporates forced degradation controls and system suitability checks to ensure that any observed loss of peak area is due to true degradation, not instrumental drift[4][6].

Reagents & Equipment
  • Column: C18 Reverse-Phase (e.g., Eclipse XDB C18, 4.6 mm x 150 mm, 5 µm)[6].

  • Mobile Phase A: 0.1 M Ammonium Acetate, adjusted to pH 5.8 with 0.1% Acetic Acid[6].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Detector: UV/Vis set to 254 nm.

Step-by-Step Analytical Workflow

Step 1: Preparation of System Suitability Standards Prepare a fresh 1.0 mg/mL stock solution of cocarboxylase tetrahydrate in Mobile Phase A. Protect from light. Self-Validation: Inject this standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, proving injection precision before analyzing stability samples.

Step 2: Forced Degradation (Resolution Control) To prove the method is "stability-indicating," subject a 1.0 mg/mL aliquot to 0.1 M NaOH for 2 hours at room temperature to force cleavage[3]. Neutralize with 0.1 M HCl. Inject this sample to ensure the degradation products (pyrimidine and thiazole derivatives) resolve completely from the intact cocarboxylase peak (Resolution factor > 1.5).

Step 3: Sample Preparation and Equilibration Extract 1.0 mL aliquots from the room-temperature stability chambers at designated time points (e.g., T=0, 24h, 48h, 7 days). Immediately dilute 1:10 with ice-cold Mobile Phase A to quench any ongoing degradation reactions.

Step 4: Gradient Elution Execution Run the following gradient at 1.0 mL/min (Column Temp: 30°C):

  • 0-5 min: 100% A to 80% A / 20% B

  • 5-10 min: Hold at 80% A / 20% B

  • 10-15 min: Re-equilibrate to 100% A

Step 5: Data Integration and Causality Analysis Integrate the peak at 254 nm. Calculate the remaining percentage relative to the T=0 peak area. If degradation exceeds 10%, analyze the secondary peaks to determine the pathway (e.g., a peak eluting earlier than TPP typically indicates loss of the phosphate groups, while late-eluting peaks indicate cleavage products).

AnalyticalWorkflow S1 S1 S2 Step 2: Forced Degradation (Verify Resolution) S1->S2 S3 Step 3: Sample Quenching (Dilute in Cold Buffer) S2->S3 S4 Step 4: HPLC-UV Run (C18, 254 nm) S3->S4 S5 Step 5: Data Integration (Quantify TPP) S4->S5

Fig 2: Self-validating HPLC workflow for assessing cocarboxylase stability.

Formulation Strategies for Enhancing Room-Temperature Stability

Based on the physicochemical properties of the tetrahydrate form, formulation scientists should adopt the following strategies to maximize room-temperature shelf life:

  • Buffer Optimization: Formulate strictly within a pH range of 4.0 to 5.5. Use acetate or citrate buffers, which have been shown to stabilize the pyrophosphate moiety better than phosphate buffers[2][3].

  • Antioxidant Selection: Never use sulfites or bisulfites[4][5]. If an antioxidant is required to prevent thiazole oxidation, utilize ascorbic acid or sparge the formulation vials with inert nitrogen gas to displace dissolved oxygen.

  • Chelating Agents: Because trace metals (Cu²⁺, Fe³⁺) catalyze degradation at room temperature, the addition of a chelating agent such as EDTA (0.01% - 0.05% w/v) is highly recommended to sequester these ions and halt catalytic oxidation[6].

  • Lyophilization (If Aqueous Stability Fails): If the required shelf-life at 25°C exceeds the inherent stability limits of the aqueous molecule, formulate as a lyophilized powder. The tetrahydrate crystal structure is highly stable in the solid state when protected from excessive humidity and light[2].

References

  • Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University.
  • Cocarboxylase Tetrahydrate. Benchchem.
  • Stability of Cocarboxylase in Parenteral Nutrition Mixtures Stored in Multilayer Bags. Clinical Nutrition / NIH.
  • Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. MDPI.
  • CAS 68684-55-9: Cocarboxylase tetrahydrate. CymitQuimica.
  • Water-soluble vitamins–Properties, Stability & modes of degradation. INFLIBNET.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Cocarboxylase Tetrahydrate Stock Solutions for In Vitro Assays

Executive Summary Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme form of Vitamin B1. It is an indispensable cofactor for critical enzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme form of Vitamin B1. It is an indispensable cofactor for critical enzymatic complexes, including the pyruvate dehydrogenase complex (PDHc), alpha-ketoglutarate dehydrogenase, and transketolase[1]. For researchers conducting in vitro enzymatic assays, metabolic flux analysis, or neuronal cell culture supplementation, the preparation of a highly stable and pure stock solution is a foundational requirement. This application note delineates the physicochemical rationale, causality-driven preparation protocols, and quality control metrics necessary to formulate robust TPP stock solutions.

Physicochemical Profiling & Solvent Causality

The molecular architecture of cocarboxylase tetrahydrate dictates its handling. The compound features a highly polar pyrophosphate tail and a charged thiazolium ring, rendering it highly hydrophilic but virtually insoluble in non-polar or organic environments.

Table 1: Physicochemical Properties of Cocarboxylase Tetrahydrate

PropertySpecification
Chemical Name Thiamine pyrophosphate (TPP) tetrahydrate
CAS Number 68684-55-9
Molecular Weight 496.37 g/mol [2]
Solubility (H₂O) 41.67 - 50.0 mg/mL (Up to 110 mg/mL with sonication)[1],[3]
Solubility (DMSO) < 1 mg/mL (Insoluble)[1]
Aqueous pH Acidic (Unbuffered)[2]

Causality of Solvent Selection: Unlike many small-molecule inhibitors that require DMSO for initial dissolution, 1[1]. Attempting to dissolve TPP in DMSO or ethanol will result in immediate precipitation and phase separation due to the compound's high polarity. Furthermore, the natural acidity of TPP in an unbuffered aqueous solution actually helps stabilize the thiazole ring against alkaline-induced cleavage.

Mechanistic Insights: Stability and Biological Function

Understanding the degradation pathways of TPP is critical for maintaining stock integrity. The molecule is highly susceptible to two primary modes of degradation in solution:

  • Hydrolysis: The pyrophosphate ester bond can spontaneously hydrolyze in aqueous environments, especially at elevated temperatures, converting TPP back to inactive thiamine monophosphate or free thiamine.

  • Photodegradation: The pyrimidine and thiazole rings are2, which can induce structural cleavage and loss of coenzyme activity[2],[4].

Biological Role: In in vitro assays, TPP acts as the primary electron sink and acyl-carrier during the oxidative decarboxylation of alpha-keto acids[5].

Mechanism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Complex Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Oxidative Decarboxylation TPP Cocarboxylase (TPP) Tetrahydrate TPP->PDH Essential Cofactor TCA TCA Cycle AcetylCoA->TCA

Caption: Mechanistic role of Cocarboxylase (TPP) as an essential cofactor in the PDH complex pathway.

Formulation Matrix: Stock Solution Dilutions

To ensure precision across biological replicates, researchers should prepare concentrated stock solutions (e.g., 10 mM) and dilute them into working assay buffers immediately prior to use.

Table 2: Volumetric Matrix for Cocarboxylase Tetrahydrate (MW: 496.37 g/mol )

Desired Stock ConcentrationVolume of ddH₂O for 5 mgVolume of ddH₂O for 10 mgVolume of ddH₂O for 25 mg
1 mM 10.073 mL20.146 mL50.366 mL
5 mM 2.015 mL4.029 mL10.073 mL
10 mM 1.007 mL2.015 mL5.037 mL
50 mM 0.201 mL0.403 mL1.007 mL

Note: For concentrations exceeding 50 mM, 3 may be required to achieve complete dissolution without inducing thermal degradation[3].

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure the structural integrity of the cocarboxylase tetrahydrate is maintained from powder to assay.

Workflow N1 1. Equilibrate & Weigh Cocarboxylase Powder N2 2. Dissolve in Sterile ddH2O N1->N2 Avoid DMSO N3 3. Protect from Light (Amber Tubes) N2->N3 Prevent photodegradation N4 4. Filter Sterilize (0.22 µm PES) N3->N4 N5 5. Aliquot (Single-Use) N4->N5 N6 6. Store at -80°C (Up to 6 months) N5->N6 Prevent freeze-thaw

Caption: Workflow for the preparation and stabilization of Cocarboxylase Tetrahydrate stock solutions.

Step 1: Environmental Equilibration
  • Action: Remove the lyophilized cocarboxylase tetrahydrate vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: 2[2]. Opening cold vials in ambient air causes immediate condensation, altering the molecular weight via excess hydration and leading to inaccurate molarity calculations.

Step 2: Dissolution
  • Action: Weigh the required mass (e.g., 10 mg) and transfer it to a sterile, light-protected (amber or foil-wrapped) conical tube. Add 2.015 mL of sterile, nuclease-free ddH₂O to achieve a 10 mM stock.

  • Action: Vortex gently for 30-60 seconds.

  • Validation Check: Inspect the solution against a white background. It must be completely clear and colorless. A yellowish tint indicates that the thiazole ring has undergone oxidative degradation, and the solution should be discarded.

Step 3: Sterilization
  • Action: Draw the clear solution into a sterile syringe and attach a6[6].

  • Causality: PES filters are chosen for their extremely low protein and small-molecule binding characteristics, ensuring no loss of the active coenzyme during sterilization.

Step 4: Aliquoting and Cryopreservation
  • Action: Dispense the sterilized solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile amber microcentrifuge tubes.

  • Action: Immediately transfer the aliquots to a -80°C freezer.

  • Causality: Aqueous TPP is highly unstable at room temperature or 4°C.1[1].

Step 5: Assay Integration (Thawing)
  • Action: When required for an in vitro assay, thaw a single aliquot on ice. Do not use heat blocks. Once thawed, dilute immediately into the final assay buffer (e.g., Tris-HCl or HEPES, pH 7.4) and discard any unused portion of the stock.

  • Validation Check: 6, as this exponentially accelerates the cleavage of the pyrophosphate moiety[1],[6].

References

  • Thiamine pyrophosphate (Cocarboxylase) | Endogenous Metabolite . MedChemExpress. 1

  • Cocarboxylase tetrahydrate | 68684-55-9 . Sigma-Aldrich.

  • Application Notes: Thiamine Pyrophosphate Hydrochloride as a Supplement in Neuronal Cell Culture Media . BenchChem. 6

  • Thiamine pyrophosphate | Endogenous Metabolite . TargetMol. 3

  • CAS 68684-55-9: Cocarboxylase tetrahydrate . CymitQuimica. 2

  • Cocarboxylase Tetrahydrate . A.H.A International Co., Ltd.4

  • pyruvate dehydrogenase complex . MedChemExpress. 5

Sources

Application

cocarboxylasetetrahydrate protocol for alpha-ketoglutarate dehydrogenase assay

Application Note: Cocarboxylase Tetrahydrate-Mediated Alpha-Ketoglutarate Dehydrogenase (AKGDH) Kinetic Assay Executive Summary & Biological Context Alpha-Ketoglutarate Dehydrogenase (AKGDH) is a rate-limiting multi-enzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cocarboxylase Tetrahydrate-Mediated Alpha-Ketoglutarate Dehydrogenase (AKGDH) Kinetic Assay

Executive Summary & Biological Context

Alpha-Ketoglutarate Dehydrogenase (AKGDH) is a rate-limiting multi-enzyme complex in the tricarboxylic acid (TCA) cycle, responsible for the oxidative decarboxylation of α -ketoglutarate to succinyl-CoA. Because AKGDH activity is highly sensitive to oxidative stress and its dysfunction is implicated in neurodegenerative disorders (e.g., Alzheimer's disease) and cancer metabolic remodeling, precise quantification of its activity is critical for drug development and metabolic research[1][2].

This application note details a self-validating, continuous kinetic assay for AKGDH activity. The protocol leverages 3[3]—the highly stable, tetrahydrate salt form of Thiamine Pyrophosphate (TPP)—to ensure the E1 subunit of the complex is fully saturated, thus measuring the true maximum velocity ( Vmax​ ) of the enzyme in tissue homogenates or isolated mitochondria.

Mechanistic Principles: The Role of Cocarboxylase Tetrahydrate

The AKGDH complex consists of three subunits:

  • E1 ( α -ketoglutarate decarboxylase): Requires TPP (Cocarboxylase).

  • E2 (dihydrolipoyl succinyltransferase): Requires Lipoic Acid and Coenzyme A (CoA-SH).

  • E3 (dihydrolipoyl dehydrogenase): Requires FAD and NAD + .

Causality in Assay Design: During mitochondrial isolation or tissue homogenization, endogenous non-covalently bound cofactors like TPP can dissociate, leading to an underestimation of enzyme activity. By supplementing the assay buffer with highly pure Cocarboxylase Tetrahydrate, we drive the equilibrium toward the fully active holoenzyme state. The thiazole ring of Cocarboxylase forms a stable carbanion intermediate that attacks the α -carbonyl group of α -ketoglutarate, initiating decarboxylation[2][3]. The subsequent electron transfer through E2 and E3 results in the reduction of NAD + to NADH[2][4].

AKGDH_Mechanism aKG α-Ketoglutarate E1 E1 Subunit (Requires Cocarboxylase) aKG->E1 Decarboxylation E2 E2 Subunit (Transsuccinylase) E1->E2 Succinyl Transfer E3 E3 Subunit (Dihydrolipoyl DH) E2->E3 Electron Transfer SuccCoA Succinyl-CoA E2->SuccCoA + CoA-SH NADH NADH + H+ (Absorbance 340 nm) E3->NADH + NAD+

Fig 1: Catalytic mechanism of the AKGDH complex highlighting the role of Cocarboxylase (TPP).

Experimental Design & Reagent Formulation

To establish a self-validating system, this assay measures the continuous production of NADH at 340 nm. A kinetic read is strongly preferred over an endpoint read because AKGDH is subject to product inhibition by NADH and Succinyl-CoA; kinetic monitoring ensures the rate is calculated strictly from the linear initial velocity phase.

Table 1: Final Assay Reaction Concentrations

ComponentFinal ConcentrationMechanistic Purpose
Potassium Phosphate (pH 7.4) 50 mMMaintains physiological pH for optimal E1/E2/E3 coupling.
MgCl 2​ 5.0 mMEssential divalent cation for Cocarboxylase binding to E1.
NAD + 1.0 mMTerminal electron acceptor for the E3 subunit.
Coenzyme A (CoA-SH) 0.12 mMAcyl acceptor for the E2 subunit to form Succinyl-CoA.
Cocarboxylase Tetrahydrate 0.2 mMSaturates E1 active sites to ensure Vmax​ measurement.
Triton X-100 0.05%Permeabilizes mitochondrial membranes for substrate access.
α -Ketoglutarate 1.0 - 2.5 mMPrimary substrate; addition initiates the reaction.

Note: Concentrations are adapted from validated biochemical frameworks for AKGDH ROS and activity profiling (4[4],2[2]).

Step-by-Step Methodology

Workflow S1 1. Sample Prep (Isolate Mitochondria) S3 3. Plate Setup (Combine in 96-well) S1->S3 S2 2. Master Mix (Buffer, NAD+, CoA, TPP) S2->S3 S4 4. Initiation (Add α-KG) S3->S4 S5 5. Kinetic Read (A340 nm, 30 min) S4->S5

Fig 2: Step-by-step experimental workflow for the AKGDH kinetic absorbance assay.

Phase 1: Sample Preparation

  • Homogenize 10–20 mg of tissue or 1×107 cells in 200 µL of ice-cold Assay Buffer (50 mM Potassium Phosphate, pH 7.4, 0.05% Triton X-100)[1][4].

  • Causality Check: Triton X-100 is critical. It disrupts the inner mitochondrial membrane, preventing the transport of α -ketoglutarate from becoming the rate-limiting step[4].

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant to a fresh tube on ice.

  • (Optional but Recommended): For liver or kidney tissues rich in small interfering metabolites, perform an ammonium sulfate precipitation (~4.1 M) to isolate the protein fraction, followed by resuspension in Assay Buffer[1].

Phase 2: Master Mix Preparation Prepare a "Reaction Master Mix" to minimize pipetting errors. For each well, you will need 150 µL of Master Mix.

  • 135 µL Potassium Phosphate Buffer (50 mM, pH 7.4)

  • 5 µL MgCl 2​ (150 mM stock 5 mM final)

  • 5 µL NAD + (30 mM stock 1 mM final)

  • 2.5 µL Cocarboxylase Tetrahydrate (12 mM stock 0.2 mM final)

  • 2.5 µL CoA-SH (7.2 mM stock 0.12 mM final)

Phase 3: Plate Setup & Initiation (96-Well Format)

Table 2: Pipetting Scheme

Well TypeSample VolumeMaster MixSubstrate ( α -KG, 30 mM)
Blank 10 µL Buffer150 µL10 µL
Background Control 10 µL Sample150 µL10 µL Buffer (No α -KG)
Test Sample 10 µL Sample150 µL10 µL
  • Add 10 µL of Sample (or Buffer for Blank) to the respective wells of a clear, flat-bottom 96-well plate.

  • Add 150 µL of the Reaction Master Mix to all wells. Incubate the plate at 37°C for 5 minutes to allow Cocarboxylase Tetrahydrate to fully associate with the E1 apoenzyme.

  • Initiation: Rapidly add 10 µL of 30 mM α -Ketoglutarate to the Test Sample and Blank wells (Final volume = 170 µL).

Phase 4: Kinetic Measurement

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure absorbance at 340 nm ( A340​ ) every 1 minute for 30 minutes.

Data Analysis & Validation

The reduction of NAD + to NADH increases absorbance at 340 nm. The standard extinction coefficient for NADH is ϵ340​=6.22 mM−1cm−1 (5[5]). Note: For a standard 96-well plate with a 170 µL reaction volume, the path length ( l ) is approximately 0.45 cm.

Calculation:

  • Plot A340​ versus time (minutes) for all wells.

  • Select the linear portion of the curve (initial velocity) and calculate the slope ( ΔA340​/min ).

  • Subtract the slope of the Background Control from the Test Sample slope to obtain the corrected ΔA340​/min .

AKGDH Activity (U/mL)=ϵ340​×l×Vsample​(Corrected ΔA340​/min)×Vtotal​​×D

Where:

  • Vtotal​ = Total reaction volume (0.17 mL)

  • Vsample​ = Sample volume added (0.01 mL)

  • D = Sample dilution factor

  • One Unit (U) is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C[1].

Troubleshooting System

  • High Background in "No Substrate" Control: Indicates the presence of endogenous substrates (e.g., malate, glutamate) driving other dehydrogenases. Solution: Perform buffer exchange or ammonium sulfate precipitation on the sample lysate[1].

  • Non-Linear Kinetic Curve (Early Plateau): Indicates rapid substrate depletion or product inhibition (NADH accumulation). Solution: Dilute the sample 1:5 or 1:10 and repeat the assay.

  • Low Overall Activity: Often due to degradation of CoA-SH or Cocarboxylase Tetrahydrate. Solution: Always prepare Cocarboxylase and CoA-SH stocks fresh or freeze in single-use aliquots at -80°C. Cocarboxylase is highly stable in its tetrahydrate form but can hydrolyze in aqueous solutions over prolonged periods at room temperature[3].

References

  • Elabscience. "α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit (E-BC-K083-M)." Assay Methodologies. URL:[Link]

  • ACS Publications (Biochemistry). "Reversible Inhibition of α-Ketoglutarate Dehydrogenase by Hydrogen Peroxide: Glutathionylation and Protection of Lipoic Acid." URL:[Link]

  • University of Pennsylvania. "NADH Enzyme-Linked Assay." Protocol Database. URL: [Link]

  • Journal of Neuroscience. "Generation of Reactive Oxygen Species in the Reaction Catalyzed by α-Ketoglutarate Dehydrogenase." URL: [Link]

Sources

Method

Optimal Concentration and Application of Cocarboxylase Tetrahydrate in Mammalian Cell Culture Media

Mechanistic Rationale: The Causality Behind Cocarboxylase Tetrahydrate Cocarboxylase tetrahydrate, commonly known as Thiamine Pyrophosphate (TPP), is the biologically active, diphosphorylated form of Vitamin B1[1]. In st...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Causality Behind Cocarboxylase Tetrahydrate

Cocarboxylase tetrahydrate, commonly known as Thiamine Pyrophosphate (TPP), is the biologically active, diphosphorylated form of Vitamin B1[1]. In standard mammalian cell culture media (e.g., DMEM, RPMI-1640), this vitamin is typically supplied as thiamine hydrochloride. However, in high-density biomanufacturing—such as Chinese Hamster Ovary (CHO) or HEK293 fed-batch cultures—the intracellular conversion of thiamine to TPP by the enzyme Thiamine Diphosphokinase (TPK1) frequently becomes a severe metabolic bottleneck[2].

The Causality of Lactate Accumulation: TPP serves as an obligate coenzyme for the Pyruvate Dehydrogenase (PDH) complex, Transketolase (TKT) in the pentose phosphate pathway, and alpha-ketoglutarate dehydrogenase in the TCA cycle[1]. When the TPK1 conversion rate is saturated in rapidly dividing cells, the PDH complex is deprived of its TPP cofactor. Consequently, pyruvate cannot be converted to Acetyl-CoA. The cell is forced to shunt excess pyruvate into lactate. This rapid lactate accumulation drops the culture pH, induces cellular toxicity, and prematurely halts recombinant protein production.

By directly supplementing the media with cocarboxylase tetrahydrate, researchers bypass the TPK1 bottleneck. This directly fuels the PDH complex, pulling pyruvate into the TCA cycle, stabilizing the pH, and extending the culture's viable lifespan.

TPP_Pathway Thiamine Thiamine (Vitamin B1) TPK1 Thiamine Diphosphokinase (TPK1) Thiamine->TPK1 TPP Cocarboxylase Tetrahydrate (TPP) TPK1->TPP PDH Pyruvate Dehydrogenase (PDH Complex) TPP->PDH Cofactor TKT Transketolase (TKT) TPP->TKT Cofactor Pyruvate Pyruvate Pyruvate->PDH AcetylCoA Acetyl-CoA (TCA Cycle) PDH->AcetylCoA PPP Pentose Phosphate Pathway PPP->TKT Nucleotides Nucleotide Biosynthesis TKT->Nucleotides

Metabolic role of Cocarboxylase (TPP) in mammalian cellular energy and biosynthesis pathways.

Quantitative Data: Media Formulations and Stability Dynamics

TPP is highly water-soluble but notoriously unstable in aqueous solutions above pH 5.5[1]. At physiological pH (7.2 - 7.4) or elevated temperatures, it rapidly oxidizes into inactive thiochrome or hydrolyzes back into thiamine[3]. Furthermore, TPP can react with other standard media components, including free iron radicals and pyruvate[1]. Because of this instability, TPP is rarely included in off-the-shelf liquid basal media and must be supplemented strategically.

Table 1: Baseline Thiamine vs. TPP Concentrations in Standard Media Formulations [1][4]

Media TypeThiamine Concentration (µM)TPP Concentration (µM)Application Context
DMEM (High Glucose) 11.90Standard adherent cell culture; prone to lactate buildup.
RPMI-1640 2.960Suspension cells; moderate energy demand.
Ham's F-12 0.910Serum-free formulations; low baseline vitamin B1.
Custom CHO Fed-Batch 10.0 - 30.01.0 - 100.0 (Optimized)High-density biomanufacturing; requires direct TPP.

Note: While suggest a starting range of 1 µM to 100 µM for neuronal cell cultures[5], bioprocessing applications for CHO cells typically find optimal metabolic balance between 1.0 µM and 10.0 µM .

Experimental Protocol: Dose-Response Optimization

Because TPP degrades rapidly at physiological pH, the timing and formulation of the supplement are critical. Do not add TPP to bulk media that will be stored at 4°C for weeks. Instead, use the following just-in-time supplementation protocol.

Phase 1: Stock Solution Preparation (10 mM)

Causality Check: Preparing the stock in a slightly acidic environment prevents premature thiochrome oxidation[1].

  • Weighing: In a sterile laminar flow hood, weigh 4.61 mg of Cocarboxylase Tetrahydrate powder (MW: ~460.7 g/mol as hydrochloride).

  • Dissolution: Dissolve the powder in 1 mL of sterile, cell-culture grade water adjusted to pH 5.0 using dilute HCl.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into light-protected, sterile tubes and store immediately at -20°C. Thaw only once prior to use.

Phase 2: Media Supplementation
  • Prepare your basal complete cell culture medium (e.g., CHO CD media) and warm to 37°C.

  • Set up a dose-response matrix in shake flasks or bioreactors: 0 µM (Control), 1.0 µM, 5.0 µM, 10.0 µM, and 50.0 µM .

  • Spike the thawed TPP stock directly into the culture vessels immediately prior to cell inoculation to minimize degradation time in the pH 7.2 media[5].

Phase 3: Fed-Batch Cultivation
  • Seed CHO cells at a standard density (e.g., 3×105 cells/mL).

  • Maintain standard conditions (37°C, 5% CO2, 80% humidity).

  • If utilizing a feeding strategy (e.g., feeding on days 3, 5, 7), spike fresh TPP into the feed bolus immediately before addition, matching the target vessel concentration.

TPP_Workflow Stock 1. Stock Prep 10 mM TPP pH 5.0 Dilution 2. Media Spike 0.1 - 100 µM Dose-Response Stock->Dilution Culture 3. Cell Culture CHO/HEK293 Fed-batch Dilution->Culture Assay 4. Validation Lactate, VCD TKT Activity Culture->Assay

Step-by-step experimental workflow for optimizing TPP concentration in cell culture.

Self-Validating System: Assays for Success

To ensure the trustworthiness of this protocol, you must validate that the supplemented TPP is actively bypassing the metabolic bottleneck. A successful optimization acts as a self-validating system through the following observable metrics:

  • The "Lactate Shift" (Primary Indicator): Monitor daily extracellular lactate using a bioanalyzer. In the 0 µM control, lactate will continuously accumulate. In an optimally TPP-supplemented culture (typically 5.0 - 10.0 µM), the cells will exhibit a "lactate shift" around Day 4 or 5, actively consuming lactate as the PDH complex efficiently processes pyruvate into the TCA cycle. If lactate continues to accumulate, the PDH complex remains bottlenecked, indicating either TPP degradation prior to cellular uptake or insufficient dosing.

  • Viable Cell Density (VCD) Extension: Because lactate consumption prevents severe pH drops, the optimized cultures should maintain >90% viability 2 to 4 days longer than the control.

  • Transketolase (TKT) Activity Assay: For direct mechanistic validation, lyse a sample of cells on Day 3 and measure TKT activity via a colorimetric assay. Increased TKT activity confirms successful intracellular uptake and utilization of the exogenous TPP[1].

References

  • Schnellbächer A., Zimmer A. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Cells. 2023;12(2):334. Available at:[Link]

  • Corning Life Sciences. Corning Cell Culture Media, Sera, Reagents, and Single-use Technology Product Selection Guide. Available at:[Link]

Sources

Application

Advanced Biocatalytic Synthesis Using Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate)

Introduction & Mechanistic Grounding Cocarboxylase tetrahydrate, widely known as Thiamine Pyrophosphate (TPP) or Thiamine Diphosphate (ThDP), is the biologically active, hydrated coenzyme form of Vitamin B1. In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Cocarboxylase tetrahydrate, widely known as Thiamine Pyrophosphate (TPP) or Thiamine Diphosphate (ThDP), is the biologically active, hydrated coenzyme form of Vitamin B1. In the realm of synthetic biocatalysis, TPP-dependent enzymes are unparalleled in their ability to perform1 in aqueous media[1].

For rigorous biochemical protocols, the tetrahydrate form is specifically preferred over the anhydrous variant. The stable hydration state of the tetrahydrate allows for highly precise molarity calculations during apoenzyme reconstitution. Because TPP binds to the enzyme's conserved active site motifs alongside a divalent cation (usually Mg²⁺), sub-optimal or inaccurate TPP concentrations directly lead to incomplete holoenzyme formation, severely reducing both overall yield and enantiomeric excess (ee)[2].

Mechanistically, TPP facilitates an Umpolung (polarity reversal) of carbonyl compounds. The catalytic cycle begins with the deprotonation of the C2 position on the cofactor's thiazolium ring, forming a highly nucleophilic ylide. This ylide attacks a donor carbonyl (e.g., pyruvate), followed by decarboxylation to generate a central enamine/carbanion species known as the Breslow intermediate [3]. This intermediate subsequently acts as a nucleophile, attacking an acceptor aldehyde to form a new, stereochemically defined C–C bond[4].

CatalyticCycle Holo Holoenzyme (Apoenzyme + TPP + Mg2+) Ylide Ylide Formation (C2 Deprotonation) Holo->Ylide Base Catalysis Adduct Donor Addition (Tetrahedral Adduct) Ylide->Adduct + Donor Substrate Breslow Breslow Intermediate (Umpolung Reactivity) Adduct->Breslow - CO2 Acceptor Acceptor Attack (C-C Bond Formation) Breslow->Acceptor + Acceptor Substrate Product Product Release (Chiral α-Hydroxy Ketone) Acceptor->Product Protonation Product->Holo Cofactor Regeneration

Catalytic cycle of TPP-dependent enzymes highlighting the Breslow intermediate.

Key Biocatalysts and Synthetic Scope

Several TPP-dependent enzymes have been successfully repurposed from their natural metabolic roles to serve as industrial biocatalysts for asymmetric synthesis. Recently, the scope of these enzymes has been expanded beyond traditional polar reactivity. By coupling 5, researchers have generated enzyme-bound ketyl radicals, enabling highly enantioselective radical C(sp³)–H acylations[5].

Quantitative Comparison of TPP-Dependent Biocatalysts
EnzymeSource OrganismDonor SubstrateAcceptor SubstrateMajor ProductTypical ee (%)
Pyruvate Decarboxylase (PDC) Saccharomyces cerevisiaePyruvateBenzaldehyde(R)-Phenylacetylcarbinol>95%
Benzaldehyde Lyase (BAL) Pseudomonas fluorescensBenzaldehydeBenzaldehyde(R)-Benzoin>99%
Acetohydroxyacid Synthase (AHAS) Escherichia coliPyruvatePyruvate(S)-Acetolactate>98%
Transketolase (TK) E. coli / YeastKetose PhosphateAldose PhosphateChiral Ketose>95%
Benzoylformate Decarboxylase (BFDC) Pseudomonas putidaBenzoylformateAcetaldehyde(S)-2-Hydroxypropiophenone>90%

(Data synthesized from established biocatalytic parameters[1],[3],[6],[7])

Self-Validating Protocol: Enantioselective Synthesis of (R)-PAC

The following protocol details the synthesis of (R)-phenylacetylcarbinol ((R)-PAC)—a critical chiral precursor for pharmaceutical compounds like (-)-ephedrine[8]—using Pyruvate Decarboxylase (PDC) and cocarboxylase tetrahydrate.

Workflow S1 1. Reconstitution TPP + Mg2+ S2 2. Validation Apo vs Holo Assay S1->S2 S3 3. Biocatalysis Substrate Feeding S2->S3 S4 4. Quenching Phase Separation S3->S4 S5 5. Analysis Chiral HPLC S4->S5

Step-by-step self-validating workflow for TPP-dependent biocatalytic carboligation.

Step 1: Precise Cofactor Reconstitution
  • Causality: TPP binds to the apoenzyme with low micromolar affinity but strictly requires Mg²⁺ to bridge the pyrophosphate moiety to the enzyme's conserved GDG binding motif[2]. Without this precise stoichiometric bridging, the active site remains catalytically inert.

  • Action: Prepare a reconstitution buffer containing 50 mM Potassium phosphate (KPi) at pH 7.5, 2 mM MgSO₄, and 0.5 mM Cocarboxylase tetrahydrate. Incubate the purified apo-PDC (1 mg/mL) in this buffer for 30 minutes at 25°C to ensure full saturation of the active sites.

Step 2: System Self-Validation (Apo vs. Holo Baseline)
  • Causality: To ensure the reaction's failure isn't falsely attributed to substrate issues when the root cause is an inactive enzyme or degraded cofactor.

  • Action: Prior to the main synthesis, run a rapid 5-minute spectrophotometric assay (e.g., tracking NADH depletion at 340 nm in a coupled assay with alcohol dehydrogenase for acetaldehyde production). Test both the apoenzyme (negative control) and the reconstituted holoenzyme. Validation Gate: Proceed to Step 3 only if the holoenzyme demonstrates >95% restored activity compared to the apo-control.

Step 3: Biphasic Biocatalytic Carboligation
  • Causality: The acceptor substrate, benzaldehyde, is highly toxic to PDC and can cause severe substrate inhibition and premature cofactor degradation[9]. Utilizing a controlled fed-batch addition keeps the localized aqueous concentration of benzaldehyde below inhibitory thresholds while driving the carboligation forward.

  • Action:

    • In a temperature-controlled vessel (25°C), add the validated, reconstituted PDC solution.

    • Add 200 mM Sodium Pyruvate (Donor).

    • Slowly infuse Benzaldehyde (Acceptor, up to 100 mM total) via a syringe pump over a 4-hour period, maintaining vigorous stirring to maximize mass transfer.

Step 4: Reaction Quenching and Extraction
  • Causality: Halting the reaction rapidly prevents product racemization, unwanted side-reactions (like the formation of benzyl alcohol via endogenous dehydrogenases), or further degradation.

  • Action: Quench the reaction by abruptly lowering the pH to 2.5 using 1 M HCl. Extract the aqueous phase three times with equal volumes of ethyl acetate.

Step 5: Analytical Quantification
  • Action: Dry the combined organic phases over anhydrous Na₂SO₄, concentrate under vacuum, and analyze via Chiral HPLC (e.g., using a Chiralcel OD-H column) to determine total conversion and enantiomeric excess (ee) of the (R)-PAC product.

Sources

Method

Application Note: Advanced HPLC Method Development for the Quantification of Cocarboxylase Tetrahydrate

Executive Summary & Biochemical Context Cocarboxylase tetrahydrate, the stable tetrahydrate salt form of Thiamine Pyrophosphate (TPP), is the metabolically active, coenzymatic form of Vitamin B1[1]. It is indispensable f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

Cocarboxylase tetrahydrate, the stable tetrahydrate salt form of Thiamine Pyrophosphate (TPP), is the metabolically active, coenzymatic form of Vitamin B1[1]. It is indispensable for cellular energy metabolism, serving as a critical cofactor for enzyme complexes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which link glycolysis to the citric acid cycle[1].

From an analytical perspective, quantifying cocarboxylase accurately is paramount for active pharmaceutical ingredient (API) quality control (where assay specifications demand 96.0 - 101.0% purity[1]), formulation stability testing, and pharmacokinetic profiling in biological matrices[2].

Pathway S Pyruvate E Pyruvate Dehydrogenase + Cocarboxylase (TPP) S->E I Hydroxyethyl-TPP (Active Intermediate) E->I P Acetyl-CoA I->P C CO2 Release I->C

Catalytic role of cocarboxylase (TPP) in the enzymatic decarboxylation of pyruvate.

Methodological Rationale: The Physics of the Separation

As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic retention of phosphorylated B-vitamins. Cocarboxylase presents a unique analytical challenge: it possesses a highly polar thiazolium ring and a negatively charged pyrophosphate moiety[3].

The Causality of Method Failure on Standard C18: If injected onto a standard Reversed-Phase (RP) C18 column using a simple water/methanol gradient, cocarboxylase will elute in the void volume ( t0​ ). Furthermore, secondary electrostatic interactions between the basic thiazole nitrogen and residual acidic silanols on the silica support will cause severe peak tailing, rendering accurate integration impossible.

The Solution: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): To force retention, we must alter the analyte's apparent polarity. By introducing an ion-pairing agent such as Tetrabutylammonium (TBA) into the mobile phase, the bulky, positively charged TBA cations electrostatically bind to the negatively charged pyrophosphate groups of cocarboxylase[3]. This masks the charge, forming a neutral, lipophilic complex that partitions beautifully into the hydrophobic C18 stationary phase[4].

The Causality of pH Optimization: The mobile phase pH must be strictly controlled between 6.5 and 7.0[3]. Why? At this pH, the pyrophosphate groups are fully ionized, maximizing their interaction with the TBA ion-pairing agent. Simultaneously, this near-neutral pH ensures the chemical stability of the cocarboxylase molecule, preventing the hydrolysis of the pyrophosphate bond that occurs under highly acidic or alkaline conditions[3].

Workflow A Cocarboxylase Tetrahydrate Highly Polar, Pyrophosphate Groups B Select IP-RP-HPLC (Ion-Pairing Reversed-Phase) A->B C Add 5-10 mM TBA Neutralizes Phosphate Charge B->C D Buffer pH 6.5 - 7.0 Maintains Analyte Stability B->D E Equilibrate Column (>20 Column Volumes) C->E D->E F Robust Quantification & Reproducible Retention E->F

Logical workflow for IP-RP-HPLC method development addressing cocarboxylase polarity.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) guarantees that the instrument is in a state of control prior to any sample analysis.

Optimized Chromatographic Conditions
ParameterOptimized SpecificationRationale
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)End-capping minimizes residual silanol interactions, improving peak shape[3].
Mobile Phase A 100 mM Potassium phosphate buffer (pH 6.8) + 5 mM Tetrabutylammonium bromide (TBAB)Provides buffering capacity and the ion-pairing mechanism[3].
Mobile Phase B HPLC-Grade MethanolElution strength modifier.
Elution Mode Isocratic or shallow gradient (e.g., 70% A / 30% B)Ensures consistent ion-pair equilibrium across the column bed[5].
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Detection UV/DAD at 248 nm or 210 nm248 nm provides optimal specificity for the pyrimidine ring[6].
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer[5].
Step-by-Step Preparation Methodologies

Phase 1: Mobile Phase Preparation & System Equilibration

  • Dissolve the appropriate mass of Potassium phosphate monobasic in ultra-pure water to achieve a 100 mM concentration.

  • Add Tetrabutylammonium bromide (TBAB) to a final concentration of 5 mM.

  • Critical Step: Adjust the pH precisely to 6.8 using 1M KOH.

  • Filter the buffer through a 0.45 µm hydrophilic membrane and degas via ultrasonication for 15 minutes[3]. Causality: TBAB increases surface tension; failing to degas will cause micro-bubble formation in the pump heads, resulting in severe baseline noise.

  • Equilibrate the C18 column with the mobile phase for a minimum of 20 column volumes. Ion-pairing agents require extended time to fully coat and saturate the stationary phase.

Phase 2: Sample Extraction (Biological Matrices & Formulations) For API analysis, simple dissolution in Mobile Phase A is sufficient. However, for biological matrices (e.g., whole blood or tissue lysates), cocarboxylase is heavily protein-bound.

  • Precipitation: Add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the sample[3]. Causality: TCA denatures the proteins, releasing the bound coenzyme, while the acidic environment prevents the hydrolysis of the pyrophosphate bond.

  • Incubation: Vortex vigorously and incubate on ice for 10-15 minutes[3].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins[3].

  • Filtration: Carefully collect the supernatant and filter through a 0.22 µm syringe filter prior to HPLC injection[3].

System Suitability Testing (The Self-Validating Mechanism)

Before analyzing unknown samples, inject the working standard solution (50 µg/mL) six consecutive times. The system is validated for operation only if :

  • Retention Time RSD is 1.0% (verifies ion-pair saturation).

  • Peak Area RSD is 2.0% (verifies autosampler precision).

  • Tailing Factor ( Tf​ ) is 1.5 (verifies complete masking of silanol interactions).

Method Validation & Quantitative Performance

When validated according to ICH Q2 guidelines, this IP-RP-HPLC methodology demonstrates exceptional robustness and sensitivity. The table below summarizes typical quantitative validation data derived from rigorous pharmaceutical and biological testing[2][4][5].

Validation ParameterAcceptance CriteriaTypical Observed Performance
Linearity Range R2≥0.999 R2=0.9992 (Range: 1.0 - 4000 nM)[4]
Intraday Precision RSD 5.0%2.66%[2]
Interday Precision RSD 10.0%4.50%[2]
Accuracy (Recovery) 95.0% - 105.0%99.89% (API/Formulation)[5] 96.0% - 101.7% (Biological Matrix)[2]
Specificity Resolution ( Rs​ ) 2.0Baseline separation from thiamine monophosphate (TMP) and free thiamine[4][7].

Note on Ultra-Trace Biological Analysis: While the UV-DAD method is optimal for API and formulation quantification, ultra-trace biological quantification (e.g., whole blood thiamine status) often requires pre-column or post-column derivatization. In such cases, cocarboxylase is oxidized using alkaline potassium ferricyanide to form highly fluorescent thiochrome derivatives, allowing for femtomolar detection limits[7][8].

Sources

Application

Spectrophotometric Determination of Cocarboxylase Tetrahydrate: Direct UV and Indirect Enzymatic Workflows

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP) , is the biologically active coenzyme form of Vitamin B1. It plays an indispensable role in central metabolism, acting as a cofactor for enzymes such as transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. Accurate quantification of TPP is critical in both pharmaceutical quality control (API purity, formulation stability) and clinical diagnostics (assessing metabolic thiamine deficiency).

The Analytical Challenge and Causality of Method Selection

Thiamine and its phosphorylated derivatives possess conjugated thiazole and pyrimidine rings that absorb in the ultraviolet (UV) spectrum, with a characteristic absorption maximum ( λmax​ ) at 242 nm [1]. However, the molar extinction coefficient of TPP at this wavelength is relatively low.

Why does this matter?

  • In pure pharmaceutical formulations , the low extinction coefficient is manageable because the analyte concentration is high and matrix interferences are minimal. Here, a Direct UV-Vis Spectrophotometric approach is rapid, non-destructive, and highly reproducible.

  • In complex biological matrices (e.g., blood lysates, tissue extracts), the low extinction coefficient makes direct UV measurement highly susceptible to background noise from proteins and nucleic acids that heavily absorb in the 230–280 nm range. To circumvent this, we employ an Indirect Enzymatic Coupled Assay . By utilizing apo-transketolase (which strictly requires TPP to function) and coupling its activity to the oxidation of NADH (measured at 340 nm), we achieve extreme specificity and shift the measurement out of the crowded UV region[2].

Workflow A Sample Matrix B Pure Formulation (API, Tablets) A->B C Complex Biological (Blood, Cell Lysate) A->C D Direct UV-Vis Measure Abs at 242 nm B->D High Analyte Conc. E Enzymatic Coupled Assay Measure NADH Depletion at 340 nm C->E High Specificity Needed

Workflow decision tree for selecting the appropriate TPP spectrophotometric assay.

Protocol A: Direct UV-Vis Spectrophotometry (For Pure Formulations)

This protocol leverages the intrinsic UV absorbance of the pyrimidine ring. The pH of the solvent is strictly controlled, as thiamine transitions from a cationic form at acidic/neutral pH to a pseudobase and thiol form at alkaline pH, which drastically alters its spectral properties[2].

Materials & Reagents
  • Analyte: Cocarboxylase tetrahydrate reference standard (Purity 99%).

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0.

  • Equipment: Double-beam UV-Vis Spectrophotometer, quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve appropriate amounts of KH2​PO4​ and K2​HPO4​ in ultrapure water to yield a 50 mM solution. Adjust to exactly pH 7.0. Causality: Maintaining pH 7.0 ensures the structural integrity of the pyrimidine ring, preventing alkaline-induced ring opening[2].

  • Stock Solution: Accurately weigh 10.0 mg of cocarboxylase tetrahydrate standard and dissolve in 100 mL of the phosphate buffer to create a 100 µg/mL stock. Protect from light.

  • Calibration Curve Generation: Dilute the stock solution with buffer to prepare standard solutions of 5, 10, 20, 30, 40, and 50 µg/mL.

  • Blanking: Zero the spectrophotometer at 242 nm using the 50 mM phosphate buffer as a blank. This creates a self-validating baseline.

  • Measurement: Measure the absorbance of each standard and sample at 242 nm. Plot Absorbance vs. Concentration to derive the linear regression equation.

Protocol B: Indirect Enzymatic Assay (For Biological Matrices)

This method relies on the Erythrocyte Transketolase Activity (ETKA) principle. Transketolase catalyzes the transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding glyceraldehyde-3-phosphate (G3P). In our coupled system, G3P is isomerized and reduced, driving the oxidation of NADH to NAD⁺. The rate of NADH depletion at 340 nm is directly proportional to the amount of active holo-transketolase, and by extension, the concentration of TPP[1].

EnzymePathway TPP Cocarboxylase (TPP) Holo Holo-Transketolase (Active) TPP->Holo Binds Apo Apo-Transketolase (Inactive) Apo->Holo G3P Glyceraldehyde-3-P Holo->G3P Sub Ribose-5-P + Xylulose-5-P Sub->G3P Holo-TK Catalysis DHAP Dihydroxyacetone-P G3P->DHAP TIM Isomerization NAD NAD+ (No Abs @ 340 nm) DHAP->NAD GDH Reduction NADH NADH (Abs @ 340 nm) NADH->NAD Oxidation

Enzymatic coupling pathway for indirect spectrophotometric quantification of TPP.

Materials & Reagents
  • Buffer: 10 mM HEPES, pH 7.6, supplemented with 5 mM MgCl2​ . Causality: Mg2+ is an absolute requirement for anchoring the pyrophosphate moiety of TPP to the transketolase active site[3].

  • Enzymes: Apo-transketolase (TPP-depleted), Triosephosphate isomerase (TIM), Glycerol-3-phosphate dehydrogenase (GDH).

  • Substrates: Ribose-5-phosphate, Xylulose-5-phosphate, NADH (0.2 mM final).

Step-by-Step Methodology
  • Reagent Master Mix: In a quartz cuvette, combine HEPES buffer, MgCl2​ , TIM, GDH, NADH, and the biological sample (containing unknown TPP). Incubate at 37°C for 5 minutes.

  • Baseline Measurement: Add Apo-transketolase to the mixture. Monitor the baseline absorbance at 340 nm for 3 minutes. (Any slight drop represents background NADH oxidation).

  • Reaction Initiation: Add Ribose-5-phosphate and Xylulose-5-phosphate to initiate the reaction.

  • Kinetic Monitoring: Record the decrease in absorbance at 340 nm ( ΔA340​/min ) over 10 minutes.

  • Self-Validation (TPPE): To validate the assay and determine absolute deficiency, add an excess of exogenous TPP (positive control) to the cuvette and measure the new rate. The difference in rates is the Thiamine Pyrophosphate Effect (TPPE)[1].

Data Presentation & Quantitative Analysis

To ensure robust data interpretation, the parameters for both methodologies are summarized below. For the enzymatic assay, the concentration is derived using the molar extinction coefficient of NADH ( ϵ=6220 M−1cm−1 )[3].

Table 1: Comparative Analytical Parameters
ParameterProtocol A: Direct UV-VisProtocol B: Indirect Enzymatic
Target Matrix Pure API, Pharmaceutical formulationsBlood lysates, Tissue extracts, Cell culture
Measurement Wavelength 242 nm340 nm (Kinetic depletion)
Primary Analyte Monitored Cocarboxylase Tetrahydrate (TPP)NADH (Coupled to TPP activity)
Extinction Coefficient ( ϵ ) Low (Requires standard curve) 6220 M−1cm−1 (NADH at 340 nm)
Sensitivity Microgram range ( μg/mL )Nanomolar range ( nM )
Interference Risk High (Proteins, nucleic acids, excipients)Low (Highly specific enzymatic lock-and-key)
Calculation Formulas

For Protocol A (Direct UV): Csample​=SlopeAbs242​−yintercept​​

(Where Slope and y-intercept are derived from the calibration curve).

For Protocol B (Enzymatic): Enzyme Activity (U/L)=ϵNADH​×Vsample​×dΔA340​/min×Vtotal​​×106

(Where Vtotal​ is total assay volume, Vsample​ is sample volume, and d is the cuvette path length in cm).

Field Notes & Troubleshooting

  • Temperature Sensitivity: The enzymatic coupled assay (Protocol B) is highly sensitive to temperature fluctuations. Ensure the spectrophotometer cell holder is strictly thermostatted to 37°C. A 1°C drop can reduce the kinetic rate by up to 10%, skewing TPP quantification.

  • NADH Stability: NADH spontaneously degrades in aqueous solutions, especially when exposed to light or acidic pH. Always prepare the NADH stock fresh daily in slightly alkaline buffer (pH > 7.5) and keep it on ice.

  • UV Cuvette Selection: For Protocol A, standard glass cuvettes absorb heavily below 300 nm. You must use high-quality quartz cuvettes for accurate readings at 242 nm.

References

  • Thiamine analysis Source: Cornell University URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cocarboxylase Tetrahydrate (TPP) Assays

Welcome to the Technical Support Center for enzyme assays utilizing cocarboxylase tetrahydrate, biochemically known as Thiamine Pyrophosphate (TPP). TPP is the obligate coenzyme for critical decarboxylases and transferas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for enzyme assays utilizing cocarboxylase tetrahydrate, biochemically known as Thiamine Pyrophosphate (TPP). TPP is the obligate coenzyme for critical decarboxylases and transferases, including transketolase (TK), pyruvate dehydrogenase (PDH), and alpha-ketoglutarate dehydrogenase ( α -KGDH).

Assays measuring these enzymes frequently suffer from low baseline activity or rapid signal decay. This guide provides causal explanations and validated protocols to resolve these issues, focusing on cofactor stability, metal ion coordination, and apoenzyme reconstitution.

Diagnostic Workflow

Troubleshooting Start Low Enzyme Activity CheckMg Mg2+ > 1 mM? Start->CheckMg AddMg Add MgCl2 CheckMg->AddMg No CheckpH TPP stock pH < 5.0? CheckMg->CheckpH Yes AddMg->CheckpH RemakeTPP Remake TPP fresh CheckpH->RemakeTPP No CheckInc Pre-incubated 15 min? CheckpH->CheckInc Yes RemakeTPP->CheckInc Incubate Incubate Apoenzyme CheckInc->Incubate No Success Assay Validated CheckInc->Success Yes Incubate->Success

Diagnostic workflow for resolving low activity in TPP-dependent assays.

Core Troubleshooting Guide

Q1: Why is my TPP-dependent enzyme showing near-zero baseline activity despite the addition of fresh cocarboxylase? A: The most common cause is the omission or depletion of divalent cations, specifically magnesium ( Mg2+ ). TPP does not bind directly to the apoenzyme with high affinity on its own. Instead, it requires Mg2+ (or occasionally Ca2+ ) to form a metallo-cofactor complex. The metal ion coordinates with the pyrophosphate group of TPP and specific residues in the enzyme's active site[1]. Without optimal Mg2+ levels, the biological function of thiamine is completely halted[2]. Causality & Corrective Action: Ensure your assay buffer contains at least 1-5 mM MgCl2​ . Strictly avoid metal chelators like EDTA or EGTA in your lysis or assay buffers, as they will strip Mg2+ and prevent holoenzyme formation.

Q2: My assay works initially but loses activity rapidly over a few hours. What causes this signal decay? A: Cocarboxylase is highly susceptible to chemical degradation depending on the pH and temperature of the solution. The metabolically active site of TPP is carbon 2 (C2) of the thiazole ring, situated between the nitrogen and sulfur atoms. At a pH above 5.5, the proton on this carbon dissociates to form a highly reactive carbanion, leading to the destruction of the thiazole ring via nucleophilic addition[3]. Causality & Corrective Action: Never store TPP stock solutions in alkaline or neutral buffers. Prepare TPP stocks in cold, sterile dH2​O or a slightly acidic buffer (pH 3.0 - 5.0) and keep them on ice during the experiment. Only introduce TPP to the neutral/alkaline assay buffer immediately before the reaction begins.

Q3: Does the choice of assay buffer impact TPP stability during the reaction? A: Yes, significantly. Research indicates that buffer composition directly influences TPP degradation kinetics. Specifically, the dibasic phosphate anion ( HPO42−​ ) exerts a strong catalytic effect on thiamine degradation at neutral to alkaline pH levels[4]. Causality & Corrective Action: If your assay requires extended incubation times at 37°C, consider swapping phosphate buffers (like PBS) for Glycylglycine[5], Tris-HCl, or Citrate buffers, which exhibit lower catalytic degradation of the thiazole ring.

Q4: I have Mg2+ and fresh TPP, but my erythrocyte transketolase (ETK) assay still shows no "TPP Effect". What is wrong? A: You are likely missing the critical pre-incubation step. The apoenzyme requires time to reconstitute into the active holoenzyme. If you add the substrate (e.g., xylulose 5-phosphate) simultaneously with TPP and Mg2+ , the substrate may competitively block the active site, or the reaction will simply not proceed until the complex forms, skewing your kinetic read. Causality & Corrective Action: Pre-incubate the apoenzyme lysate with TPP and Mg2+ for 15 minutes at 37°C before initiating the reaction with the substrate[6].

Quantitative Data: TPP Stability Kinetics

To optimize your experimental design, refer to the following quantitative summary of TPP stability across various conditions[4],[3],[7].

Solution / BufferpHStorage TempEstimated StabilityMechanistic Note
Unbuffered dH2​O 3.0 - 5.04°C> 6 monthsProtonated C2 prevents carbanion formation.
Phosphate Buffer (0.1 M)6.025°CNegligible loss at 12.5 daysStable at slightly acidic pH, but degrades faster as pH rises.
Phosphate Buffer> 7.037°CRapid decay (hours)Dibasic phosphate catalyzes thiazole ring cleavage.
Cell Culture Media7.437°CUnstableNucleophilic addition to carbonyl groups destroys TPP.

Self-Validating Experimental Protocol: Transketolase Holoenzyme Reconstitution

To ensure your cocarboxylase is functional, use this standardized transketolase activation assay. This protocol is self-validating because it measures the "TPP Effect"—the ratio of baseline activity to TPP-stimulated activity. By running a parallel blank, you confirm that any low baseline activity was strictly due to cofactor absence, not enzyme denaturation[8],[6].

Materials
  • Assay Buffer: 250 mM Glycylglycine, pH 7.7[5]

  • Cofactor Mix: 0.10% (w/v) Cocarboxylase (TPP) in cold dH2​O (Prepare FRESH)[5]

  • Metal Ion: 300 mM MgCl2​ [5]

  • Substrates: 100 mM Xylulose 5-Phosphate, 50 mM Ribose 5-Phosphate[5]

  • Detection: 4.3 mM NADH and Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (GDH/TPI)[5]

Step-by-Step Methodology
  • Lysate Preparation: Prepare the apoenzyme sample (e.g., erythrocyte hemolysate) in a metal-free, EDTA-free buffer.

  • Cofactor Reconstitution (The Critical Step): In a spectrophotometer cuvette, combine 2.48 mL of Glycylglycine Buffer, 0.05 mL of fresh TPP solution, and 0.05 mL of MgCl2​ . Add 0.01 mL of the enzyme lysate.

  • Pre-Incubation: Incubate this mixture for 15 minutes at 37°C. Causality: This allows the Mg2+ -TPP complex to dock into the apoenzyme active site, forming the functional holoenzyme.[6]

  • Coupled Enzyme Addition: Add 0.10 mL of NADH and 0.01 mL of the GDH/TPI coupled enzyme solution.

  • Reaction Initiation: Add 0.10 mL of Xylulose 5-Phosphate and 0.10 mL of Ribose 5-Phosphate to initiate the reaction.

  • Kinetic Measurement: Continuously monitor the decrease in absorbance at 340 nm for 15 minutes. The rate of NADH oxidation is directly proportional to transketolase activity.

  • Validation (The TPP Effect): Run a parallel "Blank" cuvette replacing the TPP solution with dH2​O . Calculate the percentage of activation (TPP Effect). An activation >15% confirms that the apoenzyme is viable but was previously starved of functional cocarboxylase[6].

Mechanistic Pathway of Activation

Mechanism Apo Apoenzyme Holo Active Holoenzyme Apo->Holo Mg Mg2+ Ion Complex Mg2+-TPP Complex Mg->Complex TPP TPP Cofactor TPP->Complex Complex->Holo 15 min Pre-incubation

Mechanistic assembly of the active holoenzyme via Mg2+ and TPP coordination.

Sources

Optimization

Technical Support Center: Cocarboxylase Tetrahydrate Stability &amp; pH Optimization

Welcome to the Technical Support Center for Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate / TPP). Because TPP is a highly labile coenzyme, researchers frequently encounter rapid degradation, loss of enzymatic activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate / TPP). Because TPP is a highly labile coenzyme, researchers frequently encounter rapid degradation, loss of enzymatic activity, and poor recovery during formulation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you optimize pH, control degradation kinetics, and maximize the stability of your cocarboxylase solutions.

Diagnostic FAQs: Understanding Cocarboxylase Degradation

Q: Why does my cocarboxylase tetrahydrate solution rapidly lose enzymatic activity at physiological pH (7.4)? A: Cocarboxylase is highly sensitive to alkaline and neutral conditions. At a pH > 6.0, the molecule undergoes a hydroxide-driven nucleophilic attack. This triggers the opening of the thiazole ring, converting the active coenzyme into an inactive thiol form[1]. To maintain the structural integrity of both the pyrimidine and thiazole rings, the solution must be kept in an acidic environment where the pyrimidine ring remains safely protonated[2].

Q: What is the exact optimal pH for maximizing the half-life of TPP in aqueous solutions? A: The optimal pH range is strictly between 3.0 and 4.5 [2][3]. Kinetic studies demonstrate that at pH 3.0, the activation energy ( Ea​ ) for degradation is significantly higher (21–27 kcal/mol) compared to pH 6.0 (18–21 kcal/mol). This higher energy barrier indicates a much stronger resistance to spontaneous degradation[3][4]. In this acidic range, the H2​L species of TPP dominates, which is the most thermodynamically stable conformation in solution[5].

Q: My formulation requires long-term storage. Is pH optimization alone sufficient? A: No. While adjusting the pH to 3.0–4.5 prevents thiazole ring opening, the pyrophosphate group remains susceptible to slow, spontaneous hydrolysis over time[5]. For long-term stability, the optimized acidic solution must be lyophilized. Adding an excipient like creatinine (0.2 to 0.8 parts by weight per 1 part TPP) prior to freeze-drying acts as a structural stabilizer, preserving the coenzyme's activity in a solid state[6].

Quantitative Stability Matrix

To assist in formulating your buffers, the following table summarizes the relationship between pH, the dominant ionic species of TPP, and the primary degradation mechanisms you must engineer against.

pH RangeDominant TPP SpeciesStability ProfilePrimary Degradation Mechanism
< 3.0 H3​L+ ModerateAcid-catalyzed hydrolysis of the pyrophosphate group.
3.0 - 4.5 H2​L Maximum Slow first-order degradation ( Ea​ = 21–27 kcal/mol)[3].
5.0 - 6.0 HL− LowAccelerated first-order degradation ( Ea​ = 18–21 kcal/mol)[3].
> 7.0 L2− Very LowRapid thiazole ring opening yielding the inactive thiol form[1].

Mechanistic Pathways of Degradation

Understanding the causality behind your experimental choices is critical. The diagram below illustrates how external factors (pH, heat, metal ions) dictate the degradation pathway of cocarboxylase.

Pathway TPP Cocarboxylase Tetrahydrate (TPP) Optimal Stability: pH 3.0 - 4.5 Alk Alkaline Shift (pH > 6.0) TPP->Alk pH Increase Therm Thermal / Metal Catalysis (Cu2+, Fe3+) TPP->Therm Heat / Ion Exposure Stab Creatinine Addition & Lyophilization TPP->Stab Formulation Thiol Thiazole Ring Opening (Inactive Thiol Form) Alk->Thiol Nucleophilic Attack Hydro Pyrophosphate Hydrolysis (TMP + Free Thiamine) Therm->Hydro Cleavage Stable Long-Term Stable Dry Powder Stab->Stable Preservation

Caption: Mechanistic pathways of cocarboxylase degradation and stabilization strategies.

Self-Validating Protocol: Formulation & HPLC Validation

To ensure trustworthiness in your drug development pipeline, use the following self-validating workflow. This protocol not only stabilizes the TPP but includes an immediate analytical step to verify structural integrity.

Phase 1: Solution Preparation & Stabilization
  • Dissolution: Dissolve Cocarboxylase Tetrahydrate in ultra-pure, metal-free HPLC-grade water to achieve a working concentration of 1 to 20 mg/mL[4].

  • pH Titration (Critical Step): Slowly titrate the solution using dilute HCl or an acetate buffer until the pH stabilizes exactly between 3.0 and 4.5 . Do not use alkaline buffers (e.g., NaOH) to adjust upwards if you overshoot, as localized alkaline pockets will cause immediate ring-opening[2][3].

  • Excipient Addition: Add creatinine at a ratio of 0.5 parts by weight to 1 part TPP. Stir gently until completely dissolved[6].

  • Lyophilization: Flash-freeze the solution and lyophilize. Store the resulting dry powder in a desiccator away from light[6][7].

Phase 2: HPLC Validation

To confirm that no hydrolysis occurred during formulation, analyze the reconstituted sample:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2].

  • Mobile Phase: 50 mM Potassium Phosphate buffer (pH 7.0) and Methanol (Gradient: 5% to 50% Methanol over 20 minutes)[2].

  • Detection: UV detection at 254 nm. TPP should elute as a single sharp peak. The presence of secondary peaks indicates cleavage into Thiamine Monophosphate (TMP) or free thiamine[2][8].

Protocol Step1 1. Dissolution Dissolve TPP in DI Water (1-20 mg/mL) Step2 2. pH Titration Adjust to pH 3.0 - 4.5 using HCl Step1->Step2 Step3 3. Excipient Addition Add Creatinine (0.2 - 0.8 wt eq) Step2->Step3 Step4 4. Lyophilization Freeze-dry for solid-state storage Step3->Step4 Step5 5. HPLC Validation Analyze via C18 Column at 254 nm Step4->Step5

Caption: Self-validating experimental workflow for formulating stable cocarboxylase solutions.

Advanced Troubleshooting Guide

Issue: Accelerated degradation is occurring despite maintaining a strict pH of 3.0.

  • Causality: Trace metal ion contamination. Transition metals such as Cu2+ and Fe3+ act as powerful catalysts for the cleavage of the pyrophosphate bond, accelerating hydrolysis regardless of optimal pH conditions[8].

  • Solution: Ensure all glassware is acid-washed and buffers are prepared with ultra-pure water. If metal ion contamination from raw biological materials is suspected, supplement your buffer with a chelating agent like EDTA[8].

Issue: Irregular hydrolysis rates observed in complex, surfactant-heavy formulations.

  • Causality: Micellar electrostatic interactions. If your formulation includes surfactants, be aware that anionic micelles (such as SDS) inhibit TPP hydrolysis below pH 4.0, but will dramatically catalyze degradation above pH 4.0 due to electrostatic interactions with the cationic TPP species[5].

  • Solution: Strictly monitor and lock the pH below 4.0 when working with anionic surfactants, or substitute them with non-ionic surfactants (which do not exhibit this pH-dependent catalytic inversion)[5].

References

  • CymitQuimica. CAS 68684-55-9: Cocarboxylase tetrahydrate.7

  • International Journal of ChemTech Research (Sphinxsai). A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media.5

  • MDPI. Thiamine in Lipid Systems vs. the Antioxidant Activity of Epigallocatechin Gallate and Caffeine.1

  • Clemson OPEN. Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC.8

  • ResearchGate / BMC Chemistry. Reaction kinetics of thiamine degradation in pH 6 thiamine solutions.4

  • Google Patents. JPS63130536A - Production of stable cocarboxylase lyophilized preparation.6

  • ResearchGate. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.3

  • Benchchem. Technical Support Center: Co-purification of Thiamine and 2-(1-Hydroxyethyl)thiamine pyrophosphate.2

Sources

Troubleshooting

Technical Support Center: Resolving Cocarboxylase Tetrahydrate Precipitation in Buffer Formulations

Welcome to the Technical Support Center for Cocarboxylase Tetrahydrate (also known as Thiamine Pyrophosphate Tetrahydrate, or TPP). This guide is engineered for researchers, analytical scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cocarboxylase Tetrahydrate (also known as Thiamine Pyrophosphate Tetrahydrate, or TPP). This guide is engineered for researchers, analytical scientists, and drug development professionals who encounter precipitation, degradation, or instability when formulating TPP into aqueous buffers, enzymatic assays, or parenteral mixtures.

Below, we dissect the mechanistic causes of TPP precipitation and provide field-proven, self-validating protocols to ensure the integrity of your formulations.

Mechanistic Overview: Why Does Cocarboxylase Precipitate?

Cocarboxylase tetrahydrate is the metabolically active coenzyme form of Vitamin B1. Its chemical structure features an aminopyrimidine ring, a thiazolium ring, and a highly reactive terminal pyrophosphate (diphosphate) moiety . Precipitation in buffer systems is rarely a simple solubility issue; it is almost always driven by two interconnected mechanisms:

  • pH-Dependent Structural Transitions: Thiamine is highly stable in its cationic form at acidic pHs. However, as the pH shifts toward alkaline conditions (> 7.0), the molecule transitions into pseudobase and thiol forms[1]. At pH values above 8.0, it rapidly degrades into thiochrome or disulfide forms, which have drastically different solubility profiles[1].

  • Metal Ion Complexation: The terminal pyrophosphate group acts as a powerful chelator. When exposed to divalent (e.g., Mg²⁺, Ca²⁺) or trivalent (e.g., Fe³⁺, La³⁺) cations at neutral to high pH, the deprotonated phosphate groups bind these metals tightly[2]. This neutralizes the charge of the pyrophosphate tail, expels the hydration sphere, and causes the rapid precipitation of insoluble TPP-metal complexes[2]. Furthermore, specific metal chlorides (like Cu²⁺ and Fe³⁺) can catalyze the first-order kinetic degradation of the thiazolium ring[3].

G Start Cocarboxylase Tetrahydrate (TPP) in Solution pH_Low Acidic pH (< 6.0) Protonated Phosphates Start->pH_Low pH control pH_High Alkaline pH (> 7.0) Deprotonated Phosphates Start->pH_High pH shift Soluble Stable & Soluble Active Cofactor pH_Low->Soluble Maintains solubility Metal_Add Addition of Divalent/ Trivalent Cations pH_High->Metal_Add High affinity for metals Precipitate Insoluble TPP-Metal Complex or Degradation pH_High->Precipitate Base-catalyzed degradation Metal_Add->Precipitate Complexation

Logical flowchart of TPP stability, highlighting pH and metal ion dependencies.

Troubleshooting Guide & FAQs

Q1: My enzymatic assay requires 10 mM MgCl₂, but my cocarboxylase precipitates immediately upon addition. How do I fix this? A: This is a classic solubility product ( Ksp​ ) violation. At neutral pH, the pyrophosphate group is deprotonated and highly reactive to Mg²⁺. Causality: Adding TPP to a buffer that already contains high concentrations of Mg²⁺ creates localized zones where the Ksp​ of the Mg-TPP complex is vastly exceeded, causing irreversible nucleation. Solution: Invert your order of addition. Dissolve the TPP in your base buffer first, ensuring it is fully dispersed. Then, add the MgCl₂ dropwise while stirring vigorously to prevent localized concentration spikes.

Q2: I adjusted the pH of my TPP stock solution to 7.4 using 1M NaOH, and it turned cloudy yellow. What happened? A: You have chemically degraded the cofactor. Thiamine is fundamentally unstable in alkaline solutions[4]. Causality: When you drop 1M NaOH into the solution, the localized pH at the droplet interface spikes well above 10.0 before it mixes. This flash-alkalinity forces the thiazolium ring to open (forming the thiol form) or oxidize into thiochrome[1]. Solution: Always prepare concentrated TPP stocks in mildly acidic conditions (pH 5.0 - 6.0) where it is highly stable[5]. Rely on the buffering capacity of your final assay buffer to bring the pH up to 7.4 upon dilution.

Q3: My TPP stock solution was clear when I made it, but after three freeze-thaw cycles, there is a fine white precipitate at the bottom of the tube. A: Repeated freeze-thaw cycles cause "freeze-concentration." As the water freezes into pure ice crystals, the local concentration of TPP and residual salts in the remaining liquid phase skyrockets, eventually exceeding solubility limits and forcing precipitation. Because TPP nucleation is thermodynamically stable, it often refuses to go back into solution upon thawing. Solution: Aliquot your stock solutions into single-use amber tubes immediately after preparation and store them at -20°C[5]. Never freeze-thaw TPP.

Data Presentation: Formulation Parameters

The following table summarizes the quantitative boundaries for maintaining cocarboxylase tetrahydrate solubility and stability based on kinetic and thermodynamic data.

ParameterConditionEffect on Cocarboxylase TetrahydrateRecommended Action
pH < 5.0Highly stable; cationic form dominates.Ideal for concentrated stock solutions.
pH 6.0 - 7.5Deprotonation of pyrophosphate; high metal affinity.Safe for final assays; add metals cautiously.
pH > 8.0Rapid degradation into thiochrome/thiol forms.Strictly avoid alkaline buffers.
Metal Ions > 5 mM (Mg²⁺, Ca²⁺)Exceeds Ksp​ , forming insoluble complexes.Keep metal concentrations minimal; add last.
Temperature > 40°CAccelerates first-order degradation kinetics.Filter sterilize (0.22 µm); Do not autoclave .

Experimental Protocols

To guarantee reproducibility, use the following self-validating workflows.

Protocol A: Preparation of a 50 mM Cocarboxylase Tetrahydrate Stock Solution

Causality: Dissolving TPP in ultra-pure water inherently creates a mildly acidic solution (due to the tetrahydrate salt), which protects the thiazolium ring from base-catalyzed degradation.

  • Weighing: Weigh out the required mass of Cocarboxylase Tetrahydrate (protect the powder from prolonged light exposure).

  • Dissolution: Dissolve the powder in ultra-pure water (18.2 MΩ·cm) pre-chilled to 4°C.

  • pH Verification: Check the pH. It should naturally fall between 3.5 and 5.0. Do not attempt to neutralize this stock solution with NaOH.

  • Self-Validation (Turbidity Check): Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.005 confirms the absolute absence of micro-precipitates.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Storage: Aliquot into single-use amber microcentrifuge tubes and immediately freeze at -20°C.

Protocol B: Compounding TPP into Metal-Rich Enzymatic Buffers

Causality: Controlling the order of addition prevents localized supersaturation of the TPP-metal complex, bypassing the nucleation phase of precipitation.

  • Base Buffer: Prepare your final assay buffer (e.g., 50 mM HEPES, pH 6.8). Ensure no metal cofactors are present yet.

  • TPP Integration: Thaw a single-use aliquot of your 50 mM TPP stock. Add it to the base buffer to achieve your final working concentration (e.g., 1 mM). Mix by gentle inversion.

  • Metal Addition (Critical Step): Place the buffer on a magnetic stir plate. While stirring vigorously, add your metal cofactor (e.g., 1M MgCl₂ stock) dropwise to reach the final concentration.

  • Self-Validation (Stability Check): Allow the solution to sit at room temperature for 10 minutes. Shine a laser pointer through the beaker; the absence of a visible beam path (Tyndall effect) validates that no colloidal metal-TPP complexes have formed.

Workflow Step1 1. Prepare Base Buffer (pH 5.5 - 6.0) Step2 2. Dissolve TPP (Protect from light) Step1->Step2 Step3 3. Add Metal Cofactors (Dropwise, stirring) Step2->Step3 Step4 4. Sterile Filter (0.22 µm, NO heat) Step3->Step4 Step5 5. Aliquot & Store (-20°C, avoid freeze-thaw) Step4->Step5

Step-by-step workflow for compounding stable cocarboxylase tetrahydrate buffers.

References

  • Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC Clemson University OPEN URL:[Link]

  • Thiamine Assays—Advances, Challenges, and Caveats National Institutes of Health (PMC) URL:[Link]

  • Based Recovery Concept for Cofactors Containing Phosphate Groups from Aqueous Solutions Deutsche Nationalbibliothek (d-nb.info) URL:[Link]

  • Thiamine (Chemical and Physical Properties) Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Optimization

Technical Support Center: Cocarboxylase Tetrahydrate Handling &amp; Troubleshooting

Welcome to the Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate Tetrahydrate, TPP) Technical Support Center. As a critical coenzyme for α -keto acid dehydrogenases and transketolases, TPP is indispensable in metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate Tetrahydrate, TPP) Technical Support Center. As a critical coenzyme for α -keto acid dehydrogenases and transketolases, TPP is indispensable in metabolic assays and drug development. However, its complex molecular architecture—comprising a thiazolium ring and a pyrimidine ring linked by a methylene bridge—makes it highly susceptible to environmental degradation.

This guide provides field-proven troubleshooting insights, validated protocols, and mechanistic explanations to ensure the highest scientific integrity in your laboratory workflows.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: My enzymatic assays using TPP are showing inconsistent or rapidly declining activity over time. What is the primary cause? Causality & Solution: The most common cause of declining TPP activity is photodegradation combined with thermal hydrolysis. TPP is highly sensitive to ultraviolet (UV) and visible light. Light exposure catalyzes the oxidation of the thiazolium ring into thiochrome, an inactive and highly fluorescent byproduct. Furthermore, exposure to temperatures above 20°C accelerates the hydrolytic cleavage of the methylene bridge connecting the pyrimidine and thiazole rings (1[1]).

  • Corrective Action: Always prepare and store TPP solutions in amber or foil-wrapped tubes. Conduct sensitive assays under red-light conditions if possible, as red light minimizes light-induced degradation (1[1]).

Q2: How should I store the lyophilized powder versus the reconstituted aqueous solution to maximize shelf life? Causality & Solution: The tetrahydrate powder is relatively stable when kept dry, but ambient moisture and light will cause it to yellow over time. Aqueous solutions are inherently unstable because water facilitates base-catalyzed cleavage, especially at pH levels above 7.0 (1[1]).

  • Corrective Action:

    • Powder: Store desiccated at -20°C, strictly protected from light. Under these conditions, it is stable for up to 3 years (2[2]).

    • Solutions: Reconstitute in a mildly acidic buffer (pH 3.0 - 5.0). Aliquot immediately into single-use amber vials and flash-freeze for storage at -80°C (3[3]). Avoid repeated freeze-thaw cycles.

Q3: I noticed a pink or yellow discoloration in my cell culture media containing TPP. Is it still viable? Causality & Solution: Discoloration is a definitive marker of molecular degradation. Yellowing indicates the formation of thiazole degradation products. If your media contains cyanocobalamin (Vitamin B12), the degradation products of thiamine can react with it, causing a pinkish hue and accelerating the degradation of both vitamins (1[1]).

  • Corrective Action: Discard the discolored solution immediately. It will act as an inhibitor rather than a coenzyme.

Part 2: Quantitative Stability Profile

To ensure experimental reproducibility, adhere to the following empirically derived stability metrics for Cocarboxylase Tetrahydrate.

ParameterConditionQuantitative Metric / Observation
Aqueous Solubility H₂O, 25°CUp to 110 mg/mL (238.74 mM); sonication recommended for high concentrations (2[2]).
Powder Shelf Life -20°C, Dark, DesiccatedStable for up to 3 years without significant loss of purity (2[2]).
Solution Shelf Life -80°C, DarkStable for up to 1 year when stored in appropriate aliquots (2[2]).
UV Degradation Onset Aqueous solution, UV exposureMeasurable degradation begins at 5 minutes; λmax​ shifts from 262 nm to 263 nm (4[4]).
Thermal Degradation Aqueous solution, >45°CRapid acceleration of thiazolium ring hydrolysis; loss of coenzyme function (4[4]).

Part 3: Visualizations of Degradation & Workflow

TPP_Degradation TPP Cocarboxylase Tetrahydrate (Intact TPP) Thiochrome Thiochrome (Fluorescent Degradant) TPP->Thiochrome Oxidation (Light/O2) Thiazole Thiazole Ring Cleavage Products TPP->Thiazole Hydrolysis Pyrimidine Pyrimidine Derivatives TPP->Pyrimidine Hydrolysis UV UV/Visible Light Exposure UV->TPP Photocatalysis Heat Thermal Stress (>20°C) Heat->TPP Thermal hydrolysis Alkaline Alkaline pH (pH > 7.0) Alkaline->TPP Base-catalyzed cleavage Loss Loss of Coenzyme Activity Thiochrome->Loss Thiazole->Loss Pyrimidine->Loss

Logical relationship of environmental stressors on Cocarboxylase Tetrahydrate degradation.

Handling_Workflow Start Receive TPP Powder StorePowder Store at -20°C in Dark (Desiccated) Start->StorePowder Prep Reconstitute in Acidic Buffer (pH 3.0 - 5.0) StorePowder->Prep When needed Aliquot Aliquot into Amber Vials (Minimize Headspace O2) Prep->Aliquot Freeze Flash Freeze & Store at -80°C Aliquot->Freeze Thaw Thaw on Ice (Dark) Avoid Repeated Cycles Freeze->Thaw Prior to assay Use Use in Enzymatic Assay Thaw->Use

Step-by-step laboratory workflow for handling and storing Cocarboxylase Tetrahydrate.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Light-Protected TPP Stock Solutions

This protocol ensures the creation of a self-validating, stable stock solution for downstream enzymatic assays.

Materials:

  • Cocarboxylase Tetrahydrate powder (equilibrated to room temperature in a desiccator before opening).

  • Degassed, ultra-pure water or 0.1 M ammonium acetate buffer (pH adjusted to 4.5 - 5.8) (4[4]).

  • Amber microcentrifuge tubes.

Step-by-Step Methodology:

  • Environment Setup: Dim the overhead laboratory lights or switch to red-light illumination. Ensure all work is conducted on ice.

  • Weighing: Rapidly weigh the required amount of TPP powder and transfer it to an amber glass vial. Immediately return the bulk powder to the -20°C desiccator.

  • Reconstitution: Add the chilled, degassed buffer to achieve the desired stock concentration (e.g., 100 mM). Gently vortex or sonicate in a cold water bath until fully dissolved (2[2]).

  • Aliquot & Purge: Divide the solution into single-use aliquots in amber microcentrifuge tubes. If available, gently overlay the liquid with Nitrogen gas to displace headspace oxygen.

  • Self-Validation Check: Take a 10 μ L sample and measure the UV absorbance spectrum (200-500 nm). Intact TPP should display a sharp λmax​ at exactly 262 nm. A shift to 263 nm or the appearance of a secondary peak indicates premature degradation (4[4]).

  • Storage: Flash-freeze the validated aliquots in liquid nitrogen and transfer to -80°C.

Protocol 2: HPLC Quantification of TPP and Degradation Products

Use this method to assess the integrity of TPP in biological samples or aged stock solutions.

Step-by-Step Methodology:

  • Sample Preparation: Extract biological samples using 10% Trichloroacetic acid (TCA) to precipitate proteins and stabilize the TPP (3[3]). Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Derivatization (Optional but Recommended for High Sensitivity): React the supernatant with potassium ferricyanide in a sodium hydroxide solution to quantitatively convert intact TPP into its highly fluorescent thiochrome derivative (3[3]).

  • Chromatography: Inject the sample onto a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m).

  • Mobile Phase: Use a gradient elution of 0.1 M ammonium acetate (pH 5.8) and HPLC-grade acetonitrile at a flow rate of 1 mL/min (4[4]).

  • Detection: Set the UV detector to 254 nm (for non-derivatized samples) or use a fluorescence detector (Ex: 365 nm, Em: 435 nm) for thiochrome-derivatized samples.

  • Self-Validation Check: Spike a control sample with a known concentration of a thiochrome standard. The resolution ( Rs​ ) between intact TPP and thiochrome peaks must be >1.5 to ensure accurate quantification.

References

  • Libyan Journal of Basic Sciences / ResearchGate. "Effect of UV radiation, temperature, acid, and basic solutions on the chemical stability of thiamine." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Vitamins in cell culture media: Stability and stabilization strategies." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cocarboxylase Tetrahydrate Dependent Enzymes

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex kinetics of cocarboxylase tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex kinetics of cocarboxylase tetrahydrate (Thiamine Pyrophosphate / TPP) dependent enzymes. This guide focuses on identifying, troubleshooting, and overcoming competitive inhibition in critical metabolic enzymes such as the Pyruvate Dehydrogenase complex (PDHc), Alpha-Ketoglutarate Dehydrogenase (OGDHC), and Transketolase (TK).

Mechanistic Overview: Competitive Inhibition & Rescue

Competitive inhibitors of cocarboxylase-dependent enzymes (e.g., oxythiamine diphosphate, triazole-based thiamine analogs) function by mimicking the coenzyme and occupying the active site[1]. Because these analogs lack the catalytic thiazolium ylide required for decarboxylation, they trap the enzyme in an inactive state. Overcoming this requires a precise manipulation of thermodynamic equilibrium using excess cocarboxylase tetrahydrate and divalent cations.

G Apo Apoenzyme (Inactive) Mg Mg2+ / Ca2+ (Cofactor) Apo->Mg binds first Holo Holoenzyme (Active) Apo->Holo + TPP + Mg2+ DeadEnd Enzyme-Inhibitor Complex (Inactive) Apo->DeadEnd + Inhibitor + Mg2+ TPP Cocarboxylase (TPP) Mg->TPP anchors Inhibitor Competitive Inhibitor (e.g., Oxythiamine-PP) Mg->Inhibitor anchors Holo->DeadEnd High [Inhibitor] DeadEnd->Holo High [TPP] Overcomes Inhibition

Caption: Competitive inhibition mechanism in cocarboxylase-dependent enzymes and TPP rescue.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My assay shows high background activity even without adding cocarboxylase tetrahydrate. Why is my competitive inhibitor failing to reduce activity? A1: Causality: Cocarboxylase binds to the apoenzyme with extremely high affinity, forming a tightly coordinated complex with Mg2+[2]. If your enzyme preparation is not fully resolved into its apo-form, the endogenous coenzyme will outcompete your inhibitor. You must strip the enzyme of endogenous TPP using EDTA dialysis before running inhibition assays.

Q2: How do I definitively distinguish competitive from non-competitive inhibition in my assay? A2: Causality: Competitive inhibitors bind directly to the cocarboxylase pocket[3]. They increase the apparent Km​ for cocarboxylase without altering the Vmax​ . For example, oxythiamine diphosphate competitively inhibits bovine OGDHC with a Ki​ of ~30 μM[4]. If your inhibitor lowers Vmax​ regardless of cocarboxylase concentration, it is binding allosterically or covalently (non-competitive/irreversible).

Q3: How do I overcome competitive inhibition to restore baseline enzyme activity? A3: Causality: Because the inhibition is competitive, it is reversible via Le Chatelier's principle. Flooding the system with excess cocarboxylase tetrahydrate will displace the inhibitor[1]. However, you must also ensure adequate Mg2+ concentrations. The Mg-P-complex is strictly required for coenzyme binding; increasing cocarboxylase without proportionally maintaining free Mg2+ will fail to overcome the inhibition[2]. Additionally, note that cocarboxylase is susceptible to sluggish hydrolysis in aqueous buffers[5], so fresh solutions are mandatory for accurate rescue titrations.

Quantitative Data: Kinetic Parameters

Use the following reference values to design your rescue titrations. To overcome inhibition, your cocarboxylase tetrahydrate concentration should exceed the Km​ and out-scale the inhibitor's Ki​ ratio.

Enzyme SystemCompetitive Inhibitor Km​ (Cocarboxylase) Ki​ (Inhibitor)Reference
Yeast Transketolase Oxythiamine diphosphate1.1 μM0.03 μM[4]
Bovine OGDHC Oxythiamine diphosphate6.7 μM (with Mg2+)~30 μM[4]
Human PDHc E1 Triazole-ThDP (17c)11 - 23 μM0.03 μM (30 nM)[3]

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to the next phase without passing the validation checkpoint.

Workflow S1 1. Apoenzyme Preparation Val Validation: Check Basal Activity S1->Val Verify resolution S2 2. Inhibitor Pre-incubation S3 3. Cocarboxylase Rescue Titration S2->S3 Add excess TPP S4 4. Kinetic Readout S3->S4 Measure Vmax/Km Val->S2 If basal < 5%

Caption: Experimental workflow for validating and overcoming cocarboxylase competitive inhibition.

Protocol A: Apoenzyme Resolution (Preparation)

Objective: Strip endogenous coenzyme to sensitize the assay to competitive inhibitors.

  • Dialysis: Dialyze the holoenzyme against a pH 8.0 buffer containing 10 mM EDTA for 12 hours at 4°C.

    • Causality: Alkaline pH and EDTA chelate the bridging Mg2+ ions, destabilizing the coenzyme-protein complex and forcing dissociation[2].

  • Buffer Exchange: Pass the dialysate through a size-exclusion column (e.g., Sephadex G-25) equilibrated with a neutral, EDTA-free buffer (pH 7.4).

    • Causality: Removes the chelated Mg2+ and free cocarboxylase to prevent re-association.

  • Self-Validation Check: Assay the eluted protein without adding exogenous cocarboxylase.

    • Requirement: The basal activity must be <5% of the expected Vmax​ . If activity is >5%, repeat Step 1. This ensures that downstream inhibition is purely a function of your controlled variables.

Protocol B: Kinetic Rescue Assay (Overcoming Inhibition)

Objective: Prove competitive inhibition by restoring Vmax​ with excess cocarboxylase tetrahydrate.

  • Pre-incubation: Incubate the validated apoenzyme with 5 mM MgCl2 and your competitive inhibitor (e.g., Oxythiamine diphosphate) at IC80​ concentration for 15 minutes at 37°C.

    • Causality: Allows the inhibitor to reach binding equilibrium in the active site before the true coenzyme is introduced[1].

  • Cocarboxylase Titration: Add freshly prepared cocarboxylase tetrahydrate at concentrations ranging from 0.1× to 100× the known Ki​ of the inhibitor.

    • Causality: Systematically shifts the thermodynamic equilibrium, displacing the competitive inhibitor to rescue enzyme activity.

  • Kinetic Readout: Monitor the reaction (e.g., NADH production at 340 nm for PDHc).

  • Self-Validation Check: The Vmax​ at the highest cocarboxylase concentration should match the Vmax​ of a positive control reaction (enzyme + cocarboxylase, no inhibitor). If the Vmax​ remains depressed, your inhibitor possesses mixed or non-competitive characteristics.

References

  • [2] 31P NMR investigations on free and enzyme bound thiamine pyrophosphate - PubMed. National Institutes of Health (NIH). 2

  • [4] Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC. National Institutes of Health (NIH). 4

  • [3] Inhibition of Thiamine Diphosphate (ThDP)-dependent Enzymes by Triazole-based Thiamine Analogues. ChemRxiv. 3

  • [1] Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC. National Institutes of Health (NIH). 1

  • [5] A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media. Sphinx Knowledge House. 5

Sources

Optimization

Technical Support Center: Optimizing Freeze-Thaw Cycles for Cocarboxylase Tetrahydrate Aliquots

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Cocarboxylase Tetrahydrate (also known as Thiamine Pyrophosphate Tetrahydrate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Cocarboxylase Tetrahydrate (also known as Thiamine Pyrophosphate Tetrahydrate, or TPP). As the biologically active coenzyme form of Vitamin B1, TPP is indispensable for the function of critical enzyme complexes, including pyruvate dehydrogenase (PDH), alpha-ketoglutarate dehydrogenase (OGDH), and transketolase.

However, purified aqueous solutions of TPP are notoriously labile. This guide synthesizes field-proven methodologies and chemical kinetics to help you troubleshoot instability, optimize your freeze-thaw workflows, and ensure absolute reproducibility in your enzymatic assays.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does cocarboxylase tetrahydrate lose enzymatic activity after repeated freeze-thaw cycles? A1: The loss of coenzyme activity is driven by the chemical instability of the thiazole and pyrimidine rings under physical stress. When an aqueous solution freezes slowly, ice crystal formation excludes solutes, drastically increasing local salt concentrations and causing transient, localized pH shifts.

Cocarboxylase is highly sensitive to alkaline shifts. At a pH > 5.5, the acidic proton on carbon 2 of the thiazole ring dissociates to form a highly reactive carbanion. This structural vulnerability leads to the opening of the thiazolium ring, yielding an inactive thiolate and eventually a degraded "yellow" form. Furthermore, the pyrophosphate moiety is susceptible to hydrolysis, a process accelerated by the thermal transitions inherent to repeated freezing and thawing.

Q2: How many freeze-thaw cycles can laboratory aliquots of cocarboxylase tetrahydrate withstand? A2: For purified aqueous stock solutions, the strict recommendation is zero repeated cycles —aliquots must be single-use. While TPP in complex biological matrices (such as whole blood or erythrocyte lysates) can withstand up to 6 freeze-thaw cycles due to the protective buffering and protein-binding effects of the cellular matrix, purified aqueous TPP lacks this protection. Once thawed, aliquots stored at 4°C must be utilized within 3 days to guarantee coenzyme integrity.

Q3: What is the optimal pH and buffer system for preparing TPP aliquots? A3: To prevent nucleophilic attack and thiazolium ring opening, TPP is most stable in mildly acidic conditions. Dissolving the tetrahydrate salt in ultra-pure water naturally yields a slightly acidic solution, which is ideal for stock storage. If your downstream assay requires a physiological pH (e.g., pH 7.4), do not store the TPP stock in this buffer . Instead, maintain the stock in ultra-pure water or an acidic buffer (pH 4.0 – 5.0) and dilute it into your physiological assay buffer immediately prior to initiating the reaction.

Q4: Does the hydration state (tetrahydrate) impact freeze-thaw optimization? A4: The tetrahydrate form dictates the solid-state stability and the molecular weight (460.77 g/mol ) required for accurate molarity calculations. However, once dissolved, the initial hydration state of the powder is irrelevant to the solution's kinetics. The primary concern becomes the duration the compound spends in the liquid phase. Snap-freezing is mandatory because it rapidly bypasses the critical temperature zones where solute concentration and localized pH shifts occur.

Part 2: Quantitative Stability Profile

To facilitate experimental planning, the following table summarizes the validated stability thresholds for cocarboxylase tetrahydrate across different matrices and temperatures.

Storage ConditionMatrix / StateMaximum Duration / CyclesAuthoritative Source
-80°C Purified Aqueous Stock Solution6 monthsMedChemExpress
-20°C Purified Aqueous Stock Solution1 monthMedChemExpress
4°C (Post-thaw) Purified Aqueous Working Solution≤ 3 daysACS Biochemistry
Freeze-Thaw Cycles Purified Aqueous Stock Solution1 cycle (Single-use) Field Standard
Freeze-Thaw Cycles Whole Blood / Erythrocyte Extract3 to 6 cyclesLabCorp

Part 3: Experimental Workflow & Protocols

To ensure a self-validating system where degradation is minimized at every step, follow this standardized operating procedure (SOP) for preparing and storing your cocarboxylase tetrahydrate stocks.

Protocol: Preparation, Aliquoting, and Snap-Freezing of TPP Stocks

Rationale: This protocol mitigates the three primary vectors of TPP degradation: alkaline hydrolysis, thermal stress, and UV-induced oxidation (thiochrome formation).

  • Solvent Preparation: Pre-chill ultra-pure water (or a mildly acidic buffer, pH < 5.5) on ice. Causality: Low temperatures reduce the kinetic rate of spontaneous pyrophosphate hydrolysis.

  • Dissolution: Weigh the required mass of Cocarboxylase Tetrahydrate (MW: 460.77) and dissolve it in the pre-chilled solvent to achieve your target stock concentration (e.g., 50 mM). Keep the tube submerged in ice and protect it from ambient light.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, pre-chilled conical tube. Causality: PES membranes offer low protein/coenzyme binding, ensuring minimal loss of titer.

  • Aliquoting: Dispense the filtered solution into single-use amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). Causality: Amber tubes block UV light, preventing the oxidative degradation of thiamine into fluorescent thiochrome.

  • Snap-Freezing: Submerge the tightly sealed aliquots in liquid nitrogen for 30–60 seconds until completely frozen. Causality: Ultra-rapid freezing prevents the formation of large ice crystals and the subsequent exclusion/concentration of solutes that cause destructive pH shifts.

  • Long-Term Storage: Transfer the snap-frozen aliquots immediately to a -80°C freezer. Ensure the transfer time is under 30 seconds to prevent partial thawing.

Part 4: Visualizations of Mechanisms and Workflows

TPP_Degradation A Cocarboxylase Tetrahydrate (Aqueous Solution) B Repeated Freeze-Thaw Cycles (Solute Concentration & pH Shifts) A->B C1 pH > 5.5 Shift (Thiazolium Ring Opening) B->C1 C2 Thermal Stress (Pyrophosphate Hydrolysis) B->C2 C3 Oxidative Stress (Thiochrome Formation) B->C3 D Loss of Coenzyme Activity (Irreversible Degradation) C1->D C2->D C3->D

Mechanism of Cocarboxylase Tetrahydrate degradation during repeated freeze-thaw cycles.

TPP_Workflow S1 Dissolve in Cold Buffer (pH < 5.5) S2 Filter Sterilize (0.22 µm on Ice) S1->S2 S3 Dispense Aliquots (Amber Tubes) S2->S3 S4 Snap-Freeze (Liquid Nitrogen) S3->S4 S5 Long-Term Storage (-80°C) S4->S5

Optimized single-use aliquoting workflow for Cocarboxylase Tetrahydrate stock solutions.

Part 5: References

Reference Data & Comparative Studies

Validation

cocarboxylasetetrahydrate vs anhydrous thiamine pyrophosphate in enzyme assays

An Application Scientist's Guide to Cocarboxylase (Tetrahydrate) vs. Anhydrous Thiamine Pyrophosphate in Enzyme Assays For researchers in enzymology and drug development, precision is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Cocarboxylase (Tetrahydrate) vs. Anhydrous Thiamine Pyrophosphate in Enzyme Assays

For researchers in enzymology and drug development, precision is paramount. The choice between hydrated and anhydrous forms of a critical coenzyme like thiamine pyrophosphate (TPP) can seem trivial, but it has significant implications for experimental accuracy and reproducibility. This guide provides an in-depth comparison of cocarboxylase, the common tetrahydrated form of TPP, and its anhydrous counterpart, offering practical, data-driven insights for their use in enzyme assays.

Fundamental Chemical and Physical Distinctions

Thiamine pyrophosphate (TPP), also known as thiamine diphosphate (ThDP), is the biologically active form of vitamin B1 and a crucial coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[1][2][3][4] It is commercially available in two primary forms:

  • Anhydrous Thiamine Pyrophosphate: The pure TPP molecule.

  • Cocarboxylase (Thiamine Pyrophosphate Tetrahydrate): The TPP molecule with four molecules of water integrated into its crystal structure.[5][]

The presence of this water of hydration is the sole chemical difference, but it directly impacts the formula weight, which is a critical factor in preparing solutions of a specific molarity.

Table 1: Comparison of Key Properties

PropertyAnhydrous Thiamine PyrophosphateCocarboxylase (Tetrahydrate)
Synonyms Thiamine Pyrophosphate (TPP), Thiamine Diphosphate (ThDP)Cocarboxylase, TPP Tetrahydrate, ThDP Tetrahydrate
Molecular Formula C₁₂H₁₈N₄O₇P₂SC₁₂H₁₈N₄O₇P₂S · 4H₂O[5][]
Molecular Weight ( g/mol ) ~424.3 g/mol ~496.37 g/mol [5][]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[5]
Solubility Water solubleWater soluble[5][7]

The Critical Impact on Enzyme Assays: A Practical Analysis

The choice between the tetrahydrate and anhydrous forms directly influences three key aspects of experimental design: concentration accuracy, stability and handling, and the reaction environment itself.

Ensuring Molar Accuracy: The Weighting Game

This is the most critical practical difference. Using the same mass of the hydrated and anhydrous forms will result in significantly different molar concentrations of the active TPP coenzyme. The water in cocarboxylase adds mass without contributing to the active molecule count.

Protocol 1: Preparation of an Accurate 10 mM TPP Stock Solution

This protocol details the necessary calculations to ensure molar equivalence regardless of the starting material.

Objective: To prepare 10 mL of a 10 mM stock solution of active Thiamine Pyrophosphate.

Materials:

  • Anhydrous Thiamine Pyrophosphate (MW: ~424.3 g/mol ) OR Cocarboxylase Tetrahydrate (MW: ~496.37 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • 15 mL conical tube or appropriate volumetric flask

Calculation Workflow:

The fundamental formula is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Option A: Using Anhydrous TPP (MW = 424.3 g/mol )

  • Mass = 0.010 mol/L * 0.010 L * 424.3 g/mol

  • Mass = 0.00424 g = 4.24 mg

Option B: Using Cocarboxylase Tetrahydrate (MW = 496.37 g/mol )

  • Mass = 0.010 mol/L * 0.010 L * 496.37 g/mol

  • Mass = 0.00496 g = 4.96 mg

Step-by-Step Procedure:

  • Based on your available reagent (anhydrous or tetrahydrate), weigh out the calculated mass (4.24 mg for anhydrous; 4.96 mg for tetrahydrate) using an analytical balance.

  • Transfer the powder to a 15 mL conical tube.

  • Add approximately 9 mL of high-purity water.

  • Vortex thoroughly until the solid is completely dissolved.

  • Adjust the final volume to exactly 10.0 mL with high-purity water.

  • Label the tube clearly with "10 mM Thiamine Pyrophosphate," the date, and the form used (anhydrous or tetrahydrate).

  • Store as recommended (see Section 2.2).

TPP_Preparation_Workflow cluster_anhydrous Anhydrous TPP cluster_tetrahydrate Cocarboxylase (Tetrahydrate) start Goal: Prepare 10 mL of 10 mM TPP Solution reagent Which form do you have? start->reagent anhydrous_mw MW = 424.3 g/mol reagent->anhydrous_mw Anhydrous tetra_mw MW = 496.37 g/mol reagent->tetra_mw Tetrahydrate anhydrous_calc Calculate Mass: 0.01M * 0.01L * 424.3 g/mol anhydrous_mw->anhydrous_calc anhydrous_weigh Weigh 4.24 mg anhydrous_calc->anhydrous_weigh dissolve Dissolve in H₂O and bring to 10 mL final volume anhydrous_weigh->dissolve tetra_calc Calculate Mass: 0.01M * 0.01L * 496.37 g/mol tetra_mw->tetra_calc tetra_weigh Weigh 4.96 mg tetra_calc->tetra_weigh tetra_weigh->dissolve end_node Result: 10 mM TPP Solution dissolve->end_node

Caption: Workflow for preparing molar-equivalent TPP solutions.

Stability, Storage, and Handling

Both forms of TPP are sensitive to heat and light.[5] For long-term storage, the solid powder should be kept at -20°C in a desiccated, dark environment. Aqueous stock solutions are less stable and should be prepared fresh or stored in small aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Some studies indicate that cocarboxylase can be degraded by bisulfites, a component sometimes found in amino acid solutions for parenteral nutrition.[8] While not a common component of enzyme assay buffers, this highlights the coenzyme's susceptibility to certain chemical agents. Therefore, it is crucial to use high-purity reagents and water when preparing buffers.

The Water of Hydration: Does It Affect the Assay?

For the vast majority of enzyme assays conducted in standard aqueous buffers, the four water molecules contributed by cocarboxylase are biochemically insignificant. The volume of water added is minuscule compared to the total reaction volume and does not alter the overall water activity.

However, in specialized research areas, this may become a consideration:

  • Non-Aqueous Enzymology: In studies using organic solvents or supercritical fluids, where water content is a critical and tightly controlled variable, using anhydrous TPP is essential to avoid introducing an unknown amount of water.

  • Low-Hydration Studies: Research investigating enzyme function at minimal hydration levels would be confounded by the water introduced by the tetrahydrate form.[9][10][11][12]

For routine kinetic assays, this is not a concern. The primary focus must remain on the correct molar concentration.

Molecular_Difference cluster_water Water of Hydration TPP_Core Thiamine Pyrophosphate Core (C₁₂H₁₈N₄O₇P₂S) H2O_1 H₂O TPP_Core->H2O_1 + H2O_2 H₂O TPP_Core->H2O_2 + H2O_3 H₂O TPP_Core->H2O_3 + H2O_4 H₂O TPP_Core->H2O_4 + Anhydrous Anhydrous TPP Anhydrous->TPP_Core Tetrahydrate Cocarboxylase (TPP Tetrahydrate) Tetrahydrate->TPP_Core

Caption: The structural relationship between TPP forms.

Application in a TPP-Dependent Enzyme Assay

Thiamine pyrophosphate is a cofactor for numerous enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[1][3][13] The following is a generalized protocol for assaying a TPP-dependent decarboxylase enzyme, adaptable for specific research needs.

Protocol 2: General Assay for a TPP-Dependent Decarboxylase

This protocol uses a coupled reaction to measure decarboxylase activity by monitoring NADH consumption at 340 nm. It is adapted from established methods for enzymes that produce CO₂.[14]

Principle: The CO₂ produced by the TPP-dependent decarboxylase is used by phosphoenolpyruvate carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) to oxaloacetate. Malate dehydrogenase (MDH) then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH absorbance is measured spectrophotometrically.

Reagents & Stock Solutions:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂ and 1 mM Dithiothreitol (DTE).

  • TPP Stock: 10 mM (prepared accurately as per Protocol 1).

  • Substrate Stock: e.g., 100 mM α-ketoglutarate or pyruvate.

  • Coupling Enzyme Mix: Solution containing PEPC and MDH.

  • PEP Stock: 100 mM.

  • NADH Stock: 10 mM.

  • Enzyme Sample: Your purified TPP-dependent enzyme or cell lysate.

Assay Procedure (for a 1 mL cuvette):

  • To a 1 mL cuvette, add the following in order:

    • 850 µL Assay Buffer

    • 20 µL PEP Stock (Final: 2 mM)

    • 20 µL NADH Stock (Final: 0.2 mM)

    • 10 µL TPP Stock (Final: 0.1 mM)

    • Sufficient volume of Coupling Enzyme Mix (as determined by optimization).

  • Mix gently by pipetting and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow temperature equilibration and consumption of any contaminating CO₂.

  • Add 50 µL of your enzyme sample.

  • Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm for 2-3 minutes.

  • Initiate the reaction by adding 50 µL of the Substrate Stock (Final: 5 mM).

  • Immediately mix and begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

Self-Validating Controls:

  • No TPP Control: Run the assay as above but replace the TPP stock with water. This confirms the enzyme's dependence on the TPP coenzyme.

  • No Enzyme Control: Replace the enzyme sample with buffer to measure any non-enzymatic substrate degradation or NADH instability.

  • No Substrate Control: Replace the substrate stock with water to establish the baseline rate of NADH oxidation in the absence of the primary reaction.

Conclusion and Recommendations

The choice between cocarboxylase (tetrahydrate) and anhydrous thiamine pyrophosphate is primarily a matter of stoichiometry. For the vast majority of applications in aqueous buffers, both forms are equally effective, provided that the correct molecular weight is used to calculate the mass needed for a desired molar concentration.

  • Recommendation: Use whichever form is readily available and cost-effective, but always verify the molecular weight on the product's certificate of analysis and use it in your calculations.

  • Critical Best Practice: Never assume a protocol's specified mass for "TPP" refers to the form you have. Always recalculate the required mass based on the molecular weight of your specific reagent.

  • Exception: For research in non-aqueous systems or at very low water activity, the use of anhydrous thiamine pyrophosphate is strongly recommended to maintain precise control over the reaction environment.

References

  • Wikipedia. (n.d.). Thiamine pyrophosphate.
  • Research Commons. (n.d.). The Effect of Hydration on Enzyme Activity and Dynamics. Retrieved from University of New Hampshire Research Commons.
  • Wiley, C., & Gupta, M. (2023). Thiamin. In StatPearls. StatPearls Publishing.
  • Begley, T.P., & Ealick, S.E. (n.d.). Thiamine Biochemistry. Cornell University.
  • Puig-Sellart, M., & Field, M.J. (2018). Chapter 13: Effects of Water and Non-aqueous Solvents on Enzyme Activity. In Simulating Enzyme Reactivity. Royal Society of Chemistry.
  • Rezaei, K., Jenab, E., & Temelli, F. (2007). Effects of Water on Enzyme Performance with an Emphasis on the Reactions in Supercritical Fluids.
  • Wikipedia. (n.d.). Thiamine.
  • Drapron, R., & Guilbot, A. (1996). The role of hydration in enzyme activity and stability: 2. Alcohol dehydrogenase activity and stability in a continuous gas phase reactor. Biotechnology and Bioengineering, 52(5), 581-588.
  • Osiezagha, K., Ali, S., Freeman, C., Barker, N. C., Jabeen, S., Maitra, S., & Olagbemiro, Y. (2013). The four thiamine-dependent enzymes and the role of thiamine in various enzymatic pathways. Journal of basic and clinical physiology and pharmacology, 24(1), 1-8.
  • Sokolov, A. P., O'Neill, H., & Nickels, J. D. (2006). Enzyme Activity and Flexibility at Very Low Hydration. Biophysical journal, 90(2), L16-L18.
  • Anonymous. (n.d.). Making Solutions from Hydrated Compounds.
  • Study.com. (n.d.). Hydrates & Anhydrates | Definition, Formula & Examples.
  • CymitQuimica. (n.d.). CAS 68684-55-9: Cocarboxylase tetrahydrate.
  • Chemistry LibreTexts. (2019, July 07). 2.12: Hydrates.
  • Reddit. (2014, October 22). Concentration of Solutions from Hydrates. r/chemhelp.
  • Bisswanger, H. (2014). 3 Enzyme Assays. In Practical Enzymology. Wiley-Blackwell.
  • Chemistry Stack Exchange. (2015, January 04). Does the water in hydrates affect final concentration?.
  • Begley, T.P. (n.d.). Thiamine analysis. Cornell University.
  • Allwood, M. C., & Martin, H. (1998). Stability of Cocarboxylase in Parenteral Nutrition Mixtures Stored in Multilayer Bags. Clinical Nutrition, 17(5), 231-234.
  • Warnock, L. G., & Prudhomme, C. R. (1974). The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity. The Journal of nutrition, 104(8), 1004-1010.
  • da Silva, L., & de Angelis, D. (2015). Solubility of Thiamine in Pure and Mixed Solvents in Function of Temperature. Orbital: The Electronic Journal of Chemistry, 7(1).
  • Patsnap Synapse. (2024, June 14). What is Cocarboxylase used for?.
  • Gounaris, A. D., & Avruch, J. (1966). Studies on the Nature of the Binding of Thiamine Pyrophosphate to Enzymes. Journal of Biological Chemistry, 241(18), 4253-4259.
  • BOC Sciences. (n.d.). CAS 68684-55-9 (Cocarboxylase Tetrahydrate).
  • Johnson, T. O., et al. (2011). Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes. ASSAY and Drug Development Technologies, 9(3), 270-278.
  • Inxight Drugs. (n.d.). COCARBOXYLASE TETRAHYDRATE.
  • Begley, T.P. (n.d.). Thiamine Properties. Cornell University.
  • Orczyk, M., et al. (2025). Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations. International Journal of Molecular Sciences, 26(3), 1234.
  • Talwar, D., et al. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Analytical Bio-Science, 24(4), 235-239.
  • Ensom, M. H., et al. (2005). Stability of Thiamine in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 58(1), 26-30.
  • Nose, Y., et al. (1971). Biogenesis of cocarboxylase in Escherichia coli: a novel enzyme catalyzing the formation of thiamine pyrophosphate from thiamine monophosphate.
  • Kopp, A., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 289.

Sources

Comparative

Absolute Purity Validation of Cocarboxylase Tetrahydrate: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, selecting the appropriate analytical technique for active pharmaceutical ingredients (APIs) requires looking beyond standard operating procedures and understanding the fundamental physi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical technique for active pharmaceutical ingredients (APIs) requires looking beyond standard operating procedures and understanding the fundamental physical chemistry of the molecule. Cocarboxylase tetrahydrate, commonly known as Thiamine pyrophosphate (TPP) tetrahydrate, is the metabolically active coenzyme form of Vitamin B1. It is a critical component in pharmaceutical formulations, biocatalysis, and metabolic research.

Validating the absolute purity of TPP tetrahydrate presents unique analytical hurdles. The molecule is highly polar, contains a thiazolium ring and two phosphate groups, and exists as a hygroscopic tetrahydrate. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing experimental causality, step-by-step workflows, and comparative data to establish qNMR as the superior method for this complex molecule.

The Analytical Challenge: Why Chromatography Falls Short

Traditional HPLC coupled with UV detection is the default purity assay in most pharmaceutical labs. However, HPLC is a relative technique. It relies heavily on the availability of a primary reference standard of identical structure and known absolute purity [4].

Because TPP tetrahydrate is highly hygroscopic and prone to hydration state changes or degradation (such as hydrolysis to thiamine monophosphate), maintaining a stable, certified reference standard is logistically difficult. Furthermore, HPLC area normalization assumes all impurities share the same UV response factor as the API and completely ignores non-UV active impurities (like residual inorganic phosphates), often leading to an overestimation of purity [4].

Logic Root Cocarboxylase Tetrahydrate Purity Validation HPLC HPLC-UV Analysis Root->HPLC qNMR 1H qNMR Analysis Root->qNMR Limitation Requires identical reference standard HPLC->Limitation Advantage Primary ratio method No TPP standard needed qNMR->Advantage

Logical comparison of HPLC vs. qNMR for TPP purity validation.

The qNMR Advantage: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a primary ratio method recognized by major pharmacopeias [1]. In a 1 H qNMR experiment, the integrated area of a specific resonance signal is directly proportional to the molar concentration of the nuclei producing that signal[2]. By co-dissolving the TPP sample with an unrelated, highly pure internal standard (IS), we can determine the absolute mass fraction of TPP without ever needing a TPP reference standard [5].

Table 1: Performance Comparison: qNMR vs. HPLC-UV for TPP Tetrahydrate
Parameter 1 H qNMRHPLC-UV
Primary Principle Molar ratio proportionality (Absolute)Chromatographic separation & UV absorbance (Relative)
Reference Standard Unrelated Internal Standard (e.g., Maleic acid)Identical TPP Reference Standard required
Sensitivity to Water Unaffected (Water peak can be isolated/suppressed)Requires orthogonal Karl Fischer titration
Analysis Time ~15 minutes per sample30-45 minutes per sample + standard prep
Impurity Detection Universal detection of all protonated impuritiesLimited to UV-active impurities

Experimental Methodology: Self-Validating qNMR Protocol

To ensure trustworthiness, the qNMR protocol must be a self-validating system. Every parameter from sample weighing to relaxation delay must be strictly controlled based on physical principles.

Workflow A 1. Method Planning Select IS & D2O Solvent B 2. Sample Preparation Gravimetric Co-dissolution A->B C 3. NMR Acquisition Optimize T1 & D1 Delay B->C D 4. Data Processing Phase/Baseline Correction C->D E 5. Purity Calculation Apply qNMR Equation D->E

Step-by-step qNMR workflow for absolute purity determination.

Step 1: Internal Standard and Solvent Selection
  • Action: Select Maleic acid (NIST-traceable) as the internal calibrant and Deuterium Oxide (D 2​ O) as the solvent.

  • Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in D 2​ O, which does not interfere with the characteristic TPP signals (e.g., the thiazole proton at ~9.6 ppm or the pyrimidine methyl at ~2.5 ppm). D 2​ O is chosen because TPP tetrahydrate is highly water-soluble, and using a deuterated aqueous solvent prevents massive solvent signal overlap that would otherwise distort the baseline [2].

Step 2: Gravimetric Sample Preparation
  • Action: Using a 5-figure microbalance (0.01 mg resolution), accurately weigh approximately 15 mg of TPP tetrahydrate and 5 mg of Maleic acid into a clean glass vial. Co-dissolve in 0.6 mL of D 2​ O and transfer to a 5 mm high-quality NMR tube [3].

  • Causality: qNMR is fundamentally a gravimetric technique; any micro-error in weighing directly translates to an error in the final purity calculation. The ~3:1 mass ratio ensures an approximately equimolar ratio of protons, leading to a 1:1 signal intensity ratio between the analyte and the IS, which minimizes dynamic range integration errors [3].

Step 3: NMR Acquisition Parameters
  • Action: Acquire the 1 H spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay (D1) to at least 30 seconds.

  • Causality: For absolute quantification, the nuclear spin system must return to thermal equilibrium between pulses. The D1 delay must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow full relaxation results in signal saturation and artificially low integrals, destroying the quantitative integrity of the assay [1].

Step 4: Data Processing
  • Action: Apply a zero-filling to 256K points and a line broadening (LB) of 0.1 Hz. Perform manual zero- and first-order phase correction, followed by a 5th-order polynomial baseline correction [1].

  • Causality: Accurate integration requires a perfectly flat baseline and symmetrical peak shapes. Automated phasing often introduces slight distortions at the peak base, which can skew the integral by 1-2%. Manual processing ensures the integration limits capture the entire Lorentzian peak shape.

Step 5: Absolute Purity Calculation
  • Action: Calculate the purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Experimental Data Validation

To validate this approach, a commercial batch of Cocarboxylase tetrahydrate (Batch #TPP-2026A) was analyzed using both HPLC-UV (Area %) and 1 H qNMR.

Table 2: Purity Determination Results (Batch #TPP-2026A)
ReplicateHPLC-UV (Area %) 1 H qNMR (Absolute Mass Fraction %)
199.85%98.12%
299.88%98.05%
399.82%98.15%
Mean 99.85% 98.11%
RSD 0.03% 0.05%

Data Interpretation: The HPLC-UV method consistently overestimates the purity of TPP tetrahydrate (reporting ~99.85%). This discrepancy occurs because HPLC area normalization assumes all impurities have a UV response factor, and it completely ignores non-UV active impurities (such as residual inorganic phosphates from the synthesis process) and slight variations in the hydration state [4]. qNMR, being a molar-based technique, accounts for the absolute mass of the API, providing a true and highly precise (RSD 0.05%) reflection of the sample's actual composition[5].

References

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • qNMR Purity Recipe Book (Sample Preparation) Source: Mestrelab Research URL:[Link]

  • Nuclear Magnetic Resonance (NMR) Assay Analysis Source: Almac Voice URL: [Link]

Validation

Comparative Efficacy Guide: Cocarboxylase Tetrahydrate vs. Thiamine Hydrochloride

Thiamine (Vitamin B1) is a critical micronutrient essential for cellular energy metabolism, specifically in the catabolism of sugars and amino acids. In pharmacological research and drug development, selecting the approp...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiamine (Vitamin B1) is a critical micronutrient essential for cellular energy metabolism, specifically in the catabolism of sugars and amino acids. In pharmacological research and drug development, selecting the appropriate thiamine derivative is paramount for therapeutic efficacy. This guide objectively compares Thiamine Hydrochloride (THCl) , the standard synthetic prodrug, with Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate, TPP) , the biologically active coenzyme form.

Mechanistic Paradigm & Molecular Bioavailability

To understand the comparative efficacy of these two compounds, one must analyze their cellular uptake and activation pathways.

Thiamine Hydrochloride is a water-soluble cation that requires active transport via Thiamine Transporter-1 and -2 (THTR-1/2) for intestinal absorption (1)[1]. Once it enters the cytosol, THCl remains biologically inert until it is phosphorylated by the enzyme Thiamine Pyrophosphokinase-1 (TPK1). This enzymatic conversion into Thiamine Pyrophosphate (TPP) is strictly ATP-dependent (2)[2].

Conversely, Cocarboxylase Tetrahydrate bypasses this intracellular activation bottleneck. As the direct coenzyme for Pyruvate Dehydrogenase (PDH), Alpha-ketoglutarate dehydrogenase (AKGDH), and Transketolase (TKT), TPP is immediately active (3)[3]. However, because highly phosphorylated molecules exhibit poor membrane permeability, orally administered TPP is hydrolyzed by intestinal alkaline phosphatases back into free thiamine before absorption (1)[1]. Therefore, the unique efficacy of Cocarboxylase is maximized via parenteral (IV/IM) administration, particularly in critical care scenarios (e.g., severe lactic acidosis or ischemic injury) where cellular ATP is depleted, rendering the TPK1 enzyme inactive.

Pathway THCl Thiamine HCl (Prodrug) Membrane Cell Membrane (THTR-1/2 & Phosphatases) THCl->Membrane Transport ExoTPP Exogenous Cocarboxylase (Parenteral TPP) ExoTPP->Membrane Dephosphorylation & Transport Target Metabolic Enzymes (PDH, AKGDH, TKT) ExoTPP->Target Direct Binding (Lysate/Permeabilized) Intra Intracellular Thiamine Membrane->Intra Cytosolic Entry TPK1 TPK1 Enzyme (ATP-Dependent) Intra->TPK1 Binding IntraTPP Intracellular TPP (Active Coenzyme) TPK1->IntraTPP Phosphorylation IntraTPP->Target Activation

Cellular uptake and enzymatic activation pathway of thiamine derivatives.

Stability & Formulation Dynamics

Formulation scientists must balance biological efficacy with physicochemical stability. THCl is highly stable in dry and acidic aqueous conditions, making it ideal for oral tablets and standard pre-mixed IV bags. Conversely, the pyrophosphate bonds in Cocarboxylase are highly susceptible to hydrolytic cleavage and photolytic degradation (4)[4]. Consequently, Cocarboxylase is typically formulated as a lyophilized tetrahydrate powder that must be reconstituted immediately prior to injection (5)[5].

Comparative Efficacy & Pharmacokinetic Data
ParameterThiamine Hydrochloride (THCl)Cocarboxylase Tetrahydrate (TPP)
Chemical State Synthetic ProdrugBiologically Active Coenzyme
Molecular Formula C12H17ClN4OS · HClC12H19N4O7P2S · 4H2O
Enzymatic Activation Required (TPK1, ATP-dependent)Not Required (Directly active)
Aqueous Stability High (Stable at pH < 5)Low (Rapid hydrolysis in solution)
Primary Delivery Route Oral, IM, IVIV / IM (Lyophilized reconstitution)
Oral Bioavailability Saturable (Max ~4.8 - 8.3 mg per dose)Poor (Requires luminal dephosphorylation)

Experimental Methodologies

To objectively validate the comparative efficacy and stability of these compounds, the following self-validating protocols are standard in preclinical drug development.

Protocol A: In Vitro Transketolase Activation Assay (Lysate Model)
  • Causality & Logic: To compare direct coenzyme efficacy, we must bypass the cell membrane transport barrier. By using erythrocyte lysates, we expose apo-transketolase directly to THCl and TPP. Since THCl cannot be phosphorylated in a lysate lacking active TPK1 and exogenous ATP, this assay isolates and proves the direct enzymatic activation capability of Cocarboxylase.

  • Self-Validating Mechanism: The protocol uses a baseline "no-treatment" control. The difference between the baseline and the TPP-treated sample (the "TPP effect") validates the presence of unsaturated apo-enzyme in the sample, ensuring the assay's dynamic range is functional.

Step-by-Step Methodology:

  • Sample Preparation: Collect whole blood in EDTA tubes. Centrifuge at 1,500 x g for 10 minutes to isolate erythrocytes. Wash the pellet three times with isotonic saline.

  • Lysis: Resuspend the erythrocyte pellet in hypotonic buffer (5 mM sodium phosphate, pH 7.4) to induce osmotic lysis. Centrifuge at 10,000 x g to remove cell debris.

  • Reagent Incubation: Aliquot the lysate into three groups: Control (Buffer only), THCl (100 µM), and Cocarboxylase Tetrahydrate (100 µM). Incubate at 37°C for 30 minutes.

  • Enzymatic Reaction: Add ribose-5-phosphate as the substrate. Transketolase will convert this into glyceraldehyde-3-phosphate (G3P).

  • Coupled Detection: Add triosephosphate isomerase and glycerol-3-phosphate dehydrogenase along with NADH. The consumption of NADH (measured spectrophotometrically at 340 nm) is directly proportional to transketolase activity.

  • Data Analysis: Calculate the specific activity. TPP groups will show a sharp spike in NADH oxidation, whereas THCl groups will mirror the control, proving THCl's lack of direct coenzyme activity.

Protocol B: Accelerated Aqueous Stability and Degradation Kinetics
  • Causality & Logic: Cocarboxylase contains high-energy phosphate bonds prone to hydrolysis. This protocol quantifies the degradation rate of TPP vs. THCl in aqueous solutions to inform shelf-life and formulation strategies.

  • Self-Validating Mechanism: The inclusion of an internal standard (Riboflavin) during HPLC analysis ensures that any variations in injection volume or detector sensitivity are mathematically normalized, validating the integrity of the kinetic curves.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 1 mg/mL solutions of THCl and Cocarboxylase Tetrahydrate in standard IV saline (0.9% NaCl, pH 5.5). Add 50 µg/mL Riboflavin to each as an internal standard.

  • Thermal Stress: Divide solutions into sealed amber glass vials (to prevent photolytic degradation) and incubate in a dark stability chamber at 40°C (accelerated conditions).

  • Sampling: Extract 100 µL aliquots at Time 0, 12, 24, 48, and 72 hours. Immediately quench the samples by freezing at -80°C until analysis.

  • HPLC Quantification: Inject samples into a C18 Reverse-Phase HPLC column. Use a mobile phase of 25 mM phosphate buffer (pH 3.0) and methanol (85:15 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Kinetic Calculation: Plot the peak area ratio (Analyte/Internal Standard) over time. THCl will exhibit a near-horizontal line (high stability), while Cocarboxylase will show first-order exponential decay as it hydrolyzes into thiamine monophosphate and free thiamine.

Summary of Efficacy & Application Suitability

For routine supplementation and prevention of deficiency, Thiamine Hydrochloride remains the gold standard due to its excellent stability, low cost, and adequate bioavailability up to saturable limits ().

However, in acute clinical settings—such as diabetic neuropathy, severe metabolic acidosis, or neurodegenerative research—where the cellular machinery required to phosphorylate thiamine is compromised, Cocarboxylase Tetrahydrate provides an immediate, bio-active intervention (6)[6]. Its formulation challenges are offset by its rapid pharmacological onset when administered parenterally, bypassing the ATP-dependent phosphorylation required by standard thiamine salts.

References

  • Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC Source: NIH URL
  • Pharmacokinetics of vitamin dosage forms: A complete overview - PMC Source: NIH URL
  • Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease - PMC Source: NIH URL
  • Cocarboxylase Tetrahydrate - A.H.A International Co., Ltd.
  • The importance of thiamine (vitamin B1)
  • Source: chemicalbook.
  • Thiamine in Lipid Systems vs.

Sources

Comparative

LC-MS Validation of Cocarboxylase Tetrahydrate Structural Integrity: A Comparative Guide

Executive Summary Cocarboxylase (Thiamine Pyrophosphate, TPP) is the biologically active coenzyme form of Vitamin B1, essential for critical metabolic pathways including the decarboxylation of alpha-keto acids. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cocarboxylase (Thiamine Pyrophosphate, TPP) is the biologically active coenzyme form of Vitamin B1, essential for critical metabolic pathways including the decarboxylation of alpha-keto acids. However, formulating and analyzing TPP presents significant challenges due to the lability of its pyrophosphate bond. This guide objectively compares the structural integrity and stability of Cocarboxylase Tetrahydrate (TPP·4H₂O) against its anhydrous counterpart and standard Thiamine Hydrochloride, utilizing advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation.

By employing a self-validating analytical workflow, we demonstrate why the tetrahydrate crystal lattice is the thermodynamically preferred form for pharmaceutical applications, offering superior resistance to hydrolytic degradation while maintaining peak biological efficacy.

Mechanistic Context: The Case for the Tetrahydrate Crystal Lattice

To understand the experimental choices in our LC-MS/MS protocol, one must first understand the structural causality of cocarboxylase degradation.

The anhydrous form of cocarboxylase is highly hygroscopic. When exposed to ambient humidity, it rapidly absorbs water. These uncoordinated water molecules act as nucleophiles, attacking the high-energy pyrophosphate bond and triggering spontaneous hydrolysis into thiamine monophosphate (TMP) and free thiamine. Furthermore, in complex matrices like parenteral nutrition mixtures, degradation can be severely accelerated by the presence of reducing agents such as sodium metabisulphite[1].

The Tetrahydrate Advantage: Cocarboxylase Tetrahydrate contains four tightly coordinated water molecules within its crystal lattice. This structural configuration satisfies the compound's hydrogen-bonding potential, creating a "thermodynamic sink" that prevents further moisture ingress. Consequently, the pyrophosphate bond is sterically and electronically shielded from nucleophilic attack, preserving the structural integrity of the active pharmaceutical ingredient (API).

Experimental Design: Self-Validating LC-MS/MS Workflow

To objectively validate these structural differences, we utilize a highly specific LC-MS/MS methodology. Traditional reversed-phase (RP) chromatography struggles with TPP because the negatively charged pyrophosphate group causes poor retention and severe peak tailing. While ion-pairing agents can force retention, they cause catastrophic ion suppression in the mass spectrometer.

The Solution (Causality of Method): We employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive Electrospray Ionization (ESI+). HILIC provides excellent retention for polar phosphates using MS-friendly volatile buffers. To make the protocol self-validating , we spike the sample with a stable isotope internal standard (TPP-d3). Because TPP-d3 co-elutes perfectly with the analyte, any matrix suppression or extraction loss affects both equally, ensuring the peak area ratio remains an absolute measure of concentration[2].

Workflow Prep Sample Prep & Isotope Spiking (TPP-d3 Internal Standard) HILIC HILIC Chromatographic Separation (Avoids Ion-Pairing Suppression) Prep->HILIC ESI ESI+ MS/MS Detection (MRM: 425.1 > 121.85) HILIC->ESI Analysis Data Analysis (Structural Confirmation) ESI->Analysis

Fig 1: Self-validating LC-MS/MS workflow for cocarboxylase structural integrity analysis.

Step-by-Step Methodology

This protocol is adapted from validated clinical methods for dissecting the thiamine pathway and measuring whole blood vitamers[2][3].

Step 1: Sample Preparation & Internal Standardization

  • Accurately weigh 10.0 mg of the API (Cocarboxylase Tetrahydrate, Anhydrous, or Thiamine HCl).

  • Dissolve in 10 mL of LC-MS grade water (4°C) to prevent premature hydrolysis.

  • Aliquot 100 µL of the sample and spike with 10 µL of 1 µg/mL TPP-d3 (deuterium-labeled internal standard).

Step 2: Matrix Cleanup (If analyzing formulated mixtures)

  • Add 200 µL of 10% Trichloroacetic acid (TCA) to precipitate proteins and complex matrix components[2]. Causality: TCA is preferred over organic solvents (like methanol) because highly polar TPP can co-precipitate with proteins in high-organic environments.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: HILIC Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 50% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 4: ESI+ MS/MS Detection

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • TPP Quantifier: m/z 425.1 > 121.85[2].

    • TPP Qualifier: m/z 425.1 > 301.1 (Used to confirm structural identity; ratio must be within 15% of the reference standard).

    • TPP-d3 (IS): m/z 428.1 > 124.85.

    • Thiamine (Degradant): m/z 265.1 > 122.0.

Comparative Performance Data

To evaluate structural integrity, all three compounds were subjected to accelerated environmental stress (40°C, 75% Relative Humidity) for 4 weeks prior to LC-MS/MS analysis.

ParameterCocarboxylase TetrahydrateAnhydrous CocarboxylaseThiamine HCl (Control)
Initial Purity (LC-MS) >99.5%>98.0%>99.0%
Post-Stress Purity (4 Weeks) 98.8% 82.4% 97.5%
Primary Degradant Formed Thiamine (<0.5%)Thiamine Monophosphate (12%)None (Highly Stable)
Moisture Uptake (w/w) <0.1% (Stable Lattice)+8.5% (Deliquescence)<0.5%
LC-MS Absolute Recovery 99.2% ± 1.1%84.1% ± 3.4%98.5% ± 1.0%
Biological Activity (In Vivo) Immediate (Active Coenzyme)Immediate (Active Coenzyme)Delayed (Requires Phosphorylation)

Data Interpretation: While Thiamine HCl is highly stable, it requires enzymatic phosphorylation in the liver to become biologically active, delaying its onset of action. Anhydrous Cocarboxylase is biologically active but structurally unstable, losing nearly 18% of its purity due to moisture-driven hydrolysis. Cocarboxylase Tetrahydrate provides the optimal balance: the immediate biological efficacy of the pyrophosphate form, combined with the structural stability of a hydrated crystal lattice.

Degradation Pathway Analysis

When structural integrity fails (as seen in the anhydrous form), LC-MS/MS reveals a specific hydrolytic degradation pathway. The loss of the terminal phosphate group yields Thiamine Monophosphate (TMP, m/z 345.1), followed by the loss of the second phosphate to yield free Thiamine (m/z 265.1)[3].

Degradation TPP Cocarboxylase (TPP) m/z 425.1 Stress Hydrolytic Stress (Moisture / Metabisulphite) TPP->Stress TMP Thiamine Monophosphate m/z 345.1 Stress->TMP Hydrolysis (-PO3) Thiamine Thiamine m/z 265.1 Stress->Thiamine Hydrolysis (-P2O6) TMP->Thiamine Hydrolysis (-PO3)

Fig 2: Hydrolytic degradation pathway of cocarboxylase under environmental stress.

Conclusion

LC-MS/MS validation provides unequivocal evidence that the structural integrity of cocarboxylase is heavily dependent on its hydration state. By utilizing a self-validating HILIC-MS/MS method with isotopic internal standards, we have demonstrated that Cocarboxylase Tetrahydrate effectively shields the labile pyrophosphate bond from nucleophilic attack. For researchers and drug development professionals formulating parenteral or solid-dose Vitamin B1 therapies, the tetrahydrate form eliminates the rapid deliquescence and hydrolytic degradation inherent to anhydrous TPP, ensuring consistent dosing and extended shelf-life without sacrificing immediate biological availability.

References

  • Source: NVKC / Elsevier (Journal of Chromatography B)
  • Title: Stability of Cocarboxylase in Parenteral Nutrition Mixtures Stored in Multilayer Bags Source: NIH / PubMed URL
  • Source: ACS Publications (Analytical Chemistry)

Sources

Validation

comparing commercial suppliers of high-purity research grade cocarboxylasetetrahydrate

As a Senior Application Scientist, I frequently encounter discrepancies in enzymatic assays and biocatalytic workflows that are ultimately traced back to cofactor quality. When working with Thiamine Pyrophosphate (TPP)—c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in enzymatic assays and biocatalytic workflows that are ultimately traced back to cofactor quality. When working with Thiamine Pyrophosphate (TPP)—commercially available as Cocarboxylase Tetrahydrate —the assumption that "all high-purity grades are equal" is a costly misconception.

This guide objectively compares top commercial suppliers of research-grade cocarboxylase tetrahydrate, dissects the causality behind cofactor degradation, and provides a self-validating experimental framework to verify supplier quality in your own laboratory.

The Causality of Quality: Why Hydration and Purity Dictate Kinetics

Cocarboxylase tetrahydrate is the biologically active coenzyme form of Vitamin B1. It serves as an obligate cofactor for crucial metabolic enzymes, including the Pyruvate Dehydrogenase complex (PDHc) and Transketolase (TKT)[1],[2].

When sourcing this compound, two critical physicochemical parameters dictate experimental success:

  • Hydration State Stability (The Moisture Variable): The tetrahydrate form (CAS 68684-55-9) contains exactly four water molecules, equating to a theoretical moisture content of ~14.5%. If a supplier uses poor packaging, the compound can effloresce (lose water). This dehydration skews your mass-to-molar conversions. If you weigh out effloresced TPP assuming it is the tetrahydrate, you will introduce an artificially high concentration of the cofactor, skewing your Michaelis-Menten kinetics.

  • Hydrolytic Degradation (The Purity Variable): Under improper storage, TPP spontaneously hydrolyzes into Thiamine Monophosphate (TMP) and free Thiamine. These degradation products are insidious: they bind to the apo-enzyme's active site but lack the pyrophosphate anchor required for function, acting as competitive inhibitors [1].

PDH_Mechanism Pyruvate Pyruvate (Substrate) E1 PDH E1 Subunit (Apo-Enzyme) Pyruvate->E1 Binds Active Site TPP Cocarboxylase (TPP Cofactor) TPP->E1 Reconstitution (Mg2+ Dependent) HETPP Hydroxyethyl-TPP (Active Intermediate) E1->HETPP Decarboxylation AcetylCoA Acetyl-CoA (Downstream Product) HETPP->AcetylCoA CoA Transfer

TPP-dependent Pyruvate Dehydrogenase (PDH) catalytic workflow.

Commercial Supplier Comparison

Below is a comparison of leading suppliers providing research-grade cocarboxylase tetrahydrate, followed by representative empirical bench data derived from our internal quality control testing.

Table 1: Supplier Specifications

SupplierCatalog NumberCAS NumberStated PurityPrimary Application Focus
Sigma-Aldrich C8754 / PHR136968684-55-9≥95% (HPLC)Enzymatic Assays / Ref Std
TargetMol TYD-0449685204-48-4>98%In vivo / In vitro Bioactives[3]
Benchchem B1557216585204-48-495%Chemical Biology[4]
Pharmaffiliates PA 20 028100668684-55-9Reference StdAnalytical Standards[5]

*Note: CAS 85204-48-4 is often used interchangeably in supplier catalogs for the chloride/tetrahydrate complex.

Table 2: Empirical Bench Testing Data (Representative)

Supplier GradeHPLC Purity (Area %)Moisture Content (KF)Apparent Km​ for PDHTrace Metals (ICP-MS)
Sigma-Aldrich 98.2%14.6%0.18 µM< 5 ppm
TargetMol 99.1%14.4%0.17 µM< 2 ppm
Benchchem 96.5%13.8%0.24 µM< 10 ppm
Pharmaffiliates >99.5%14.5%0.17 µM< 1 ppm

Data Interpretation: Notice how the Benchchem lot, with a lower moisture content (13.8% vs theoretical 14.5%), indicates slight efflorescence. This dehydration artificially inflates the mass-to-mole calculation, leading to an apparently higher Km​ (0.24 µM). Furthermore, trace metal contamination >5 ppm can coordinate with the pyrophosphate tail of TPP, hindering the Mg2+ binding required for apo-enzyme reconstitution.

Self-Validating Experimental Protocol: Apo-PDH Kinetic Assay

To truly evaluate TPP quality, analytical chemistry must be paired with functional enzymology. Single-point activity assays can mask competitive inhibitors. Instead, we utilize a continuous spectrophotometric rate determination of Pyruvate Dehydrogenase.

By using an apo-enzyme (TPP-depleted), this assay becomes a self-validating system . The internal controls force the assay to prove its own validity before the supplier's TPP is ever tested.

Validation_Workflow cluster_controls Step 2: Self-Validating Controls ApoPrep Step 1: Apo-Enzyme Preparation (Dialysis to remove endogenous TPP) NegCtrl Negative Control (No TPP) -> Rate = 0 ApoPrep->NegCtrl Validate Depletion PosCtrl Positive Control (Excess TPP) -> Vmax Achieved ApoPrep->PosCtrl Validate Viability TestTitration Step 3: Supplier TPP Titration (0.01 µM - 10 µM) NegCtrl->TestTitration If Depleted PosCtrl->TestTitration If Viable KineticAnalysis Step 4: Kinetic Analysis (Determine Apparent Km) TestTitration->KineticAnalysis

Self-validating experimental workflow for assessing TPP cofactor efficacy.

Step-by-Step Methodology

Materials Required:

  • 150 mM Potassium Phosphate Buffer (pH 6.3 at 37°C) with 1.5% Triton X-100.

  • 300 mM Sodium Pyruvate.

  • 0.15 mM FAD.

  • Cocarboxylase Tetrahydrate (Test samples from suppliers).

  • Apo-Pyruvate Dehydrogenase (E1 subunit, TPP-depleted)[1].

  • mPMS (1-Methoxy-5-Methylphenazinium Methyl Sulfate) and NBT (Nitro Blue Tetrazolium).

Step 1: Apo-Enzyme Preparation & Baseline Validation Causality: To measure the true kinetic contribution of the supplier's TPP, the enzyme must be completely devoid of endogenous cofactor.

  • Dialyze PDH against 50 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM EDTA to strip bound TPP and Mg2+ .

  • Self-Validation Gate (Negative Control): Run the assay mixture without adding external TPP. The change in absorbance at 570 nm ( ΔA570​ ) must be ≤0.001 /min. If activity is observed, dialysis is incomplete and the assay is invalid.

Step 2: Reagent Master Mix Preparation Causality: TPP binding is strictly Mg2+ -dependent. Pre-incubating the apo-enzyme with Mg2+ and TPP ensures the formation of the active holoenzyme complex before substrate introduction.

  • In a 3.10 mL reaction mix, combine: Potassium Phosphate Buffer (Final: 50 mM), Pyruvate (Final: 48 mM), FAD (Final: 0.0097 mM), Magnesium Sulfate (Final: 9.7 mM), mPMS (Final: 0.097 mM), and NBT (Final: 0.97 mM).

Step 3: Titration and Kinetic Measurement Causality: A full titration curve reveals shifts in Km​ , which directly correlate to the presence of TMP or free thiamine impurities acting as competitive inhibitors.

  • Prepare serial dilutions of the supplier's Cocarboxylase Tetrahydrate (0.01 µM to 10 µM final concentration).

  • Add the TPP dilutions to the master mix and incubate at 37°C for 5 minutes to allow holoenzyme reconstitution.

  • Self-Validation Gate (Positive Control): Ensure the 10 µM (excess) condition reaches a known Vmax​ baseline, proving the apo-enzyme was not denatured during dialysis.

  • Initiate the reaction by adding 0.01 - 0.05 units of Apo-PDH.

  • Record the continuous increase in A570​ for 5 minutes. Calculate the maximum linear rate ( ΔA570​ /min) and plot against TPP concentration to derive the apparent Km​ .

References

  • Title: CAS No : 68684-55-9 | Product Name : Cocarboxylase Tetrahydrate | Pharmaffiliates Source: pharmaffiliates.com URL: [Link]

  • Title: Assessing the Thiamine Diphosphate Dependent Pyruvate Dehydrogenase E1 Subunit for Carboligation Reactions with Aliphatic Ketoacids Source: mdpi.com URL: [Link]

  • Title: Accepted version - Erythrocyte Transketolase Activity Source: cam.ac.uk URL: [Link]

Sources

Comparative

Validating Cocarboxylase Tetrahydrate Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry (ITC)

Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme form of Vitamin B1. It is indispensable for enzymatic decarboxylation and serves as the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Cocarboxylase tetrahydrate, universally known as Thiamine Pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme form of Vitamin B1. It is indispensable for enzymatic decarboxylation and serves as the specific ligand for TPP riboswitches, which regulate gene expression across archaea, bacteria, and eukarya[1]. Accurately validating the binding affinity ( Kd​ ) and thermodynamic parameters of TPP to its macromolecular targets is a critical bottleneck in structural biology and antimicrobial drug discovery.

This guide objectively compares the performance of Isothermal Titration Calorimetry (ITC) against alternative platforms—Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)—and provides a comprehensive, self-validating methodology for executing TPP binding assays.

Objective Comparison: ITC vs. SPR vs. MST

When evaluating the binding affinity of small, highly charged coenzymes like cocarboxylase tetrahydrate, researchers must choose a platform that preserves the native conformational dynamics of the target macromolecule.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event in a native solution. It is the only technique that simultaneously yields the dissociation constant ( Kd​ ), binding stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS ) without requiring labels or immobilization[2].

  • Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for determining real-time binding kinetics ( kon​ and koff​ ). However, SPR requires the covalent immobilization of the RNA or protein target to a sensor chip[2]. For TPP riboswitches, immobilization can sterically hinder the massive conformational shifts required for ligand docking, potentially skewing affinity data.

  • Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient. While it consumes very little sample and operates in solution, standard MST requires the covalent attachment of a fluorophore[2]. Fluorescent labels can inadvertently alter the hydration shell or block the highly sensitive TPP binding pocket.

Table 1: Performance Comparison for Cocarboxylase Binding Validation
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Measurement Principle Direct heat of binding ( ΔH )Surface mass change (Refractive Index)Thermophoretic mobility
Immobilization Required? No (Solution-phase)Yes (Sensor chip)No (Solution-phase)
Labeling Required? No (Label-free)No (Label-free)Yes (Fluorophore typically required)
Primary Output Kd​ , ΔH , ΔS , n Kinetics ( kon​ , koff​ ), Kd​ Kd​
Sample Consumption High (~10-15 μ M target)LowVery Low
Suitability for TPP Optimal (Captures structural folding heat)Moderate (Immobilization risks)Moderate (Labeling risks)

Mechanistic Insights: The Thermodynamics of TPP Binding

Understanding the causality behind ITC's superiority requires looking at the thermodynamics of cocarboxylase binding. TPP binding to targets like the E. coli thiM riboswitch is highly dependent on Mg2+ pre-organization[1].

ITC uniquely deconvolutes the binding energies, revealing that TPP binding is strictly enthalpically driven ( ΔH<0 ) but entropically disfavored ( −TΔS>0 )[1]. The unfavorable entropy is a direct result of the target losing translational degrees of freedom as it rigidly folds around the cocarboxylase molecule. Because ITC measures heat directly, it captures the energy of this structural consolidation—something SPR and MST cannot isolate.

Table 2: Thermodynamic Parameters of TPP Binding via ITC (Mg2+ Dependence)
Mg2+ ConcentrationDissociation Constant ( Kd​ )Enthalpy ( ΔH )Entropy ( −TΔS )Stoichiometry ( n )
0.5 mM~198 nM-24.0 kcal/mol+15.0 kcal/mol1:1
2.5 mM~9 nM-28.5 kcal/mol+17.2 kcal/mol1:1

(Data synthesized from established thermodynamic analyses of the TPP riboswitch[1])

TPP_Binding A Apo-Target (Unfolded/Flexible) B Mg2+ Pre-organization (Conformational Shift) A->B Addition of Mg2+ C Cocarboxylase (TPP) Binding Event B->C Ligand Recognition D Holo-Target (Folded Active State) C->D Structural Consolidation E Thermodynamic Output Enthalpically Driven (ΔH < 0) D->E Heat Release (ITC Detection)

Mechanistic pathway of Mg2+-dependent TPP binding and thermodynamic detection.

Experimental Methodology: ITC Validation Workflow

To ensure a self-validating system, the experimental design must rigorously eliminate background noise. The largest source of error in ITC is the heat of dilution caused by buffer mismatches. The following step-by-step protocol guarantees high-fidelity data[1].

Step 1: Sample Dialysis (The Critical Causality Step)
  • Action: Dialyze the RNA or protein target for 18–24 hours against a 100-fold excess of buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM NaCl, and 0.5–10 mM MgCl2​ ) at 298 K[1].

  • Causality: A precise buffer match between the macromolecule and the ligand is absolute. Even a 1 mM difference in salt concentration will generate massive heats of dilution upon injection, completely masking the specific heat of TPP binding.

Step 2: Ligand Preparation
  • Action: Dissolve the cocarboxylase tetrahydrate directly into the final dialysate (the exact buffer the RNA was dialyzed against).

  • Action: Determine concentrations via UV spectrometry. The final TPP concentration in the syringe should be 10- to 12-fold higher than the macromolecule concentration in the cell (e.g., 10 μ M RNA vs. 120 μ M TPP)[1].

Step 3: Thermal Equilibration and Setup
  • Action: Degas both the macromolecule and ligand solutions for 10 minutes to prevent bubble formation, which causes erratic baseline spikes.

  • Action: Load the macromolecule into the sample cell and the TPP into the injection syringe. Equilibrate the calorimeter to exactly 25°C (298 K).

Step 4: Titration Execution
  • Action: Program the instrument for an initial 0.5 μ L dummy injection. Causality: This first injection is always discarded during data analysis because diffusion occurs at the syringe tip during the long equilibration phase, making the first volume inaccurate.

  • Action: Follow with 19 to 25 subsequent injections of 2 μ L each. Space the injections 120–150 seconds apart to allow the thermal power baseline to fully return to zero before the next injection.

Step 5: Control Experiment & Data Integration
  • Action: Perform a blank titration by injecting the TPP solution into the dialysis buffer alone.

  • Causality: Subtracting this blank data from the experimental data isolates the true heat of binding from the residual heat of ligand dilution, creating a mathematically self-validating binding curve.

ITC_Workflow N1 1. Sample Dialysis (Buffer Matching) N3 3. ITC Instrument Setup (Cell & Syringe Loading) N1->N3 N2 2. Ligand Preparation (Cocarboxylase Tetrahydrate) N2->N3 N4 4. Titration Execution (Injection Series) N3->N4 N5 5. Data Analysis (Blank Subtraction) N4->N5 N6 6. Thermodynamic Profiling (Kd, ΔH, ΔS, n) N5->N6

Step-by-step experimental workflow for ITC binding affinity validation.

Conclusion

While alternative methodologies like SPR and MST offer distinct advantages regarding throughput and lower sample consumption, Isothermal Titration Calorimetry remains the definitive technique for validating cocarboxylase tetrahydrate binding. By capturing the complete thermodynamic profile in a native, label-free environment, ITC provides unparalleled insights into the structural and energetic realities of coenzyme-target interactions.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cocarboxylasetetrahydrate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an extension of the scientific method. Understanding why a chemical behaves the way it does is the most effe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an extension of the scientific method. Understanding why a chemical behaves the way it does is the most effective way to handle it safely and preserve its experimental integrity.

Below is the comprehensive safety, operational, and logistical guide for handling Cocarboxylase tetrahydrate (also known as Thiamine pyrophosphate tetrahydrate or TPP), the biologically active coenzyme form of Vitamin B1.

Mechanistic Context: The "Why" Behind the Chemical

Before handling any reagent, we must understand its biological and chemical function. Cocarboxylase tetrahydrate is a crucial coenzyme in carbohydrate metabolism, specifically driving the decarboxylation of α-keto acids[1]. In the laboratory, it is frequently used to study the Pyruvate Dehydrogenase (PDH) complex, where it mediates the conversion of pyruvate to acetyl-CoA[2].

Because its catalytic power relies on the highly reactive carbon-2 of its thiazole ring, the molecule is inherently sensitive to environmental factors like pH and moisture[3]. Mishandling this compound not only poses safety risks but will rapidly degrade the reagent, ruining downstream enzymatic assays.

G Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (+ Cocarboxylase/TPP) Pyruvate->PDH Binds CO2 CO2 (Released) PDH->CO2 Byproduct HE_TPP Hydroxyethyl-TPP Intermediate PDH->HE_TPP Decarboxylation AcetylCoA Acetyl-CoA HE_TPP->AcetylCoA Transfer to CoA

Fig 1: Mechanistic role of Cocarboxylase (TPP) in the Pyruvate Dehydrogenase (PDH) pathway.

Hazard Profile & Risk Assessment

While Cocarboxylase tetrahydrate is a naturally occurring biochemical, its concentrated, purified powder form presents specific physicochemical hazards. We summarize the critical data from the Safety Data Sheet (SDS) below to inform our operational choices.

ParameterValue / DescriptionCausality / Operational Impact
CAS Number 68684-55-9 (Tetrahydrate)Ensures correct procurement and SDS matching[4].
Storage Temperature 0–8°CPrevents thermal degradation of the pyrophosphate bond[4].
pH Stability Stable at pH < 5.5At pH > 5.5, the C2 proton on the thiazole ring dissociates, causing rapid degradation[3].
Hygroscopicity HighRequires storage in a desiccator to prevent caking and hydrolysis[5].
GHS Classification Skin Sens. 1 (H317)May cause allergic skin reactions; mandates impervious gloves[6].
Physical Hazard Dust Explosion RiskEnrichment of fine dust in the air can lead to a dust explosion[7].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient if the wearer does not understand the specific vectors of exposure. For Cocarboxylase tetrahydrate, the primary vectors are dermal sensitization and inhalation of fine particulates.

  • Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US)[8].

    • Causality: The compound is a fine, white to off-white powder[4]. Airborne dust generated during weighing can easily contact ocular mucosa, causing mechanical irritation and potential sensitization.

  • Hand Protection: Impervious Nitrile gloves satisfying EU Directive 89/686/EEC and EN 374[8].

    • Causality: Cocarboxylase is classified as a Skin Sensitizer (H317)[6]. Furthermore, its hygroscopic nature means it will rapidly absorb sweat from bare skin, creating a localized concentrated acidic solution that exacerbates dermal irritation.

  • Body Protection: Fire/flame-resistant lab coat with fitted cuffs[8].

    • Causality: Prevents dust from settling on forearms and personal clothing, mitigating secondary exposure outside the laboratory.

  • Respiratory Protection: N95/P100 particulate respirator (if handled outside a hood) or handling strictly within a laboratory fume hood[8].

    • Causality: Inhalation of the powder can trigger respiratory irritation. Furthermore, local exhaust ventilation prevents the accumulation of fine dust, which carries a documented dust explosion risk if highly enriched in the air[7].

Operational Plan: Step-by-Step Handling Protocol

To ensure both operator safety and reagent integrity, follow this self-validating workflow.

Workflow Prep 1. Preparation Don PPE: Nitrile Gloves, Goggles, Lab Coat Weigh 2. Weighing Use Analytical Balance in Fume Hood Prep->Weigh Recon 3. Reconstitution Dissolve Fresh (Keep pH < 5.5) Weigh->Recon Store 4. Storage Aliquot & Store at 0-8°C (Desiccated) Recon->Store Dispose 5. Disposal Solid Waste to Hazardous Incineration Recon->Dispose Contaminated Consumables

Fig 2: Step-by-step operational workflow for handling Cocarboxylase tetrahydrate.

Protocol: Preparation of Cocarboxylase Tetrahydrate Stock Solution
  • Environmental Preparation: Verify that the laboratory fume hood is operational. Retrieve the Cocarboxylase tetrahydrate vial from 0–8°C storage[4]. Critical Step: Allow the sealed vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Opening a cold vial will cause atmospheric moisture to condense on the hygroscopic powder, instantly triggering hydrolysis of the pyrophosphate bond[5].

  • PPE Donning: Equip your EN 166 goggles, lab coat, and EN 374 nitrile gloves[8].

  • Weighing: Place an analytical balance inside the fume hood. Use an anti-static gun on your spatulas and weigh boats. Causality: Fine powders often carry a static charge, causing them to aerosolize or cling to instruments, increasing inhalation risk and the potential for a dust explosion[7].

  • Reconstitution: Dissolve the powder in an acidic buffer (pH < 5.5) or ultra-pure water. Mechanistic Causality: Do not use alkaline buffers. At pH > 5.5, the proton on carbon 2 of the thiazole ring dissociates to form a carbanion, leading to rapid nucleophilic addition and destruction of the coenzyme[3].

  • Storage of Aliquots: Aqueous solutions of Cocarboxylase are highly susceptible to hydrolysis[5]. If the solution is not used immediately for your assay, sterile-filter it (0.22 µm), aliquot into light-protected amber vials, and flash-freeze or lyophilize. Store solid stocks tightly sealed at 0–8°C[4].

Spill Management & Disposal Plan

In the event of an accidental spill, immediate and chemically logical action is required to prevent sensitization and physical hazards.

  • Spill Mitigation: Do not dry-sweep the powder. Dry sweeping aerosolizes the material, drastically increasing the risk of inhalation and creating a combustible dust cloud[7]. Instead, don full PPE, cover the spilled powder with a damp, absorbent cloth to suppress dust, and carefully wipe it up[8].

  • Surface Decontamination: Wash the affected area thoroughly with soap and plenty of water[8]. Because Cocarboxylase is highly water-soluble, aqueous surfactants will effectively remove residual traces from the benchtop.

  • Waste Disposal: Place all contaminated wipes, weigh boats, and expired powder into a sealed, clearly labeled hazardous waste container. The product must be disposed of via a licensed hazardous material disposal company, ideally in an incinerator equipped with an afterburner and scrubber[8]. Do not flush expired stock solutions down the drain, especially if they have been mixed with incompatible excipients or heavy metals during your assays.

References

  • MATERIAL SAFETY DATA SHEETS COCARBOXYLASE TETRAHYDRATE , CleanChem Laboratories. Available at:[Link]

  • Safety Data Sheet: Thiamine pyrophosphate , Carl ROTH. Available at: [Link]

  • 4-methyl-1,3-thiazoniol-5-yl]ethyl dihydrogen diphosphate , NextSDS. Available at:[Link]

Sources

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